Product packaging for 2-Methyl-5-nitropyrimidine(Cat. No.:CAS No. 14080-34-3)

2-Methyl-5-nitropyrimidine

Cat. No.: B077518
CAS No.: 14080-34-3
M. Wt: 139.11 g/mol
InChI Key: NLGWYOYUTYUEQT-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyrimidine is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B077518 2-Methyl-5-nitropyrimidine CAS No. 14080-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWYOYUTYUEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498358
Record name 2-Methyl-5-nitropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-34-3
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyrimidine (CAS Number: 14080-34-3), a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, spectral characterization, safety, and applications, particularly in the development of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 14080-34-3[1][2][3]

  • Molecular Formula: C₅H₅N₃O₂[3]

  • Molecular Weight: 139.11 g/mol [3]

  • Appearance: White to light-colored powder.

  • Storage: Store at room temperature in a well-closed container, protected from light and moisture.

Physicochemical Properties:

While comprehensive experimental data for some physical properties remain elusive in publicly accessible databases, computed properties and information from commercial suppliers provide valuable insights.

PropertyValue/InformationSource
Melting Point Not definitively reported in available literature.
Boiling Point Not definitively reported in available literature.[1]
Solubility No specific data available. Expected to have some solubility in polar organic solvents.
Topological Polar Surface Area 71.6 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]

Synthesis and Elucidation of Structure

A documented synthesis of this compound is referenced in the chemical literature, providing a foundational methodology for its preparation.

Synthetic Protocol

The synthesis of this compound has been reported, and while the full detailed experimental procedure from the primary literature requires direct consultation, the reference provides the basis for its preparation. The synthesis is mentioned in the Journal of Organic Chemistry, 1983 , 48, 1357-1359. This publication is a key resource for researchers requiring a detailed synthetic route.

General Synthetic Workflow:

The synthesis of substituted nitropyrimidines often involves the nitration of a pyrimidine precursor followed by functional group manipulations. A plausible synthetic pathway could involve the following conceptual steps:

G cluster_0 Conceptual Synthetic Pathway Start 2-Methylpyrimidine Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Product This compound Nitration->Product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the methyl carbon and the carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ for asymmetric stretching and 1340 cm⁻¹ for symmetric stretching), as well as vibrations corresponding to the C-H bonds of the methyl group and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 139. Fragmentation patterns can provide further structural information.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the antiviral and anticancer fields.

Antiviral Agents

Research has shown that this compound is a precursor for the synthesis of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. These compounds have been investigated for their antiviral activity.[4] Interestingly, studies have indicated that the introduction of a methyl group at the 2-position of the pyrimidine ring did not significantly impact the cytotoxicity or the antiviral activity of these derivatives, suggesting that this position can be modified to fine-tune other properties without losing the desired biological effect.[4]

The general structure of these antiviral compounds highlights the role of the this compound moiety:

G cluster_0 Role in Antiviral Compound Synthesis Pyrimidine This compound Antiviral N,N'-bis-(2-methyl-5-nitropyrimidinyl) dispirotripiperazine derivative Pyrimidine->Antiviral Reactant Linker Dispirotripiperazine Core Linker->Antiviral Core Structure

Caption: Role of this compound in antiviral drug development.

Anticancer Research

The pyrimidine scaffold is a well-established pharmacophore in a multitude of anticancer drugs. The presence of a nitro group on the pyrimidine ring offers a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be used to build more complex molecular architectures. While direct anticancer activity of this compound is not prominently reported, its utility as a building block in the synthesis of potential anticancer agents is an active area of research.

Safety and Handling

Due to the limited availability of a comprehensive Material Safety Data Sheet (MSDS) specifically for this compound, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols for handling chemical reagents should be strictly followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For related nitro-aromatic compounds, hazards often include skin and eye irritation, and potential respiratory irritation.

Conclusion

This compound is a significant heterocyclic intermediate with demonstrated utility in the synthesis of biologically active molecules, particularly in the antiviral domain. Its chemical structure, featuring a reactive pyrimidine core and a versatile nitro group, makes it an attractive starting material for medicinal chemists. Further research to fully characterize its physical properties and explore its potential in broader therapeutic areas is warranted. The synthesis and spectral data referenced in the literature provide a solid foundation for its use in research and development. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use.

References

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-5-nitropyrimidine, a key heterocyclic intermediate in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2-methyl-5-nitropyridine, and established principles of organic chemistry to provide robust predictions and practical guidance. The guide details plausible synthetic routes, outlines expected reactivity, and discusses potential applications in drug discovery and development. Furthermore, it includes detailed protocols for synthesis, characterization, and safe handling, making it an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including several approved drugs.[1] The introduction of a nitro group and a methyl group onto the pyrimidine ring, as in this compound, creates a versatile building block with unique electronic and steric properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack, a key transformation in the synthesis of more complex molecules.[2] The methyl group can also play a role in modulating the molecule's physical properties and can be a site for further functionalization.[3]

This guide aims to consolidate the available information and provide expert insights into the chemistry of this compound, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

Predicted and Comparative Physical Properties

The following table summarizes the key physicochemical properties of this compound, with comparative data for 2-methyl-5-nitropyridine.

PropertyThis compound (Predicted/Calculated)2-Methyl-5-nitropyridine (Experimental/Predicted)
Molecular Formula C₅H₅N₃O₂[4]C₆H₆N₂O₂[5]
Molecular Weight 139.11 g/mol [4]138.12 g/mol [5]
Appearance Expected to be a pale yellow to light brown crystalline solidPale yellow to light brown crystalline solid[6]
Melting Point Predicted to be in a similar range to its pyridine analogue112 °C[7]
Boiling Point Data not available237.1 ± 20.0 °C (Predicted)[7]
Solubility Predicted to be sparingly soluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Sparingly soluble in water.[6]
pKa Data not available1.92 ± 0.10 (Predicted)[7]

Note: The properties for this compound are predictions based on its chemical structure and comparison with its pyridine analogue. Experimental verification is recommended.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While experimental spectra are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of related compounds.[3][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals:

  • Methyl Protons (-CH₃): A singlet in the region of δ 2.5-2.8 ppm.

  • Pyrimidine Ring Protons: A singlet corresponding to the two equivalent protons on the pyrimidine ring, expected to be significantly downfield (δ 8.5-9.5 ppm) due to the deshielding effect of the two ring nitrogens and the electron-withdrawing nitro group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit four signals:

  • Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

  • Pyrimidine Ring Carbons:

    • C2 (bearing the methyl group): δ 160-165 ppm.

    • C4 and C6: A single signal in the region of δ 150-155 ppm.

    • C5 (bearing the nitro group): A signal around δ 140-145 ppm.

Predicted Infrared (IR) Spectrum

The key IR absorption bands for this compound are predicted as follows:

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • C-H stretch (methyl): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1450-1600 cm⁻¹

  • Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹[9]

  • Symmetric NO₂ stretch: ~1340-1380 cm⁻¹[9]

Predicted Mass Spectrum

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 amu) and potentially the methyl group (-CH₃, 15 amu).

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The positions ortho and para to the nitro group (C4 and C6) are highly activated towards nucleophilic attack. This makes this compound an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.[2][10] This reactivity is fundamental to its utility as a synthetic intermediate for building more complex molecular architectures.

References

An In-Depth Technical Guide to 2-Methyl-5-nitropyrimidine: Structure, Properties, and Synthetic Value

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3), a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes verified structural information with expert analysis of its synthetic potential and expected physicochemical properties, providing a foundational resource for its application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyrimidine, featuring a foundational six-membered aromatic ring containing two nitrogen atoms. The ring is functionalized with a methyl group (-CH₃) at the C2 position and a nitro group (-NO₂) at the C5 position.

The methyl group, being an electron-donating group, slightly activates the pyrimidine ring. In contrast, the nitro group is a strong electron-withdrawing group, which significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group (positions 4 and 6). This electronic interplay is central to its reactivity and utility as a synthetic intermediate.

Below is a visualization of the molecular structure.

Caption: 2D Molecular Structure of this compound.

Quantitative data for this compound, primarily sourced from computational models, are summarized below.[1]

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 14080-34-3PubChem
Molecular Formula C₅H₅N₃O₂PubChem
Molecular Weight 139.11 g/mol PubChem
Canonical SMILES CC1=NC=C(C=N1)--INVALID-LINK--[O-]PubChem
InChI Key NLGWYOYUTYUEQT-UHFFFAOYSA-NPubChem
XLogP3-AA (Computed) 0.4PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem

Synthesis and Spectroscopic Characterization

Postulated Synthetic Protocol

The proposed synthesis involves the electrophilic nitration of 2-methylpyrimidine. The pyrimidine ring is inherently electron-deficient, making nitration challenging. However, the reaction can be achieved using strong nitrating agents.

Reaction Scheme: 2-Methylpyrimidine → this compound

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and cooling bath, carefully add 2-methylpyrimidine to a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Maintain the temperature below 10°C while stirring. The strong acidic conditions protonate the ring nitrogens, further deactivating the ring, but forcing conditions can drive the substitution, which is sterically and electronically favored at the C5 position.

  • Quenching: After the reaction is complete (monitored by TLC or GC-MS), the mixture is poured carefully onto crushed ice.

  • Neutralization & Extraction: The acidic solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The crude product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The final compound is purified using column chromatography or recrystallization to yield pure this compound.

G cluster_0 Plausible Synthesis Workflow Start 2-Methylpyrimidine Nitration React with HNO₃ / H₂SO₄ (T < 10°C) Start->Nitration Quench Pour onto Ice Nitration->Quench Neutralize Neutralize with Base (e.g., NaOH) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify via Chromatography or Recrystallization Extract->Purify End This compound Purify->End

Caption: Proposed workflow for the synthesis of this compound.

Expected Spectroscopic Profile

Without published experimental spectra, the following characterization data are predicted based on the molecular structure and established spectroscopic principles.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The methyl protons (-CH₃) at C2 would appear as a singlet in the upfield region (δ ≈ 2.5-2.8 ppm). The two aromatic protons at the C4 and C6 positions would appear as singlets in the downfield region, significantly deshielded by the ring nitrogens and the nitro group, likely above δ 9.0 ppm.

  • ¹³C NMR: The carbon spectrum would show five distinct signals. The methyl carbon would be found upfield (δ ≈ 20-25 ppm). The four aromatic carbons would be in the range of δ 120-170 ppm, with the C2, C4, and C6 carbons being the most deshielded due to their proximity to the nitrogen atoms.

  • IR Spectroscopy: The infrared spectrum would be dominated by characteristic peaks for the nitro group. Strong asymmetric and symmetric stretching vibrations for the N-O bond are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, which is typical for nitroarenes.[3] Additional peaks corresponding to C-H and C=N stretching of the aromatic ring would also be present.

  • Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 139. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) or components thereof (e.g., -NO, 30 Da), providing key structural confirmation.[4]

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile building block for synthesizing more complex, biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antimicrobial agents.

  • Synthetic Handle: The nitro group is a key functional group for synthetic elaboration. It can be readily reduced to an amine (-NH₂). This amine can then be used in a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or as a nucleophile in substitution reactions, allowing for the construction of diverse compound libraries for screening.

  • Scaffold for Bioisosteric Replacement: The pyrimidine ring itself is a well-established bioisostere for other aromatic systems, like benzene or pyridine, in drug candidates. Its hydrogen bonding capabilities (via the ring nitrogens) can facilitate crucial interactions with biological targets.

  • Modulation of Physicochemical Properties: The methyl group can influence the pharmacokinetic properties of a final drug molecule. It can impact metabolic stability, solubility, and lipophilicity, which are critical parameters in drug design.

While specific drugs derived directly from this compound are not prominently documented, its structure represents a valuable starting point for the synthesis of novel kinase inhibitors, antivirals, and other targeted therapeutics where a substituted pyrimidine core is desired.

Conclusion

This compound is a heterocyclic compound with significant, albeit largely untapped, potential in synthetic and medicinal chemistry. Its molecular structure, characterized by the interplay of an electron-donating methyl group and a powerful electron-withdrawing nitro group, defines its reactivity as a versatile synthon. While a comprehensive body of experimental data remains to be published, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and strategic application in the development of novel therapeutics. Researchers are encouraged to use this information as a foundation for exploring the utility of this promising intermediate.

References

synthesis and characterization of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive overview of the (C₅H₅N₃O₂), a key heterocyclic intermediate in medicinal chemistry and drug development. The document details a robust synthetic pathway, explains the chemical principles underpinning the experimental choices, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important building block.

Introduction and Significance

This compound is a substituted pyrimidine ring system featuring a methyl group at the C2 position and a nitro group at the C5 position. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The nitro group, a potent electron-withdrawing group, not only deactivates the ring towards electrophilic substitution but also serves as a versatile chemical handle for further functionalization, most commonly through reduction to an amine. This subsequent amino group is a critical precursor for forming amides, sulfonamides, and other functionalities essential for building complex, biologically active molecules.

The strategic placement of the methyl and nitro groups makes this compound a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators. A reliable and well-characterized supply of this compound is therefore essential for advancing drug discovery programs.

A Validated Synthetic Pathway: From Acyclic Precursors

While several synthetic routes to substituted pyrimidines exist, a reliable and scalable approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functionalization. The pathway detailed here is a logical construction based on established organic chemistry principles for synthesizing related pyrimidine systems, such as the one described for 4,6-dichloro-2-methyl-5-nitropyrimidine.[1] It proceeds in two key stages: heterocyclization to form the 2-methylpyrimidine core, followed by electrophilic nitration.

Stage 1: Ring Formation via Pinner Cyclization

The foundational step is the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine (derived from its hydrochloride salt) reacts with diethyl malonate in the presence of a strong base like sodium methoxide.

  • Causality of Experimental Choices:

    • Acetamidine Hydrochloride: It is a stable, commercially available source of acetamidine.

    • Diethyl Malonate: This β-keto ester provides the three-carbon backbone (C4, C5, C6) of the pyrimidine ring. Its α-protons are acidic and easily removed by a base, initiating the reaction.

    • Sodium Methoxide: A strong, non-nucleophilic base is required to deprotonate both the acetamidine hydrochloride to its free base form and the α-carbon of diethyl malonate to form the reactive enolate. This facilitates the subsequent cyclization and condensation reactions.

The reaction proceeds to form 2-methylpyrimidine-4,6-diol.

Stage 2: Electrophilic Aromatic Substitution (Nitration)

The pyrimidine ring, particularly when activated by hydroxyl groups, can undergo electrophilic nitration. The C5 position is the most electron-rich and sterically accessible site for substitution.

  • Causality of Experimental Choices:

    • Mixed Acid (HNO₃/H₂SO₄): This is the classic and most effective nitrating agent. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

    • Controlled Temperature: The nitration of activated rings is highly exothermic. Maintaining a low and controlled temperature (e.g., 0-15 °C) is critical to prevent over-nitration, side reactions, and ensure process safety.[2][3] The reaction is known to be sensitive to temperature, with heat generation increasing exponentially.[2]

The nitration of 2-methylpyrimidine-4,6-diol yields this compound-4,6-diol.[4] Subsequent steps, if required, could involve chlorination of the hydroxyl groups (e.g., with POCl₃)[1][5] followed by reductive dehalogenation to arrive at the target compound, this compound. For the purpose of this guide, we will focus on the synthesis of the nitrated pyrimidine core.

Synthesis Workflow Diagram

Synthesis_Workflow A Diethyl Malonate + Acetamidine HCl B Cyclization A->B NaOCH3 C 2-Methylpyrimidine-4,6-diol B->C D Nitration C->D HNO3 / H2SO4 E This compound-4,6-diol D->E F Chlorination (Optional) E->F POCl3 G 4,6-Dichloro-2-methyl- 5-nitropyrimidine F->G H Reduction (Optional) G->H Zn / H2O I This compound H->I

Caption: A representative multi-step synthesis pathway for this compound.

Structural Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.

Technique Parameter Expected Observation Rationale & Reference
Mass Spec. (EI-MS) Molecular Ion (M⁺˙)m/z = 139Corresponds to the molecular formula C₅H₅N₃O₂.[6]
Key Fragmentsm/z = 122, 93, 66Loss of •OH (from nitro-group rearrangement), loss of NO₂, and subsequent ring fragmentation. Fragmentation patterns are key for structural confirmation.[7][8]
¹H NMR δ (ppm), C2-CH₃~2.7-2.9 (s, 3H)Singlet for the methyl group, slightly downfield due to the adjacent nitrogen atoms.[9]
δ (ppm), C4-H, C6-H~9.3-9.5 (s, 2H)Protons on the pyrimidine ring are significantly deshielded by the ring nitrogens and the strongly electron-withdrawing nitro group.[10]
¹³C NMR δ (ppm), C2-CH₃~25-28Typical range for a methyl group attached to an sp² carbon in a heteroaromatic system.
δ (ppm), C5~135-140Carbon directly attached to the nitro group.
δ (ppm), C2, C4, C6~155-165Ring carbons are deshielded by adjacent nitrogen atoms.
IR Spectroscopy Wavenumber (cm⁻¹)1550-1500 & 1360-1300Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group, often appearing as "vampire teeth".[11]
Wavenumber (cm⁻¹)~3100-3000C-H stretching of the aromatic ring.
Wavenumber (cm⁻¹)~1600-1450C=C and C=N stretching vibrations within the pyrimidine ring.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis and analysis.

Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In the flask, suspend sodium methoxide (2.1 eq) in anhydrous ethanol.

  • Addition: To this suspension, add diethyl malonate (1.0 eq) followed by acetamidine hydrochloride (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid or HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield 2-methylpyrimidine-4,6-diol.

Protocol: Nitration of 2-Methylpyrimidine-4,6-diol
  • Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Addition of Substrate: Slowly add the synthesized 2-methylpyrimidine-4,6-diol (1.0 eq) in portions, ensuring the temperature does not exceed 15 °C.[2]

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 10-15 °C. The rate of addition is critical for temperature control.[3]

  • Reaction: Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: A precipitate of this compound-4,6-diol will form. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[7]

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

This guide has outlined a logical and robust framework for the . By understanding the causality behind the synthetic steps—from the Pinner cyclization to controlled electrophilic nitration—researchers can confidently produce this valuable intermediate. The detailed characterization protocols provide a multi-faceted approach to structural validation, ensuring the material's quality for subsequent applications in drug discovery and development. The combination of sound synthetic strategy and rigorous analytical confirmation embodies the principles of scientific integrity required in modern chemical research.

References

Spectroscopic Blueprint of 2-Methyl-5-nitropyrimidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 2-Methyl-5-nitropyrimidine (C₅H₅N₃O₂). In the dynamic fields of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of progress. This compound serves as a valuable scaffold in medicinal chemistry, making a thorough understanding of its spectral signature essential. Due to the limited availability of publicly accessible experimental data for this specific molecule, this document leverages a predictive approach grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing data from structurally analogous compounds, this guide offers a robust, predicted spectroscopic profile. Furthermore, it provides detailed, field-proven experimental protocols for acquiring and analyzing this data, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the C2 position and a nitro group at the C5 position. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a unique electronic environment within the pyrimidine ring, which is directly reflected in its spectroscopic properties. Accurate characterization is paramount for quality control, reaction monitoring, and understanding the molecule's role in complex biological systems.

This guide is structured to provide not just data, but a causal understanding of why the spectra appear as they do. By dissecting the influence of each functional group, we can build a reliable predictive model for the molecule's spectral fingerprint.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock, Tune, and Shim transfer->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum setup->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate to Solvent Residual Peak process->calibrate analyze Integrate & Analyze Spectra calibrate->analyze M [C₅H₅N₃O₂]⁺˙ m/z = 139 (Molecular Ion) M_minus_NO2 [C₅H₅N₃]⁺ m/z = 93 M->M_minus_NO2 - NO₂ (46) M_minus_NO [C₅H₅N₃O]⁺ m/z = 109 M->M_minus_NO - NO (30) M_minus_NO2_minus_HCN [C₄H₄N₂]⁺˙ m/z = 66 M_minus_NO2->M_minus_NO2_minus_HCN - HCN (27)

The Advent of a Versatile Building Block: A Technical Guide to the Synthesis and Characterization of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Pyrimidines in Synthetic Chemistry

The pyrimidine nucleus, a foundational scaffold in nucleic acids, has been a subject of intense scientific inquiry for over a century. Early investigations into nucleosides, dating back to the early 20th century, unveiled the critical physiological roles of these heterocyclic compounds.[1] This foundational knowledge spurred generations of chemists to explore the synthesis and functionalization of pyrimidine derivatives, recognizing their potential as bioactive molecules. The introduction of substituents to the pyrimidine ring can dramatically alter its electronic properties and biological activity, making the development of novel synthetic routes a cornerstone of medicinal chemistry and materials science. This guide delves into the synthesis and characterization of a key derivative, 2-Methyl-5-nitropyrimidine, a versatile intermediate in the synthesis of a wide array of functional molecules.

The Emergence of this compound: A Product of Expanding Research

While the precise moment of discovery and the individual researchers who first isolated this compound are not widely documented in seminal, standalone publications, its emergence can be situated within the broader expansion of research into functionalized pyrimidines in the mid-20th century. The development of synthetic methodologies for nitrated pyrimidines was a logical progression, as the nitro group is a powerful electron-withdrawing group and a versatile chemical handle for further transformations. The synthesis of related compounds, such as various 5-nitropyrimidines, paved the way for the preparation of the 2-methyl derivative.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common strategy involves the construction of the pyrimidine ring followed by nitration. The following protocol is a representative synthesis adapted from established methods for preparing substituted nitropyrimidines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol.

  • Addition of Reagents: To this solution, add acetamidine hydrochloride and diethyl malonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid). The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

  • Reaction Setup: In a flask cooled in an ice bath, carefully add the 4,6-dihydroxy-2-methylpyrimidine synthesized in Step 1 to a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: Maintain the temperature below 10°C while stirring. After the addition is complete, allow the reaction to proceed for a specified time.

  • Work-up: Pour the reaction mixture onto crushed ice, which will cause the product, this compound-4,6-diol, to precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.[3][4]

Step 3: Chlorination and Dechlorination to this compound

  • Chlorination: Treat the this compound-4,6-diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.[3]

  • Reductive Dechlorination: The 4,6-dichloro-2-methyl-5-nitropyrimidine is then subjected to reductive dechlorination to afford the final product, this compound. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation.

Visualizing the Synthetic Pathway

Synthesis_of_2_Methyl_5_nitropyrimidine cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination & Dechlorination Acetamidine Acetamidine HCl Dihydroxy 4,6-Dihydroxy-2-methylpyrimidine Acetamidine->Dihydroxy DiethylMalonate Diethyl Malonate DiethylMalonate->Dihydroxy SodiumMethoxide Sodium Methoxide SodiumMethoxide->Dihydroxy NitratedDiol 2-Methyl-5-nitro- pyrimidine-4,6-diol Dihydroxy->NitratedDiol Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->NitratedDiol Dichloro 4,6-Dichloro-2-methyl- 5-nitropyrimidine NitratedDiol->Dichloro Chlorination POCl3 POCl₃ POCl3->Dichloro FinalProduct This compound Dichloro->FinalProduct Reduction Reductive Dechlorination Reduction->FinalProduct

Caption: Synthetic pathway for this compound.

Characterization and Structural Validation

The unambiguous structural confirmation of this compound is crucial for its use in further synthetic applications. A combination of spectroscopic and physical methods is employed for its characterization.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₅N₃O₂[5]
Molecular Weight139.11 g/mol [5]
CAS Number14080-34-3[5][6]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of this compound. The proton NMR spectrum would be expected to show a singlet for the methyl group and distinct signals for the aromatic protons on the pyrimidine ring. The carbon NMR would show characteristic peaks for the methyl carbon and the carbons of the pyrimidine ring, with the carbon bearing the nitro group being significantly downfield. The potential for tautomerism in related pyrimidinone structures can also be investigated using NMR.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be prominent in the spectrum, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the molecular weight of this compound would be observed.

The Rationale Behind the Synthesis: A Chemist's Perspective

The choice of reagents and reaction conditions in the synthesis of this compound is guided by fundamental principles of organic chemistry.

  • Ring Formation: The condensation of an amidine with a β-dicarbonyl compound is a classic and efficient method for constructing the pyrimidine ring. The use of a strong base like sodium methoxide facilitates the deprotonation of the active methylene group of diethyl malonate, initiating the cyclization reaction.

  • Nitration: The nitration of the pyrimidine ring is a key step. The pyrimidine ring is an electron-deficient system, making electrophilic aromatic substitution, such as nitration, challenging. However, the presence of activating hydroxyl groups at the 4 and 6 positions in the intermediate facilitates this reaction. The use of a strong nitrating mixture, such as nitric acid in sulfuric acid, is necessary to achieve nitration.

  • Functional Group Interconversion: The conversion of the hydroxyl groups to chloro groups using phosphorus oxychloride is a standard procedure in heterocyclic chemistry. These chloro groups are good leaving groups, allowing for subsequent nucleophilic substitution reactions if desired. The final reductive dechlorination step removes the chloro groups to yield the target molecule.

Conclusion: A Gateway to Novel Chemistry

The synthesis of this compound represents a confluence of established principles in heterocyclic chemistry and the ongoing quest for novel molecular building blocks. Its discovery, rooted in the systematic exploration of pyrimidine chemistry, has provided researchers with a valuable intermediate for the development of new pharmaceuticals, agrochemicals, and functional materials. The synthetic pathways and characterization techniques detailed in this guide underscore the precision and logical design inherent in modern organic synthesis, paving the way for future innovations in drug discovery and beyond.

References

An In-Depth Technical Guide to the Health and Safety of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Precautionary Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit

This document, therefore, adopts a precautionary principle . In the absence of specific data, we must infer potential hazards based on the compound's chemical structure—specifically, the presence of a nitro group and a pyrimidine core. This guide is structured not as a definitive statement of known hazards, but as a framework for risk assessment and safe handling, empowering researchers to manage the unknown with scientific rigor and a commitment to safety. Our primary directive is to ensure that every procedure is a self-validating system of safety.

Section 1: Compound Identification and Physicochemical Profile

Correctly identifying the compound is the foundational step for any safety protocol. All operations should begin by verifying the identity and purity of the material.

Chemical Identity
IdentifierValueSource
IUPAC Name 2-methyl-5-nitropyrimidine[PubChem][1]
CAS Number 14080-34-3[PubChem][1]
Molecular Formula C₅H₅N₃O₂[PubChem][1]
Molecular Weight 139.11 g/mol [PubChem][1]
Canonical SMILES CC1=NC=C(C=N1)--INVALID-LINK--[O-][PubChem][1]
InChI Key NLGWYOYUTYUEQT-UHFFFAOYSA-N[PubChem][1]
Computed Physicochemical Properties

The following properties are computationally predicted and should be used as estimates for risk assessment, not as certified values. These values can inform decisions regarding storage, handling, and potential environmental fate.

PropertyPredicted ValueSource
XLogP3 0.4[PubChem][1]
Hydrogen Bond Donors 0[PubChem][1]
Hydrogen Bond Acceptors 4[PubChem][1]
Rotatable Bond Count 1[PubChem][1]

Section 2: Hazard Analysis Based on Chemical Analogs and Functional Groups

Given the lack of specific toxicological data for this compound, a conservative hazard assessment is derived from the known risks associated with its core functional groups: the nitroaromatic system and the pyrimidine heterocycle.

The Nitro Group: A Structural Alert

The nitro group (NO₂) is a well-established "structural alert" in medicinal chemistry and toxicology.[2] Its presence suggests several potential hazards:

  • Toxicity and Mutagenicity: Many nitroaromatic compounds are known to be toxic and mutagenic.[3] The nitro group can be metabolically reduced within cells to form highly reactive intermediates (like nitroso and hydroxylamine species) that can covalently bind to DNA and other macromolecules, leading to cellular damage and genotoxicity.[4]

  • Reactivity and Instability: While not all nitro compounds are explosive, the nitro group is an energy-rich functional group. The potential for rapid, exothermic decomposition, especially at elevated temperatures or in the presence of reducing agents, should not be discounted.

The Pyrimidine Core: A Bioactive Scaffold

Pyrimidine is a fundamental building block of nucleic acids and a common scaffold in a vast number of pharmaceuticals.[5][6] While the pyrimidine ring itself is not acutely toxic, its derivatives can have potent biological effects. When handling any novel bioactive scaffold, the potential for unforeseen pharmacological activity, even at low exposure levels, must be considered.

Inferred Hazard Classification

Based on the above analysis, until proven otherwise, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritant/Sensitizer

  • Serious Eye Irritant

  • Mutagenicity/Genotoxicity

  • Specific Target Organ Toxicity

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as a baseline for handling this compound. A formal, documented risk assessment must be performed and approved by the relevant safety committee before any work commences.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Designated Area: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a designated area within a certified chemical fume hood.

  • Ventilation: The fume hood must have a verified face velocity of 80-120 feet per minute.

  • Personal Protective Equipment (PPE): A default PPE ensemble is mandatory for all operations:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splash (e.g., transfers, solution preparations), chemical splash goggles and a full-face shield must be worn.

    • Hand Protection: Use chemically resistant gloves. Given the lack of specific permeation data, double-gloving with two different materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) is strongly recommended. Gloves must be inspected before use and changed immediately upon any sign of contamination.

    • Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemically resistant apron should be worn over the lab coat.

    • Respiratory Protection: Not typically required when working within a certified fume hood. However, a risk assessment may indicate the need for a respirator (e.g., N95 or higher) for cleaning spills or if engineering controls are not sufficient.

Workflow for Handling Solid Compound

The following diagram outlines the mandatory workflow for handling the solid form of this compound.

G Workflow: Handling Solid this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Area in Fume Hood verify_controls 2. Verify Fume Hood Operation prep_area->verify_controls don_ppe 3. Don Full PPE (Double Gloves Mandatory) verify_controls->don_ppe weigh 4. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh transfer 5. Transfer to Reaction Vessel (Inside fume hood) weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decontaminate 7. Decontaminate Spatula/Surfaces (e.g., with 70% Ethanol) dissolve->decontaminate dispose_waste 8. Dispose of Contaminated Waste (Gloves, weigh boat in sealed bag) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Mandatory workflow for handling solid this compound.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

  • Security: Store in a locked cabinet or a controlled-access area.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment before beginning work.

Exposure Response
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release (Spill) Response

The following diagram illustrates the logical flow for responding to a spill.

G Logical Flow: Spill Response Protocol start Spill Occurs is_major Major Spill? (>5g or outside hood) start->is_major evacuate Evacuate Area Alert EHS Secure the Zone is_major->evacuate Yes is_minor Minor Spill? (<5g inside hood) is_major->is_minor No alert_colleagues Alert Colleagues Ensure PPE is Intact is_minor->alert_colleagues Yes report Report Incident is_minor->report No (Assess if cleanup needed) contain Contain Spill with Inert Absorbent alert_colleagues->contain cleanup Carefully Collect Material (Use non-sparking tools) contain->cleanup decon Decontaminate Area cleanup->decon dispose Package Waste Label as Hazardous decon->dispose dispose->report

Caption: Decision-making workflow for responding to a chemical spill.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled container.

  • The label must include "Hazardous Waste" and the full chemical name.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

A Researcher's Guide to Sourcing and Procurement of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitropyrimidine (CAS No. 14040-93-6) is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its structural integrity and purity are paramount, directly influencing reaction yields, impurity profiles, and the ultimate success of research and development pipelines. This guide provides a comprehensive framework for navigating the complexities of sourcing and procuring this critical reagent. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple list of suppliers to offer a strategic methodology for supplier qualification, procurement workflows, and quality assurance, ensuring that researchers can secure high-quality materials essential for their work.

Introduction to this compound: More Than a Reagent

This compound is a substituted pyrimidine ring that serves as a versatile building block in medicinal chemistry.[1] Its chemical structure is foundational in the synthesis of various active pharmaceutical ingredients (APIs). The nitro and methyl functional groups on the pyrimidine core allow for a range of chemical transformations, making it a valuable starting material.[2]

The purity of this intermediate is not a trivial specification; it is a critical parameter that dictates the efficiency of subsequent synthetic steps and the impurity profile of the final compound. High-purity starting materials (e.g., ≥99%) are essential for achieving predictable and efficient reactions, minimizing laborious purification steps, and avoiding the introduction of unwanted side products.[2]

Key Chemical Properties:

  • CAS Number: 14040-93-6

  • Molecular Formula: C₅H₅N₃O₂

  • Molecular Weight: 139.11 g/mol

  • Appearance: Typically a pale yellow to light brown crystalline solid.[3]

Supplier Qualification: A Risk-Based Approach

The selection of a supplier for a critical intermediate like this compound should be a meticulous process grounded in a risk-based assessment.[4] For drug development professionals, this extends to ensuring compliance with Good Manufacturing Practices (GMP), as the quality of raw materials is a foundational component of regulatory adherence.[4][5][6]

Types of Suppliers
  • Manufacturers: These entities synthesize the compound in-house. They offer deep product expertise, control over the manufacturing process, and often, the ability to produce custom batches or scale up production.

  • Distributors: These companies source chemicals from various manufacturers and typically hold inventory. They provide convenience, a broad catalog of products, and often faster delivery times for smaller quantities. However, traceability to the original manufacturer is a key consideration.[7]

Core Evaluation Criteria

A robust supplier qualification process should be documented and systematic.[5][6] The following criteria are essential:

  • Quality and Documentation:

    • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical data on purity (typically by HPLC or GC), identity (by NMR or MS), and physical properties.

    • Safety Data Sheet (SDS): This is non-negotiable. The SDS contains essential information on handling, storage, hazards, and emergency procedures.[8][9]

    • Quality Management System (QMS): Inquire about the supplier's quality systems. Certifications like ISO 9001 demonstrate a commitment to quality and consistency.[10] For later-stage development, GMP certification is critical.[7][10]

  • Technical Expertise and Support:

    • A reliable supplier should have accessible technical support staff who can answer questions about product specifications, stability, and solubility. This is a key indicator of an experienced and trustworthy partner.

  • Supply Chain Reliability and Scalability:

    • For research that may progress to clinical or commercial stages, it is vital to assess the supplier's ability to scale production. Inquire about their capacity, lead times for larger quantities, and their strategies for managing supply chain disruptions.[7]

Supplier Specification Comparison

The table below provides an example of typical specifications one might encounter from various suppliers. Note that these are illustrative and should always be verified with a lot-specific CoA.

SpecificationExample Supplier AExample Supplier BExample Supplier C
Purity (by GC/HPLC) ≥ 99%≥ 98%Offered "As-is"
Appearance Light yellow powderBrownish yellow powder---
Melting Point 106-112 °C108-111 °C---
Documentation Lot-specific CoA, SDSSDS AvailableLimited Data
Typical Use Case GMP/DevelopmentR&D ScaleEarly Discovery

Data compiled from publicly available supplier information.[11]

// Relationships Quality -> {CoA, SDS, QMS} [arrowhead=normal, color="#4285F4"]; Support -> {Access, Data} [arrowhead=normal, color="#34A853"]; SupplyChain -> {Capacity, LeadTime, Risk} [arrowhead=normal, color="#FBBC05"];

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The Procurement Workflow: A Step-by-Step Protocol

The process of acquiring specialty chemicals is more structured than a simple online purchase.[12][13] Following a systematic workflow ensures clarity, documentation, and timely delivery.

Protocol for Chemical Procurement
  • Identify Need & Specifications: Clearly define the required purity, quantity, and any other critical specifications for the this compound.

  • Source & Qualify Suppliers: Identify 2-3 potential suppliers using the criteria outlined in Section 2. For new suppliers, a formal questionnaire can be an effective initial evaluation tool.[5]

  • Request for Quotation (RFQ): Contact the qualified suppliers with your specific requirements. The RFQ should request:

    • Price per unit (e.g., per gram, per kilogram).

    • Availability and lead time.

    • A typical or lot-specific CoA.

    • Shipping and handling costs, including any hazardous material fees.[14]

  • Evaluate Quotations: Compare the offers based not just on price, but on the complete picture: quality (CoA), delivery time, and supplier responsiveness.

  • Issue Purchase Order (PO): Generate a formal PO that details the chemical name, CAS number, quantity, agreed price, delivery address, and any reference quotation numbers.

  • Confirmation and Logistics: The supplier should confirm receipt of the PO and provide an estimated delivery date and tracking information.

  • Receiving and Incoming Quality Control (IQC): Upon receipt, immediately perform the following checks:

    • Verify the material against the PO and the supplier's CoA.

    • Inspect the packaging for any damage.

    • Log the material into the laboratory's chemical inventory system.

    • Quarantine the material until its identity and/or purity is confirmed by in-house testing, if required by internal SOPs.[15]

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// Workflow Edges Define -> Source [label="Identify needs", color="#5F6368"]; Source -> RFQ [label="Request info", color="#5F6368"]; RFQ -> Evaluate [label="Receive offers", color="#5F6368"]; Evaluate -> PO [label="Select supplier", color="#5F6368"]; PO -> Confirm [label="Formalize order", color="#5F6368"]; Confirm -> Receive [label="Shipment", color="#5F6368"]; } Caption: A typical procurement workflow for specialty chemicals.

Safe Handling and Storage

As a nitro-substituted aromatic compound, this compound requires careful handling. The Safety Data Sheet (SDS) is the primary source for this information.

Key Safety and Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

  • Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly closed.[11]

  • First Aid: The SDS provides specific first-aid measures for skin contact, eye contact, inhalation, and ingestion.[8][9] For example, in case of eye contact, rinse cautiously with water for several minutes.[9]

Conclusion

The successful procurement of this compound hinges on a strategic approach that prioritizes quality, documentation, and supply chain reliability. For researchers and drug developers, the integrity of this starting material is a direct determinant of experimental reproducibility and the quality of the final product. By implementing a rigorous supplier qualification process, adhering to a structured procurement workflow, and maintaining strict safety protocols, scientific professionals can confidently source the high-purity intermediates necessary to advance their critical work.

References

A Senior Application Scientist's Guide to the Computational Analysis of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Static Structure

In the realm of drug discovery and materials science, understanding a molecule is akin to understanding a character in a story. A simple 2D drawing tells us the basic connections, but it reveals little of its personality—its reactivity, its preferred partners, its dynamic nature. 2-Methyl-5-nitropyrimidine is one such character. As a derivative of pyrimidine, it belongs to a class of heterocyclic compounds that are cornerstones in numerous biological processes and pharmaceutical agents.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, and a methyl group, a weak electron-donating group, on the pyrimidine ring creates a unique electronic landscape that dictates its behavior.

This guide is designed for researchers, scientists, and drug development professionals who wish to move beyond the static, two-dimensional representation of this compound. We will embark on a computational journey to unravel its three-dimensional structure, electronic properties, and potential biological interactions. This is not merely a collection of protocols; it is a narrative of scientific inquiry, explaining the causality behind each computational choice, ensuring that our virtual experiments are as rigorous and insightful as their real-world counterparts. We will employ a multi-faceted approach, leveraging a suite of computational tools to build a holistic understanding of this molecule.

Foundational Analysis: Building the Molecule In Silico

Before any advanced analysis can be performed, we must first establish the fundamental properties and the most stable three-dimensional structure of this compound.

Physicochemical Properties

A summary of the known properties of this compound provides the initial parameters for our computational model.

PropertyValueSource
Molecular Formula C5H5N3O2PubChem[3]
Molecular Weight 139.11 g/mol PubChem[3]
Appearance Pale yellow to light brown crystalsGuidechem[4]
Solubility Sparingly soluble in waterGuidechem[4]
CAS Number 14080-34-3PubChem[3]
The Computational Workflow: An Overview

Our investigation will follow a logical progression, starting from the single molecule and expanding to its interaction with a complex biological environment. This workflow ensures that each step builds upon validated results from the previous one.

G cluster_0 Single Molecule Analysis cluster_1 Interaction & Dynamics A Initial Structure Generation B Geometric Optimization (DFT) C Vibrational Analysis D Electronic Property Calculation (HOMO-LUMO, MEP) F Molecular Dynamics Simulation E Molecular Docking

Caption: A general workflow for the computational analysis of a small molecule.

Quantum Chemical Calculations: Unveiling the Electronic Soul

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][6][7] By approximating the many-electron Schrödinger equation, DFT allows us to calculate a molecule's geometric and electronic properties with a favorable balance of accuracy and computational cost.

Geometric Optimization: Finding the Ground State

The first and most critical step is to find the molecule's lowest energy conformation, its "ground state." This is not a mere formality; the accuracy of all subsequent calculations depends on a correctly optimized geometry.

Rationale for Method Selection: We will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used for organic molecules as it provides reliable results for geometries and frequencies.[8][9] For the basis set, we will use 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for a molecule with heteroatoms and a nitro group.[8]

Protocol for Geometric Optimization:

  • Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving it from a database like PubChem.[3]

  • Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.[10]

  • Calculation Setup:

    • Job Type: Optimization.

    • Method: DFT -> B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge: 0 (neutral molecule).

    • Multiplicity: 1 (singlet state).

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is found.

  • Validation: The output file should be checked for convergence criteria being met.

Vibrational Analysis: Confirming the Minimum and Predicting Spectra

A true energy minimum has no imaginary frequencies. A vibrational analysis serves two purposes: it confirms that the optimized structure is a stable minimum, and it predicts the infrared (IR) and Raman spectra of the molecule.[8][11][12]

Protocol for Vibrational Analysis:

  • Input Structure: Use the optimized geometry from the previous step.

  • Software: Same as for optimization.

  • Calculation Setup:

    • Job Type: Frequency.

    • Method: DFT -> B3LYP.

    • Basis Set: 6-311++G(d,p).

  • Execution: Run the calculation.

  • Validation and Analysis:

    • Confirm Minimum: Check the output for the number of imaginary frequencies. For a stable minimum, this should be zero.

    • Spectral Prediction: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data for validation.[9]

DFT_Workflow A Initial 3D Structure B Setup Calculation (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Check Convergence C->D D->C Not Converged E Optimized Geometry D->E Converged F Frequency Calculation E->F G Verify No Imaginary Frequencies F->G I Predicted IR/Raman Spectra F->I G->C Invalid (Imaginary Frequencies Found) H Validated Ground State Structure G->H Valid

Caption: Workflow for DFT geometry optimization and vibrational analysis.

Electronic Properties: Reactivity and Interaction Sites

With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilic character).[2][8] The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.[13] A smaller gap suggests the molecule is more reactive.[13]

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[14][15] It allows for the intuitive identification of electron-rich and electron-poor regions.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.[16][17]

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.[16][17]

For this compound, we would expect to see negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential.

AnalysisInformation GainedRelevance to Drug Development
HOMO-LUMO Electron-donating/accepting ability, chemical reactivityPredicts metabolic stability and potential for covalent interactions with targets.[13]
MEP Map Sites for electrophilic and nucleophilic attack, hydrogen bonding potentialGuides the design of analogues with improved binding affinity by identifying key interaction points.[17][18]

Molecular Docking: Predicting Biological Interactions

Given that pyrimidine derivatives are common in pharmaceuticals, a crucial step is to investigate how this compound might interact with a biological target, such as a protein receptor or enzyme.[1][19] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20]

Rationale for the Process: The goal of docking is to generate a set of possible binding poses and rank them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex.[20]

Protocol for Molecular Docking:

  • Preparation of the Receptor:

    • Obtain the 3D structure of a target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Defining the Binding Site:

    • Identify the active site or binding pocket of the receptor. This is often done by referring to the position of a co-crystallized native ligand.

    • Define a "grid box" that encompasses this binding site. The docking algorithm will search for poses within this box.

  • Running the Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD.

    • The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each one.

  • Analysis of Results:

    • Binding Energy: Examine the predicted binding energies for the top-ranked poses.

    • Binding Mode: Visualize the top-ranked pose in the context of the receptor's active site. Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis is crucial for understanding the structural basis of binding.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A Download PDB Structure B Remove Water, Add Hydrogens A->B C Assign Charges B->C F Define Binding Site (Grid Box) C->F D Optimized Ligand Structure (from DFT) E Assign Charges, Define Torsions D->E E->F G Run Docking Simulation (e.g., AutoDock Vina) F->G H Analyze Results G->H I Binding Energy (kcal/mol) H->I J Interaction Analysis (H-bonds, etc.) H->J

Caption: A standard workflow for a molecular docking experiment.

Molecular Dynamics (MD) Simulations: The Molecule in Motion

While DFT provides a static picture of the ground state and docking gives a snapshot of a potential bound state, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations allow us to study the physical movements of atoms and molecules over time.[21][22] This provides insights into conformational flexibility, the stability of ligand-protein complexes, and the role of solvent.

Rationale for MD: An MD simulation can validate the stability of a docked pose. If a ligand remains stably bound in the active site throughout a simulation (e.g., 100 nanoseconds), it lends confidence to the docking result. Conversely, if it quickly dissociates, the docked pose may not be representative of a stable interaction.

General Protocol for MD Simulation of a Ligand-Protein Complex:

  • System Setup:

    • Start with the best-docked pose of the this compound-protein complex.

    • Place the complex in a simulation box of explicit solvent (e.g., water molecules).

    • Add counter-ions to neutralize the system's charge.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms. The ligand will require specific parameterization, which can be generated using tools like Antechamber.[23]

  • Minimization and Equilibration:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.[23]

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure while restraining the protein and ligand. This is followed by a period of unrestrained equilibration to allow the system to relax.

  • Production Run: Run the simulation for a desired length of time (e.g., 50-200 ns) without restraints, saving the coordinates of all atoms at regular intervals.[23]

  • Trajectory Analysis: Analyze the resulting trajectory to understand:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) over time.

Conclusion: A Computationally-Informed Perspective

Through this multi-step computational investigation, we have constructed a detailed, multi-dimensional profile of this compound. We moved from its fundamental physicochemical properties to its most stable 3D structure, probed its electronic characteristics to predict reactivity, and simulated its potential interactions within a biological target.

The insights gained are not merely theoretical. The predicted spectra from vibrational analysis can aid in the experimental characterization of synthesized batches. The MEP and HOMO-LUMO analyses provide a rational basis for designing derivatives with altered reactivity or improved binding characteristics. Finally, docking and MD simulations offer a powerful platform to screen for potential biological targets and to generate hypotheses about binding mechanisms, thereby accelerating the early stages of drug discovery. This guide serves as a template for applying a rigorous, self-validating computational approach to unlock the scientific story encoded within any molecule of interest.

References

Methodological & Application

using 2-Methyl-5-nitropyrimidine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Methyl-5-nitropyrimidine

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile heterocyclic building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent's unique reactivity. We will move beyond simple procedural descriptions to dissect the underlying chemical principles that govern its transformations, offering both practical protocols and the mechanistic rationale behind them.

Compound Profile and Strategic Importance

This compound (CAS No. 14080-34-3) is a crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its synthetic value is derived from the electronic properties of the pyrimidine ring, which is heavily influenced by the presence of a strongly electron-withdrawing nitro group at the C5 position and a methyl group at C2.

The pyrimidine core is inherently electron-deficient. The addition of the nitro group further depletes electron density from the ring, making the C2, C4, and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This activation is the cornerstone of its utility, enabling transformations that are otherwise difficult to achieve on unactivated pyrimidine systems.

PropertyValue
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol [2]
Appearance Solid
CAS Number 14080-34-3[2]

Core Reactivity: A Mechanistic Overview

The synthetic applications of this compound are dominated by two primary modes of reactivity: the transformation of the nitro group and nucleophilic attack on the pyrimidine ring.

A. Reduction of the 5-Nitro Group

The conversion of the nitro group to a primary amine is arguably the most common and critical transformation of this molecule. This reaction fundamentally alters the electronic character of the pyrimidine ring, converting the strongly deactivating nitro group into a versatile, electron-donating amino group. This new functional handle, 5-amino-2-methylpyrimidine, opens up a vast downstream synthetic landscape, including diazotization, acylation, and condensation reactions.

The reduction is most commonly achieved via catalytic hydrogenation. This method is favored for its high efficiency, clean conversion, and relatively mild conditions, avoiding the use of harsh, stoichiometric metal reductants.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 5-nitropyrimidine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). While the parent molecule lacks a canonical leaving group at the activated C2, C4, or C6 positions, its derivatives, such as 4,6-dichloro-2-methyl-5-nitropyrimidine, are prime candidates for this reaction. The nitro group plays a crucial role by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[3][4] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

The general mechanism involves a two-step addition-elimination process:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr Mechanism on a Nitropyrimidine.

Application Notes and Experimental Protocols

Application Note 1: Synthesis of 5-Amino-2-methylpyrimidine via Catalytic Hydrogenation

This protocol details the reduction of the nitro group to an amine, a gateway transformation for numerous drug discovery programs.

Causality and Experimental Insight: Catalytic hydrogenation is the method of choice due to its high yield and clean reaction profile.[5] Palladium on carbon (Pd/C) is a robust and highly active catalyst for this transformation. The choice of solvent is critical; polar protic solvents like ethanol or methanol are excellent as they readily dissolve the starting material and stabilize intermediates. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of the reducing agent is available at the catalyst surface.

Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol% Pd).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the substrate.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases or TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methylpyrimidine, which can be further purified by recrystallization or chromatography if necessary.

Process Workflow

Reduction_Workflow start Charge Reactor with This compound catalyst Add Pd/C Catalyst (under N2) start->catalyst solvent Add Solvent (e.g., Ethanol) catalyst->solvent purge Purge with H₂ and Pressurize solvent->purge react Stir at RT-40°C (Monitor H₂ uptake) purge->react filter Filter through Celite® to remove Catalyst react->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate product Isolate 5-Amino-2-methylpyrimidine concentrate->product

Caption: Workflow for Catalytic Hydrogenation.

Application Note 2: SNAr for C-4 Functionalization of the Pyrimidine Ring

To illustrate the synthetic power endowed by the 5-nitro group, this protocol describes a nucleophilic substitution on a related, highly activated substrate: 4,6-dichloro-2-methylthio-5-nitropyrimidine. This reaction is a key step in the synthesis of various commercial chemicals.[6]

Causality and Experimental Insight: The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, and their substitution is facilitated by the potent electron-withdrawing effect of the nitro group at C5. Reactions with nucleophiles like sodium methoxide proceed smoothly. The reaction is typically performed in the corresponding alcohol as a solvent (methanol for methoxide substitution) to maintain a high concentration of the nucleophile.

Protocol: Methoxide Substitution on a Dichloro-Derivative

This protocol is adapted from a patented procedure and serves as an illustrative example of the SNAr reactivity pattern.[6]

  • Reactant Preparation: In a reaction flask, dissolve 4,6-dichloro-2-methylthio-5-nitropyrimidine (1.0 eq) in methanol.

  • Nucleophile Addition: Cool the solution (e.g., to 0-10 °C) and slowly add a solution of sodium methoxide in methanol (2.0-2.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC/LCMS analysis shows complete consumption of the starting material.

  • Quenching & Work-up: Carefully quench the reaction by adding water. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization.

Key Synthetic Intermediates and Their Relationship

Synthetic_Utility Start This compound Amine 5-Amino-2-methylpyrimidine Start->Amine Reduction (H₂, Pd/C) ComplexMolecules APIs, Agrochemicals Amine->ComplexMolecules Further Elaboration Diol 2-Methyl-4,6-dihydroxypyrimidine Dichloro 4,6-Dichloro-2-methyl- 5-nitropyrimidine Diol->Dichloro Chlorination (e.g., POCl₃) Substituted Functionalized Pyrimidines (e.g., via SNAr) Dichloro->Substituted SNAr with Nucleophiles Substituted->ComplexMolecules

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a foundational building block whose value lies in its predictable and potent reactivity. The strategic placement of the nitro group activates the pyrimidine ring for key transformations, primarily facile reduction to the corresponding amine and as an enabler for nucleophilic aromatic substitution on its derivatives. Mastery of these core reactions provides chemists with a reliable and efficient toolkit for the construction of complex, high-value heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a robust starting point for the application of this versatile intermediate in research and development.

References

2-Methyl-5-nitropyrimidine: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methyl-5-nitropyrimidine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures with desired biological activities is paramount. Heterocyclic compounds, particularly those containing the pyrimidine nucleus, are privileged scaffolds found in a vast array of FDA-approved drugs. This compound emerges as a highly valuable and versatile building block for medicinal chemists and process development scientists. Its utility stems from a combination of a stable pyrimidine core and two key reactive sites: a nitro group that can be readily reduced to a primary amine, and an electron-deficient aromatic ring activated towards nucleophilic aromatic substitution (SNAr).[1][2]

This guide provides an in-depth exploration of this compound as a precursor to bioactive molecules. We will delve into its fundamental reactivity, offering detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers. Furthermore, we will demonstrate its application in the synthesis of pyrazolopyrimidine cores, a class of compounds renowned for their kinase inhibitory activity.[3]

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and safe synthesis.

PropertyValueSource
CAS Number 14080-34-3[4]
Molecular Formula C₅H₅N₃O₂[4]
Molecular Weight 139.11 g/mol [4]
Appearance Pale yellow to light brown crystalline solid[1]
Solubility Sparingly soluble in water[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily centered on two key transformations: the reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group: Accessing the 5-Aminopyrimidine Scaffold

The conversion of the nitro group to a primary amine is a cornerstone transformation, opening up a plethora of possibilities for further derivatization, such as amide bond formation or the introduction of other functional groups. Catalytic transfer hydrogenation is a widely employed, efficient, and scalable method for this reduction.[][6]

Workflow for Catalytic Transfer Hydrogenation:

G start This compound + Pd/C Catalyst + Hydrogen Source (e.g., H₂ gas) reaction Reaction in a suitable solvent (e.g., Ethanol, Methanol) start->reaction workup Filtration to remove catalyst reaction->workup purification Concentration and Purification workup->purification product 2-Methyl-5-aminopyrimidine purification->product

Caption: Catalytic transfer hydrogenation of this compound.

Detailed Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 2-methyl-5-aminopyrimidine using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd on a weight basis)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) three times to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methyl-5-aminopyrimidine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expert Insights: The choice of catalyst and hydrogen source can be adapted. For instance, Raney Nickel can also be an effective catalyst.[7] For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation using ammonium formate or hydrazine as the hydrogen donor in the presence of Pd/C is a viable alternative.[] The progress of the reaction should be carefully monitored to avoid over-reduction of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity

The electron-withdrawing nitro group strongly activates the pyrimidine ring, making it susceptible to nucleophilic attack and subsequent substitution of a suitable leaving group. While this compound does not have an inherent leaving group at the ortho or para positions to the nitro group, its reactivity can be exploited in reactions with strong nucleophiles, or the methyl group can be functionalized to introduce a leaving group. A common strategy in pyrimidine chemistry involves the reaction with hydrazine to form hydrazinopyrimidines, which are key intermediates for constructing fused heterocyclic systems.[8]

Workflow for Hydrazinolysis:

G start This compound + Hydrazine Hydrate reaction Reaction in a suitable solvent (e.g., Ethanol) start->reaction workup Cooling and Precipitation reaction->workup purification Filtration and Washing workup->purification product 2-Hydrazino-5-nitropyrimidine purification->product

Caption: Synthesis of 2-hydrazino-5-nitropyrimidine.

Detailed Protocol: Reaction of this compound with Hydrazine

This protocol details the synthesis of 2-hydrazino-5-nitropyrimidine, a key precursor for pyrazolopyrimidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 5-10 eq)

  • Ethanol

  • Ice bath

Procedure:

  • Suspend this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add hydrazine hydrate (5-10 mmol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain 2-hydrazino-5-nitropyrimidine.

Expert Insights: The reaction with hydrazine is typically facile due to the high nucleophilicity of hydrazine. The use of excess hydrazine drives the reaction to completion. The product often precipitates from the reaction mixture, simplifying purification. The resulting hydrazinopyrimidine is a versatile intermediate.

Application in Bioactive Molecule Synthesis: The Pyrazolopyrimidine Core

The pyrazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and the treatment of inflammatory diseases.[2][9] The Janus kinases (JAKs) are a family of tyrosine kinases that are critical components of signaling pathways for a wide range of cytokines and growth factors, making them important therapeutic targets.[][7] this compound can serve as a key starting material for the synthesis of pyrazolopyrimidine-based JAK inhibitors.

Synthetic Strategy for a Pyrazolopyrimidine Core:

G start This compound hydrazine Hydrazinolysis start->hydrazine intermediate1 2-Hydrazino-5-nitropyrimidine hydrazine->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 5-Amino-2-hydrazinopyrimidine reduction->intermediate2 cyclization Cyclization with a 1,3-Dicarbonyl Compound intermediate2->cyclization product Pyrazolopyrimidine Core (Potential Kinase Inhibitor Scaffold) cyclization->product

Caption: Synthetic pathway to a pyrazolopyrimidine scaffold.

Detailed Protocol: Synthesis of a 5-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidine

This protocol outlines a two-step synthesis of a pyrazolopyrimidine core starting from the previously synthesized 2-hydrazino-5-nitropyrimidine.

Step 1: Reduction of 2-Hydrazino-5-nitropyrimidine

Materials:

  • 2-Hydrazino-5-nitropyrimidine (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol/Water mixture

Procedure:

  • To a stirred suspension of 2-hydrazino-5-nitropyrimidine (1.0 mmol) in an ethanol/water mixture (e.g., 4:1, 10 mL), add iron powder (3-5 eq) and ammonium chloride (1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite® to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-amino-2-hydrazinopyrimidine, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazolopyrimidine Core

Materials:

  • 5-Amino-2-hydrazinopyrimidine (1.0 eq)

  • A 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0-1.2 eq)

  • Glacial acetic acid

Procedure:

  • Dissolve the crude 5-amino-2-hydrazinopyrimidine (1.0 mmol) in glacial acetic acid (5 mL).

  • Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolopyrimidine.

Expert Insights: The choice of the 1,3-dicarbonyl compound in the cyclization step allows for the introduction of various substituents onto the pyrimidine ring of the final product, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. This is a critical step in optimizing the biological activity of potential kinase inhibitors.[2]

Conclusion

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its well-defined reactivity allows for the strategic and efficient introduction of key functional groups. The protocols detailed in this guide provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors, particularly in the pursuit of novel therapeutics such as kinase inhibitors. The ability to readily access both the 5-amino and the pyrazolopyrimidine cores from this single starting material underscores its importance in modern medicinal chemistry and drug development.

References

The Versatile Building Block: Applications of 2-Methyl-5-nitropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Functionalized Pyrimidine

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds.[1] Its prevalence in nature, most notably as a core component of nucleobases, has inspired chemists to explore its synthetic derivatives for therapeutic applications. Among these, 2-Methyl-5-nitropyrimidine emerges as a particularly valuable and versatile building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications and detailed protocols involving this compound, a key intermediate in the synthesis of a new generation of pharmaceuticals.[2][3]

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The nitro group, a strong electron-withdrawing moiety, serves as a precursor to a highly versatile amino group, which can be readily transformed into a wide array of functionalities. The methyl group, on the other hand, offers a site for potential metabolic blocking or for fine-tuning the steric and electronic properties of the final molecule. This inherent chemical potential allows for the construction of diverse molecular architectures with a range of pharmacological activities.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a synthetic intermediate. Its journey from a simple starting material to a complex bioactive molecule typically involves a key transformation: the reduction of the nitro group to an amine. This unlocks a plethora of synthetic possibilities, enabling the construction of compounds with diverse therapeutic applications, including kinase inhibitors for oncology and novel antimicrobial agents.

Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[4] The 2-aminopyrimidine scaffold, readily accessible from this compound, is a common feature in many approved and investigational kinase inhibitors.[5] These compounds often act as ATP-competitive inhibitors, with the 2-amino group forming crucial hydrogen bonds with the hinge region of the kinase active site.

While many pyrimidine-based kinase inhibitors are synthesized from various starting materials, the 2-amino-5-methylpyridine core, derived from this compound, provides a valuable platform for the synthesis of novel inhibitors. The methyl group at the 5-position can be exploited to probe specific hydrophobic pockets within the kinase active site, potentially leading to enhanced potency and selectivity.

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrimidine derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities.[6] The 2-amino-5-methylpyrimidine scaffold can be elaborated to generate compounds that interfere with essential microbial processes. For instance, derivatives can be designed to inhibit bacterial enzymes or disrupt microbial cell wall synthesis.

Key Synthetic Transformations and Protocols

The utility of this compound is realized through a series of well-established synthetic transformations. The following protocols provide detailed, step-by-step methodologies for the key reactions involved in converting this starting material into valuable intermediates for drug discovery.

Protocol 1: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is the most critical step in unlocking the synthetic potential of this compound. This can be achieved through various methods, including catalytic hydrogenation and biocatalysis.

Method A: Catalytic Hydrogenation

This is a classic and widely used method for nitro group reduction.

  • Objective: To synthesize 2-Amino-5-methylpyrimidine from this compound via catalytic hydrogenation.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Ethanol (or other suitable solvent like ethyl acetate)

    • Hydrogen gas

    • Inert gas (e.g., Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

    • Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-methylpyrimidine.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

  • Expected Yield: Typically high, often >90%.

Method B: Biocatalytic Reduction using Nitroreductase

This method offers a greener and more selective alternative to traditional catalytic hydrogenation.

  • Objective: To synthesize 2-Amino-5-methylpyrimidine from this compound using a nitroreductase enzyme.

  • Materials:

    • This compound

    • Nitroreductase (NR) enzyme

    • Glucose (as a co-factor for NAD(P)H regeneration)

    • Vanadium pentoxide (V₂O₅) as a co-catalyst

    • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Procedure:

    • Prepare a buffered solution containing the nitroreductase enzyme and glucose.

    • Add a catalytic amount of V₂O₅.

    • In a separate vessel, prepare a stock solution of this compound.

    • Using a fed-batch approach, slowly add the substrate solution to the enzyme solution over a period of several hours. This prevents the accumulation of inhibitory intermediates.

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC.

    • Upon completion, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • The organic extracts are then dried and concentrated to yield 2-Amino-5-methylpyrimidine.

  • Expected Yield: High yields (e.g., 89% isolated yield) have been reported for this biocatalytic reduction.[1]

Protocol 2: Derivatization of 2-Amino-5-methylpyrimidine

The resulting 2-Amino-5-methylpyrimidine is a versatile intermediate that can undergo a variety of reactions to build molecular complexity.

Method A: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of N-aryl-2-aminopyrimidine derivatives.[7][8]

  • Objective: To synthesize an N-aryl-2-amino-5-methylpyrimidine derivative.

  • Materials:

    • 2-Amino-5-methylpyrimidine

    • Aryl halide (e.g., aryl bromide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Cesium carbonate or Sodium tert-butoxide)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, combine 2-Amino-5-methylpyrimidine (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

    • Add the anhydrous solvent.

    • Degas the mixture and then heat to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and dilute with an organic solvent.

    • Filter through a pad of Celite® and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Expected Yield: Moderate to good yields, depending on the specific substrates and reaction conditions.[9]

Method B: Sandmeyer-Type Reactions

The amino group of 2-Amino-5-methylpyrimidine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer or related reactions.[10][11] This allows for the introduction of halogens, cyano groups, and other functionalities.

  • Objective: To synthesize a 2-halo-5-methylpyrimidine derivative.

  • Materials:

    • 2-Amino-5-methylpyrimidine

    • Sodium nitrite (NaNO₂)

    • Strong acid (e.g., HBr for bromination, HCl for chlorination)

    • Copper(I) halide (e.g., CuBr or CuCl)

  • Procedure:

    • Dissolve 2-Amino-5-methylpyrimidine in the strong acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir for a short period to ensure complete diazotization.

    • In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding acid.

    • Slowly add the cold diazonium salt solution to the copper(I) halide mixture.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • The reaction mixture is then worked up by neutralization and extraction with an organic solvent.

    • The crude product is purified by distillation or chromatography.

  • Expected Yield: Yields can be variable and optimization is often required.

Data Presentation

IntermediatePrecursorReaction TypeKey ReagentsTypical YieldReference
2-Amino-5-methylpyrimidineThis compoundCatalytic HydrogenationH₂, Pd/C>90%General knowledge
2-Amino-5-methylpyrimidineThis compoundBiocatalytic ReductionNitroreductase, V₂O₅~89%[1]
N-Aryl-2-amino-5-methylpyrimidine2-Amino-5-methylpyrimidineBuchwald-Hartwig AminationAryl halide, Pd catalyst, LigandModerate to Good[9]
2-Halo-5-methylpyrimidine2-Amino-5-methylpyrimidineSandmeyer ReactionNaNO₂, H-X, CuXVariable[12]

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound and its transformation into the key intermediate, 2-Amino-5-methylpyrimidine, which then serves as a branching point for further diversification.

G A This compound B 2-Amino-5-methylpyrimidine A->B Reduction (e.g., H₂/Pd-C or Nitroreductase) C N-Aryl-2-amino-5-methylpyrimidine (Kinase Inhibitor Scaffolds) B->C Buchwald-Hartwig Amination D 2-Halo-5-methylpyrimidine (Further Functionalization) B->D Sandmeyer Reaction

References

Synthesis of 2-Methyl-5-nitropyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methyl-5-nitropyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile precursor for a diverse array of bioactive molecules. The strategic placement of the methyl and nitro groups on the pyrimidine ring offers multiple avenues for synthetic modification, enabling the development of compounds with a wide range of therapeutic applications, including antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Core Synthetic Strategy: From Precursor to Diversified Derivatives

The synthetic journey to a variety of this compound derivatives typically commences with the synthesis of the foundational precursor, 2-methylpyrimidine. This is followed by a regioselective nitration to introduce the crucial nitro group at the C5 position. Subsequent modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allow for the introduction of a wide range of functional groups, leading to a library of novel compounds.

Synthesis_Workflow A Starting Materials B Synthesis of 2-Methylpyrimidine A->B C Nitration B->C D This compound C->D E Derivatization Reactions (SNA_r, Cross-Coupling) D->E F Diverse this compound Derivatives E->F

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Key Precursor, 2-Methylpyrimidine

The synthesis of 2-methylpyrimidine can be achieved through various methods. A common and effective approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with acetamidine. An alternative, scalable method starts from 4,6-dichloro-2-methylpyrimidine via catalytic hydrogenation.

Protocol 1: Synthesis of 2-Methylpyrimidine via Dechlorination

This protocol details the synthesis of 2-methylpyrimidine from the commercially available 4,6-dichloro-2-methylpyrimidine.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Methanol (MeOH)

  • Water (H₂O)

  • 10% Palladium on activated carbon (Pd/C)

  • Magnesium oxide (MgO)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of 4,6-dichloro-2-methylpyrimidine (1.47 mol) in a mixture of methanol (1.32 L) and water (1.10 L), add 10% Pd/C (240 g) and magnesium oxide (5.95 mol).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (30 psi) for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and MgO.

  • Extract the filtrate with dichloromethane (4 x 1 L).

  • Combine the organic phases and distill to remove the solvents (DCM at 39 °C, methanol at 65 °C) under atmospheric pressure.

  • The resulting brown liquid is 2-methylpyrimidine.[2]

Expected Yield: Approximately 28%.[2]

ReagentMolar EquivalentQuantity
4,6-dichloro-2-methylpyrimidine1.0240 g (1.47 mol)
10% Pd/C-240 g
Magnesium oxide (MgO)4.05240 g (5.95 mol)
Methanol-1.32 L
Water-1.10 L
Dichloromethane-4 L

Part 2: Nitration of 2-Methylpyrimidine

The introduction of the nitro group at the 5-position of the pyrimidine ring is a critical step. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The electron-donating methyl group at the 2-position directs the electrophilic nitration to the C5 position.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Methylpyrimidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Carefully add 2-methylpyrimidine to concentrated sulfuric acid, keeping the temperature below 20 °C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0 °C and 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Expected Yield: Moderate to high.

ReagentMolar Equivalent
2-Methylpyrimidine1.0
Concentrated Nitric Acid1.1 - 1.5
Concentrated Sulfuric AcidExcess

Part 3: Synthesis of Key Derivatives

The presence of the nitro group and the methyl group, along with the inherent reactivity of the pyrimidine ring, allows for a wide range of derivatization reactions. Key strategies include nucleophilic aromatic substitution of halo-derivatives and palladium-catalyzed cross-coupling reactions.

Synthesis of Halogenated Intermediates

Halogenated 2-methyl-5-nitropyrimidines are valuable intermediates for subsequent cross-coupling and nucleophilic substitution reactions.

Halogenation_Workflow A 2-Hydroxy-5-nitropyrimidine Derivative C Halogenated This compound A->C B Halogenating Agent (e.g., POCl₃) B->C

Caption: General scheme for the synthesis of halogenated 2-methyl-5-nitropyrimidines.

Protocol 3: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

This protocol describes the chlorination of a dihydroxy precursor.

Materials:

  • 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as catalyst)

Procedure:

  • In a round-bottom flask, suspend 4,6-dihydroxy-2-methyl-5-nitropyrimidine in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Pour the cooled residue onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the C-C and C-N bond formation, respectively. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling reaction is used to form carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[3][4]

Suzuki_Coupling A Halo-2-methyl-5-nitropyrimidine D Aryl/Heteroaryl Substituted This compound A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst & Base C->D

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Halo-2-methyl-5-nitropyrimidine (e.g., 4-chloro-2-methyl-5-nitropyrimidine)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the halo-2-methyl-5-nitropyrimidine (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The choice of catalyst, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.[5]

ComponentRoleExamples
Palladium CatalystCatalyzes the reactionPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos
BaseActivates boronic acidK₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄
SolventReaction mediumDioxane/H₂O, Toluene, DMF, THF

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6][7][8][9][10]

Buchwald_Hartwig A Halo-2-methyl-5-nitropyrimidine D Amino-substituted This compound A->D B Primary or Secondary Amine B->D C Pd Catalyst, Ligand & Base C->D

Caption: Overview of the Buchwald-Hartwig amination reaction.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Halo-2-methyl-5-nitropyrimidine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halo-2-methyl-5-nitropyrimidine (1.0 eq.), the palladium pre-catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.2-2.0 eq.) in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Note: The selection of the appropriate ligand and base is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates being coupled.

Conclusion

The synthesis of this compound derivatives offers a rich and diverse field of exploration for medicinal chemists and drug development professionals. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of a wide array of novel compounds. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can efficiently access these valuable scaffolds for the development of new therapeutic agents.

References

The Strategic Utility of 2-Methyl-5-nitropyrimidine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyrimidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Its strategic importance lies in the versatile reactivity of the pyrimidine core, activated by the electron-withdrawing nitro group. This document elucidates the synthesis of this compound and details its subsequent transformations into key pharmaceutical intermediates, primarily through the reduction of the nitro group to form 5-amino-2-methylpyrimidine and via nucleophilic aromatic substitution (SNAr) reactions. The protocols provided herein are synthesized from established methodologies for analogous compounds, offering a robust framework for laboratory application. This guide is intended to empower researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the creation of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, the 2-aminopyrimidine moiety, in particular, is a significant structural component in a variety of drugs, including kinase inhibitors for oncology and antiviral agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.

This compound serves as a highly valuable precursor for introducing the 2-methyl-5-aminopyrimidine core. The nitro group at the 5-position activates the pyrimidine ring, facilitating key chemical transformations that are foundational for building complex molecular architectures.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing a high-yield synthesis of this compound is not abundant, a plausible and effective synthetic route can be extrapolated from the well-established chemistry of pyrimidines and related heterocycles. The proposed two-step synthesis involves the initial construction of the 2-methylpyrimidine ring, followed by regioselective nitration at the 5-position.

Step 1: Synthesis of 2-Methylpyrimidine

The synthesis of 2-methylpyrimidine can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with acetamidine. A common method involves the reaction of malondialdehyde or a protected form with acetamidine hydrochloride in the presence of a base.

Step 2: Nitration of 2-Methylpyrimidine

The nitration of the 2-methylpyrimidine core is the critical step to introduce the activating nitro group. The electron-donating effect of the methyl group and the directing effects of the ring nitrogens favor nitration at the C5 position.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • 2-Methylpyrimidine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 2-methylpyrimidine to the cooled sulfuric acid with stirring, maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 15°C.

  • After the addition of nitric acid, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for yield and purity.

Key Transformations of this compound for Pharmaceutical Applications

The synthetic utility of this compound is primarily realized through two key transformations: the reduction of the nitro group to an amine and nucleophilic aromatic substitution.

Reduction of the Nitro Group: Accessing 5-Amino-2-methylpyrimidine

The conversion of the 5-nitro group to a 5-amino group is a fundamental step, yielding the highly valuable 5-amino-2-methylpyrimidine intermediate. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically via a balloon or from a pressurized source).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-2-methylpyrimidine.

Reductions using metals in acidic media, such as tin(II) chloride in hydrochloric acid, offer a classic and effective alternative to catalytic hydrogenation.

Experimental Protocol: Tin(II) Chloride Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (10 M)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring by TLC.

  • After cooling to room temperature, carefully basify the mixture with 10 M sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-methylpyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position of this compound activates the pyrimidine ring for nucleophilic aromatic substitution, although to a lesser extent than at the ortho and para positions. This allows for the displacement of a suitable leaving group, if present, or in some cases, direct C-H functionalization. For SNAr reactions to be efficient on this scaffold, typically a leaving group at the 4- or 6-position would be necessary. However, under forcing conditions or with highly reactive nucleophiles, direct displacement of other groups or C-H activation may be possible.

The general principle involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a Meisenheimer complex, which then rearomatizes by expelling a leaving group.

General Protocol: Nucleophilic Aromatic Substitution with Amines

This protocol is provided as a general guideline for the reaction of a hypothetical 4-chloro-2-methyl-5-nitropyrimidine with an amine, illustrating the SNAr process.

Materials:

  • 4-Chloro-2-methyl-5-nitropyrimidine (hypothetical substrate)

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

Procedure:

  • To a solution of 4-chloro-2-methyl-5-nitropyrimidine in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_and_Transformations cluster_synthesis Synthesis of this compound cluster_transformations Key Transformations 2-Methylpyrimidine 2-Methylpyrimidine This compound This compound 2-Methylpyrimidine->this compound Nitration (H₂SO₄, HNO₃) 5-Amino-2-methylpyrimidine 5-Amino-2-methylpyrimidine Substituted_Aminopyrimidine Substituted_Aminopyrimidine 2-Methyl-5-nitropyrimidine_ref This compound 2-Methyl-5-nitropyrimidine_ref->5-Amino-2-methylpyrimidine Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) 2-Methyl-5-nitropyrimidine_ref->Substituted_Aminopyrimidine S N Ar (with leaving group at C4/C6)

Caption: Synthetic route to this compound and its key transformations.

Data Presentation: Representative Reaction Conditions

TransformationReagents and ConditionsTypical YieldReference
Nitration Conc. H₂SO₄, Fuming HNO₃, 0°C to rtVariable (optimization required)Analogous Reactions
Nitro Reduction (Catalytic Hydrogenation) H₂ (1 atm), 10% Pd/C, Methanol, rt>90%Analogous Reactions[1]
Nitro Reduction (Metal-mediated) SnCl₂·2H₂O, Conc. HCl, Ethanol, reflux70-90%Analogous Reactions
Nucleophilic Aromatic Substitution (Amine) Amine, Base (e.g., DIPEA), DMF, 80-120°C60-95%Analogous Reactions[2]

Safety and Handling

Conclusion

This compound is a versatile and valuable intermediate in the synthesis of pharmaceutical compounds. Its straightforward, albeit proposed, synthesis and the high efficiency of its subsequent transformations into the corresponding amino derivative and other substituted pyrimidines make it an attractive building block for drug discovery programs. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this important heterocyclic scaffold in the development of new medicines.

References

Application Notes and Protocols for the Analytical Purity Assessment of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the purity assessment of nitropyrimidines, a class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. Recognizing the critical impact of purity on the efficacy, safety, and regulatory compliance of these compounds, this document outlines a multi-faceted analytical approach. We delve into the core principles and provide field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Thermal Analysis (TGA/DSC). The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment strategies for nitropyrimidine-based molecules.

Introduction: The Imperative of Purity in Nitropyrimidine Development

Nitropyrimidines are a cornerstone in the synthesis of a wide array of biologically active molecules. Their inherent reactivity and structural motifs make them valuable precursors and active pharmaceutical ingredients (APIs). However, the synthetic routes to nitropyrimidines can often yield a spectrum of impurities, including starting materials, by-products, isomers, and degradation products. The presence of these impurities, even at trace levels, can have profound consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final product.

Therefore, a rigorous and scientifically sound analytical strategy for purity assessment is not merely a quality control measure but a fundamental component of drug development and regulatory submission. This guide is structured to provide a logical workflow for the comprehensive purity profiling of nitropyrimidines, from initial screening to in-depth characterization and quantification of impurities.

Regulatory Framework: Adherence to ICH Guidelines

The analytical methods and acceptance criteria for impurities in new drug substances are governed by international regulatory guidelines, primarily those established by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities.[1][2][3][4]

Key ICH Q3A(R2) Thresholds:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table summarizes the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.

It is imperative that the analytical methods employed for purity assessment are validated in accordance with ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive assessment.

Caption: Orthogonal analytical workflow for nitropyrimidine purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity assessment of most non-volatile organic molecules, including nitropyrimidines.[5][6][7][8] Its high resolution, sensitivity, and robustness make it ideal for separating the main component from closely related impurities.

Causality in Method Development

The development of a stability-indicating HPLC method requires a systematic approach. The choice of stationary phase, mobile phase composition, and detector settings is dictated by the physicochemical properties of the nitropyrimidine analyte and its potential impurities.

  • Stationary Phase: A C18 column is a common starting point due to its versatility and hydrophobicity. For more polar nitropyrimidines or impurities, a C8 or a polar-embedded phase may provide better retention and selectivity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is critical for controlling the ionization state of acidic or basic functional groups on the nitropyrimidine ring, thereby influencing retention and peak shape. A buffer such as ammonium acetate or phosphate is often employed to maintain a stable pH.[5]

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and for selecting the optimal wavelength for quantification of different impurities.

Protocol: Stability-Indicating RP-HPLC Method for a Novel Nitropyrimidine

This protocol outlines a general procedure for the development and validation of a stability-indicating RP-HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 210-400 nm (Quantification at λmax)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the nitropyrimidine sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of the nitropyrimidine at the same concentration.

  • System Suitability: Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks and calculate the percentage purity using the area percent method. For known impurities, quantification should be performed against a qualified reference standard of that impurity.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[9][10][11][12][13][14] These studies involve subjecting the nitropyrimidine to stress conditions to generate potential degradation products.

Stress Conditions:

ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photodegradation ICH Q1B compliant light exposure

The goal is to achieve 5-20% degradation of the active substance.[15] The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[7][15][16] This includes residual solvents from the manufacturing process and certain low molecular weight by-products.

Rationale for GC-MS in Nitropyrimidine Analysis

The high sensitivity and specificity of MS detection, coupled with the high resolving power of capillary GC, make this an ideal technique for trace-level impurity analysis. Electron ionization (EI) provides reproducible fragmentation patterns that can be searched against spectral libraries for tentative identification of unknown impurities.

Caption: Simplified workflow of a GC-MS system.

Protocol: GC-MS for Residual Solvents and Volatile Impurities

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-550
Source Temperature 230 °C

Procedure:

  • Sample Preparation: Dissolve a known amount of the nitropyrimidine sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 mg/mL.

  • Calibration: Prepare a standard solution containing known concentrations of potential residual solvents and other volatile impurities.

  • Analysis: Inject the sample and standard solutions into the GC-MS system.

  • Data Analysis: Identify and quantify residual solvents and other impurities by comparing their retention times and mass spectra to the calibration standards and spectral libraries.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3][4][13][17] ¹H qNMR is particularly useful as it provides both structural confirmation and quantitative information in a single experiment.

The Principle of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Protocol: Absolute Purity Determination by ¹H qNMR

Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz) with a stable temperature control unit.

Procedure:

  • Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum with at least one signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The internal standard must be of high purity and accurately weighed.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the nitropyrimidine and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.[1]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.

    • Use a 90° pulse angle.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Thermal Analysis: Assessing Thermal Stability and Solid-State Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, decomposition profile, and solid-state properties (e.g., melting point, polymorphism, presence of solvates or hydrates) of nitropyrimidines.[18][19][20][21]

TGA and DSC in Purity Assessment
  • TGA measures the change in mass of a sample as a function of temperature.[18] It can detect the presence of residual solvents or water, which will be observed as a weight loss at temperatures below the decomposition point of the compound. The decomposition temperature itself is an indicator of the thermal stability of the nitropyrimidine.

  • DSC measures the heat flow into or out of a sample as a function of temperature.[18] It can determine the melting point and enthalpy of fusion, which are characteristic properties of a pure compound. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point. DSC is also a powerful tool for studying polymorphism.

Protocol: TGA/DSC Analysis of a Nitropyrimidine

Instrumentation:

  • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the nitropyrimidine sample into an aluminum or ceramic pan.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300-500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the percentage of weight loss in different temperature ranges.

    • DSC: Determine the onset and peak of the melting endotherm.

Conclusion: A Holistic Approach to Ensuring Nitropyrimidine Purity

The purity assessment of nitropyrimidines is a multifaceted endeavor that requires a combination of orthogonal analytical techniques. This guide has provided a comprehensive overview of the key methodologies, including HPLC, GC-MS, qNMR, and thermal analysis. By understanding the principles behind each technique and implementing robust, validated protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of their nitropyrimidine-based compounds. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the entire process. The adoption of a holistic and scientifically driven approach to purity assessment is fundamental to the successful development and commercialization of new chemical entities in the pharmaceutical and related industries.

References

Application Notes and Protocols for the Analysis of 2-Methyl-5-nitropyrimidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the quantitative analysis of 2-Methyl-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. Two orthogonal and validated analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. It offers a comprehensive framework, from the foundational principles of each technique to step-by-step experimental protocols and method validation considerations, ensuring scientifically sound and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound (C₅H₅N₃O₂, MW: 139.11 g/mol ) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control throughout the manufacturing process.

This guide presents two powerful and complementary analytical methods for the determination of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method coupled with UV detection is detailed, offering high precision and accuracy for routine quality control and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific GC-MS method is described, ideal for trace-level detection, impurity profiling, and unambiguous identification based on mass fragmentation patterns.

The causality behind each experimental choice is explained, providing a deeper understanding of the method's mechanics and empowering the user to adapt and troubleshoot effectively. All protocols are designed to be self-validating systems, with performance characteristics grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Principles and Method Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the chosen modality for this application due to its versatility and suitability for analyzing moderately polar aromatic compounds like this compound. The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[3][4]

Causality of Experimental Choices:

  • Stationary Phase Selection: An Ascentis® C18 column is selected for its excellent hydrophobic retention and high-performance characteristics for aromatic compounds.[5] The C18 stationary phase provides the necessary nonpolar environment to retain this compound through hydrophobic interactions. For nitroaromatics, a phenyl-based column, such as an Ascentis® Phenyl, could also be considered as an alternative to enhance separation through π-π interactions.[5]

  • Mobile Phase Composition: A gradient elution with acetonitrile and water, modified with 0.1% formic acid, is employed. Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds.[3] The gradient elution allows for the efficient separation of the target analyte from potential impurities with varying polarities. The addition of formic acid serves two key purposes: it controls the pH of the mobile phase to ensure consistent analyte ionization state and improves peak shape by minimizing silanol interactions with the stationary phase.[6]

  • Detection: The nitroaromatic structure of this compound contains a chromophore that strongly absorbs ultraviolet (UV) light.[7] Based on data for similar nitroaromatic compounds, a detection wavelength of 254 nm is selected, as it typically provides a strong absorbance signal for this class of compounds, ensuring high sensitivity.[6]

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Standard S2 Dissolve in Diluent (50:50 ACN:H₂O) S1->S2 S3 Prepare Calibration Curve S2->S3 I1 Inject Sample S3->I1 Analysis C1 Ascentis® C18 Column (4.6 x 150 mm, 5 µm) I1->C1 D1 UV Detector (254 nm) C1->D1 P1 Integrate Peak Area D1->P1 Chromatogram Q1 Quantify Concentration (vs. Calibration Curve) P1->Q1 R1 Report Results Q1->R1

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed HPLC Protocol

2.3.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q® or equivalent)

  • Formic acid (≥98%)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.3.2. Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Ascentis® C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12-12.1 min: 80-20% B, 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Wavelength 254 nm
Run Time 15 minutes

2.3.3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2.3.4. Sample Preparation

  • Accurately weigh a sample containing an expected amount of this compound to yield a final concentration within the calibration range.

  • Dissolve the sample in a known volume of diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.3.5. Data Analysis and Quantification

  • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principles and Method Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[8] Given the predicted properties of this compound, it is expected to be amenable to GC analysis.

Causality of Experimental Choices:

  • Separation Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (helium). The analyte partitions between the stationary phase (a microscopic layer of liquid or polymer on an inert solid support) and the mobile gas phase. Compounds with higher affinity for the stationary phase travel slower, resulting in separation. A nonpolar column (5% phenyl-methylpolysiloxane) is chosen, as it is a general-purpose column suitable for a wide range of semi-volatile organic compounds.[9]

  • Ionization Technique: Electron Ionization (EI) is selected as the ionization method.[10] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules as they elute from the GC column. This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and to fragment in a reproducible manner. This "hard" ionization technique generates a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification through library matching and structural elucidation.[11]

  • Detection: A quadrupole mass analyzer is used to filter the fragment ions based on their mass-to-charge ratio (m/z). By scanning a range of m/z values, a full mass spectrum is generated for each point in the chromatogram. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to monitor specific, characteristic ions of the target analyte, significantly enhancing sensitivity and selectivity.[10]

Visual Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis S1 Weigh Standard S2 Dissolve in Solvent (e.g., Ethyl Acetate) S1->S2 S3 Prepare Calibration Solutions S2->S3 I1 Inject Sample (Split/Splitless Inlet) S3->I1 Analysis C1 ZB-5MS Column (30m x 0.25mm, 0.25µm) I1->C1 MS1 MS Detector (EI, 70eV) C1->MS1 P1 Extract Ion Chromatogram MS1->P1 Total Ion Chromatogram Q1 Identify by Spectrum & Retention Time P1->Q1 R1 Quantify & Report Q1->R1

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

3.3.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Ethyl Acetate, GC grade or equivalent high-purity solvent

  • Helium (carrier gas), ultra-high purity (99.999%)

3.3.2. Instrumentation and Conditions

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line 280 °C
Ion Source Electron Ionization (EI), 230 °C
Ionization Energy 70 eV
MS Scan Range m/z 40-300
Quantitation Ions To be determined experimentally. Predicted ions: 139 (M⁺·) , 93 (M-NO₂), 66.

3.3.3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

3.3.4. Sample Preparation

  • Accurately weigh a sample and dissolve it in a known volume of ethyl acetate to achieve a final concentration within the calibration range.

  • If particulates are present, centrifuge or filter the solution through a 0.45 µm syringe filter into a GC vial.

3.3.5. Data Analysis and Identification

  • Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample peak with that of a pure standard. The fragmentation pattern should match the reference spectrum in a library (e.g., NIST).

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 139) against the concentration of the standards. Calculate the concentration in the unknown samples based on this curve.

Method Validation Framework

Both the HPLC-UV and GC-MS methods described must undergo a thorough validation process to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[2] Key validation parameters to be assessed include:

Validation ParameterPurpose & General Approach
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically shown by analyzing spiked placebo samples and demonstrating peak purity.
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range. A minimum of five concentration levels should be analyzed, and the correlation coefficient (r²) should typically be ≥0.999.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). Results are expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1 and validated for precision and accuracy.[10]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and complementary approaches for the comprehensive analysis of this compound. The reversed-phase HPLC method is ideal for routine, high-throughput quality control, offering excellent precision and accuracy for assay and purity determinations. The GC-MS method provides an orthogonal technique with superior sensitivity and specificity, making it invaluable for trace-level impurity identification and confirmation of identity. By understanding the scientific principles behind these protocols and adhering to the outlined validation framework, researchers and drug development professionals can ensure the highest quality and integrity of their analytical data.

References

Application Notes and Protocols: The Role of 2-Methyl-5-nitropyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. The dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[2] This has made protein kinases one of the most important classes of drug targets in modern medicine.

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors.[3][4] Its nitrogen atoms provide key hydrogen bonding interactions within the ATP-binding pocket of kinases. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of 2-Methyl-5-nitropyrimidine , a versatile and readily available building block, in the synthesis of pyrimidine-based kinase inhibitors. We will explore its intrinsic reactivity and detail the core synthetic transformations that enable its conversion into complex, biologically active molecules. The protocols described herein are grounded in established chemical principles and provide researchers with a practical framework for drug discovery and development.

Physicochemical Properties and Reactivity of this compound

The synthetic utility of this compound is dictated by the electronic properties of its substituents. The nitro group at the C5 position is a powerful electron-withdrawing group. This effect significantly reduces the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack. This activation is crucial for the key bond-forming reaction used to build kinase inhibitors: Nucleophilic Aromatic Substitution (SNAr).

Conversely, the methyl group at the C2 position is a weak electron-donating group. More importantly, it provides a site for transformation into a leaving group (e.g., a halide), which is essential for initiating the SNAr reaction. The combined electronic effects of these two groups make this compound a highly valuable and reactive starting material.

Caption: Electronic properties and resulting chemical reactivity of this compound.

Core Synthetic Strategies & Protocols

The synthesis of kinase inhibitors from this compound typically follows a logical and modular three-stage workflow:

  • Installation of a Leaving Group and C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr).

  • Unmasking a New Functional Handle via Reduction of the nitro group.

  • Final Elaboration and Diversification via coupling reactions on the newly formed amino group.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of pyrimidine-based kinase inhibitor synthesis is the SNAr reaction, which forms a crucial carbon-nitrogen bond.[5] The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.[6] For this compound, the methyl group must first be converted to a good leaving group, typically a chloride, to facilitate this reaction.

SNAr_Mechanism start 2-Chloro-5-nitropyrimidine Electrophile meisenheimer Meisenheimer Complex Stabilized Intermediate start->meisenheimer + R-NH₂ (Addition) nucleophile R-NH₂ Nucleophile product 2-Amino-5-nitropyrimidine Product Final Product meisenheimer->product - Cl⁻ (Elimination) lg Cl⁻ Leaving Group

Caption: General mechanism for the SNAr reaction on a 2-chloropyrimidine substrate.

Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine Derivatives via SNAr

This protocol describes a typical procedure for the SNAr reaction between a 2-chloro-5-nitropyrimidine intermediate and a primary or secondary amine. The conditions are adapted from established procedures for similar heterocyclic systems.[7]

Materials:

  • 2-Chloro-5-nitropyrimidine derivative (1.0 equiv)

  • Desired amine (e.g., piperazine, aniline) (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Solvent: 1-Pentanol, Isopropanol (IPA), or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-chloro-5-nitropyrimidine derivative (1.0 equiv).

  • Dissolve or suspend the starting material in the chosen solvent (e.g., 1-pentanol, approx. 0.2 M concentration).

  • Add the desired amine (1.1 - 1.5 equiv) to the mixture.

  • Add the base (DIPEA or TEA, 2.0 - 3.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 90-140 °C under an inert atmosphere. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold IPA), and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

Expertise & Experience Note: The choice of solvent and temperature is critical. Less reactive amines may require higher temperatures and more polar solvents like DMF. For highly activated electrophiles like 2-chloro-5-nitropyrimidine, competing hydrolysis can be an issue, especially in the presence of water.[8] Ensuring anhydrous conditions can improve yields.

Strategy 2: Reduction of the Nitro Group

The nitro group, having served its purpose as an activating group for the SNAr reaction, is now transformed into a versatile primary amine. This 5-amino group is a key handle for introducing diversity and building the final inhibitor structure. Catalytic hydrogenation is the most common and efficient method for this transformation.

Protocol 2: Catalytic Hydrogenation of 5-Nitropyrimidine

This protocol outlines a standard procedure for the reduction of an aromatic nitro group to an amine using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 5-Nitropyrimidine derivative (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a flask suitable for hydrogenation, dissolve the 5-nitropyrimidine derivative in the chosen solvent (e.g., MeOH).

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled in an inert atmosphere or wetted with solvent.

  • Seal the flask and purge it with an inert gas (Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-backfill cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. For more challenging reductions, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be used.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (the amine) indicates reaction completion (typically 1-6 hours).

  • Once complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-aminopyrimidine product, which is often pure enough for the next step. If necessary, purification can be achieved by column chromatography.

Strategy 3: Elaboration of the 5-Amino Group

The final stage of the synthesis involves functionalizing the 5-amino group to complete the kinase inhibitor pharmacophore. Amide bond formation is a very common strategy, coupling the aminopyrimidine core with a substituted carboxylic acid to probe interactions in the solvent-exposed region of the kinase active site.

Protocol 3: Amide Coupling with a Carboxylic Acid

This protocol uses a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the amide bond under mild conditions.

Materials:

  • 5-Aminopyrimidine derivative (1.0 equiv)

  • Desired carboxylic acid (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.3 equiv)

  • Base: DIPEA or TEA (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 5-aminopyrimidine derivative and the carboxylic acid in anhydrous DMF.

  • Add the base (DIPEA) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Case Study: Multi-Step Synthesis of a Kinase Inhibitor Lead Compound

To illustrate the integration of these core strategies, we present a representative synthesis of a hypothetical Cyclin-Dependent Kinase 2 (CDK2) inhibitor. The design incorporates a 2-(piperazin-1-yl)pyrimidine core for hinge binding and a substituted benzamide tail for selectivity.[4][9]

Synthesis_Workflow cluster_0 Overall Synthetic Pathway SM This compound INT1 Intermediate 1 (2-Chloro-5-nitropyrimidine) SM->INT1 Step 1: Chlorination (e.g., POCl₃) INT2 Intermediate 2 (N-Boc-piperazinyl-pyrimidine) INT1->INT2 Step 2: SNAr Reaction (Boc-piperazine, DIPEA) INT3 Intermediate 3 (5-Amino-N-Boc-piperazinyl-pyrimidine) INT2->INT3 Step 3: Nitro Reduction (H₂, Pd/C) FINAL Final Product (CDK2 Inhibitor Lead) INT3->FINAL Step 4: Amide Coupling (Substituted Benzoic Acid, HATU)

Caption: Integrated workflow for the synthesis of a hypothetical kinase inhibitor from this compound.

Summary of Synthetic Steps and Conditions
StepTransformationKey Reagents & ConditionsPurposeTypical Yield
1 ChlorinationPOCl₃ or SOCl₂, heatInstall leaving group for SNAr70-85%
2 SNAr ReactionBoc-piperazine, DIPEA, IPA, 90°CForm key C-N bond to hinge-binding moiety80-95%
3 Nitro ReductionH₂ (balloon), 10% Pd/C, MeOH, rtUnmask the 5-amino group for diversification90-99%
4 Amide Coupling4-Fluorobenzoic acid, HATU, DIPEA, DMF, rtInstall final fragment for potency and selectivity65-80%

Conclusion

This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. Its inherent reactivity, governed by the interplay of its methyl and nitro substituents, allows for a logical and high-yielding synthetic sequence involving nucleophilic aromatic substitution, nitro group reduction, and subsequent functionalization. The modular nature of this approach enables the rapid generation of diverse compound libraries, which is essential for modern drug discovery campaigns targeting the kinome. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in their quest for novel therapeutics.

References

Experimental Reaction Mechanisms Involving 2-Methyl-5-nitropyrimidine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide on the primary experimental reaction mechanisms involving 2-Methyl-5-nitropyrimidine (C₅H₅N₃O₂). As a pivotal building block in medicinal and materials chemistry, understanding its reactivity is crucial for the synthesis of novel derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic explanations, and practical insights into its synthetic transformations. We will explore the foundational reactions, including Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro moiety, and transformations involving the pyrimidine ring itself.

Introduction: The Chemical Profile of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the C2 position and a nitro group at the C5 position.[3] The pyrimidine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[2][4] The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyrimidine ring, rendering it electron-deficient. This electronic characteristic is the primary driver of its reactivity, making it an excellent substrate for a variety of synthetic transformations.[1]

Its utility is prominent in the synthesis of complex molecules for pharmaceuticals, particularly antiviral and anticancer agents, as well as in the development of agrochemicals and dyes.[1] A thorough understanding of its reaction mechanisms allows chemists to strategically functionalize its structure to build libraries of active compounds.

Key Physicochemical Properties:

Property Value
CAS Number 14080-34-3
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol

| Appearance | Solid (Typical) |

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group. This makes the ring highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group (C4 and C6) where a leaving group is present.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr mechanism proceeds at an sp²-hybridized aromatic carbon.[5] The reaction follows a two-step addition-elimination sequence:

  • Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[6]

  • Elimination of Leaving Group: Aromatization is restored as the leaving group (e.g., a halide) departs, resulting in the substituted product.

The stabilization of the Meisenheimer intermediate by the nitro group is what makes this reaction feasible and is the cornerstone of nitroaromatic chemistry.[5]

SNAr_Mechanism sub This compound (with leaving group at C4/C6) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + Nu⁻ (Addition - Slow Step) nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod - L⁻ (Elimination - Fast) lg Leaving Group (L⁻)

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 4,6-Dimethoxy-2-methyl-5-nitropyrimidine

This protocol describes the substitution of chloro groups with methoxy groups, a common transformation for related substrates. The starting material, 4,6-dichloro-2-methyl-5-nitropyrimidine, is a highly reactive intermediate that facilitates the introduction of various nucleophiles.[7]

Objective: To replace the chlorine atoms at the C4 and C6 positions with methoxy groups via an SNAr reaction.

Materials:

  • 4,6-Dichloro-2-methyl-5-nitropyrimidine (1.0 eq)

  • Sodium methoxide (2.2 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • Mechanistic Insight: Sodium methoxide provides the methoxide nucleophile (CH₃O⁻). The reaction is run at a low temperature to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by carefully adding water. b. Reduce the volume of methanol using a rotary evaporator. c. Extract the aqueous residue with dichloromethane (3x). d. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4,6-dimethoxy-2-methyl-5-nitropyrimidine.[7]

Core Reactivity II: Reduction of the Nitro Group

The nitro group is not only an activating group but also a versatile functional handle. Its reduction to an amine provides a nucleophilic site, opening up a vast array of subsequent derivatization possibilities, such as amide bond formation, sulfonylation, and diazotization.

Mechanistic Considerations for Nitro Reduction

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through several intermediates, typically a nitroso (Ar-NO) and a hydroxylamine (Ar-NHOH) species. The choice of reducing agent and conditions determines the efficiency and selectivity of the transformation.

Nitro_Reduction A This compound (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B + 2e⁻, 2H⁺ C Hydroxylamine Intermediate (Ar-NHOH) B->C + 2e⁻, 2H⁺ D 5-Amino-2-methylpyrimidine (Ar-NH₂) C->D + 2e⁻, 2H⁺

Caption: Stepwise reduction pathway from a nitro group to an amine.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups.

Objective: To synthesize 5-Amino-2-methylpyrimidine from this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of this compound in methanol, carefully add 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir vigorously.

    • Mechanistic Insight: The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group. Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours, depending on the scale and catalyst activity.

  • Work-up: a. Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent (methanol or ethyl acetate).

    • Causality: Celite® is a filter aid that prevents the fine Pd/C particles from passing through the filter paper.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 5-Amino-2-methylpyrimidine is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Alternative Reducing Agents:

Reagent Conditions Advantages/Disadvantages
Tin(II) Chloride (SnCl₂) HCl, Ethanol, Reflux Stoichiometric, effective for complex molecules, but requires removal of tin salts.
Iron Powder (Fe) Acetic Acid or NH₄Cl, H₂O, Reflux Inexpensive and effective, but can be slow and requires filtration of iron oxides.

| Sodium Dithionite (Na₂S₂O₄) | H₂O/Dioxane | Mild conditions, but can sometimes be low-yielding. |

Advanced Topic: Ring Transformation Reactions

Under specific conditions, the pyrimidine ring itself can undergo rearrangement or transformation. One notable example is the conversion of 5-nitropyrimidine into substituted pyridines when treated with amidines. This reaction proceeds via a complex mechanism involving nucleophilic addition, ring-opening, and subsequent ring-closure.

A study by Van der Plas et al. demonstrated that 5-nitropyrimidine reacts with amidines to form 2-substituted 5-nitropyrimidines and 2-amino-5-nitropyridines.[8] This transformation highlights the sophisticated reactivity of the electron-deficient pyrimidine nucleus, offering a pathway to structurally diverse heterocyclic systems. While a detailed protocol is beyond the scope of this general guide, researchers interested in this advanced methodology are encouraged to consult the primary literature.[8]

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by the powerful electron-withdrawing nature of its C5-nitro group. This guide has detailed the primary reaction mechanisms—Nucleophilic Aromatic Substitution and nitro group reduction—that form the basis of its synthetic utility. By providing both detailed, actionable protocols and the underlying mechanistic rationale, we aim to empower researchers to confidently and effectively utilize this building block in the creation of novel molecules for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-nitropyrimidine (CAS 14080-34-3).[1] This guide provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our approach is built on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.

Part 1: First Principles & Initial Assessment (FAQs)

This section addresses the most common initial questions researchers face when handling the crude product from synthesis.

Q1: What are the expected physical properties of pure this compound?

While extensive experimental data for this compound is not widely published, we can infer its properties based on its structure and data from close analogs like 2-Methyl-5-nitropyridine. Pure this compound is expected to be a solid at room temperature, likely appearing as light yellow to brown crystals.[2][3] Any significant deviation, such as a dark brown color or an oily consistency, indicates the presence of substantial impurities.

Q2: My crude product is a dark, oily residue instead of a yellow/brown solid. What happened?

This is a common issue in nitration reactions or syntheses involving heterocyclic rings. The presence of an oil suggests several possibilities:

  • Significant Impurities: Residual solvents, unreacted starting materials, or liquid byproducts can depress the melting point of your compound.

  • Formation of Isomeric Byproducts: Nitration of 2-methylpyrimidine can potentially lead to isomers, which may have lower melting points or be oils at room temperature. Strict temperature control during synthesis is critical to minimize this.[4]

  • Polymeric or Tarry Side Products: Overheating or acidic conditions can sometimes lead to the formation of complex, high-molecular-weight tars.

Actionable Advice: Before attempting purification, it's crucial to get a preliminary assessment of your crude material. Dissolve a small amount in a suitable solvent (like Dichloromethane or Ethyl Acetate) and run a Thin Layer Chromatography (TLC) plate. This will give you an idea of the number of components and help in choosing the right purification strategy.

Q3: What are the likely impurities from the synthesis of this compound?

While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of nitropyrimidines can include:

  • Unreacted Starting Materials: For instance, if synthesizing from 2-methylpyrimidine, you may have residual starting material.

  • Regioisomers: Other nitrated forms of the pyrimidine ring.

  • Di-nitrated Species: Products where a second nitro group has been added.

  • Oxidation Byproducts: The pyrimidine ring can be sensitive to oxidation.

  • Residual Acids/Bases: Catalysts or reagents used during the synthesis, such as sulfuric or nitric acid.

Part 2: Choosing Your Purification Strategy

The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice depends on the impurity profile, the quantity of material, and the desired final purity.

Q4: Should I choose recrystallization or column chromatography?

This is a critical decision. Use the following logic and the workflow diagram below to guide your choice:

  • Recrystallization is ideal when you have a relatively large amount of material (>1 g) that is mostly pure (>85-90%) and the impurities have different solubility profiles from your product. It is faster and more economical for large scales.

  • Column Chromatography is the method of choice when the crude product is very impure, contains multiple components with similar polarities, or when you need to isolate multiple products from a reaction mixture. It offers the highest resolution for separating closely related compounds like isomers.[4][5]

G cluster_conditions Conditions crude Crude this compound tlc Run Analytical TLC crude->tlc decision Assess TLC & Crude State tlc->decision recryst Recrystallization decision->recryst Yes column Column Chromatography decision->column No cond1 >90% pure? Single major spot? Solid material? cond1->decision cond2 <90% pure? Multiple spots? Oily material? cond2->decision

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Guide

Recrystallization Issues

Q5: I've tried several solvents, but my compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal lattice. This happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).

Causality & Solutions:

  • High Impurity Load: A large amount of impurity significantly depresses the melting point. Solution: First, try to remove some impurities with a simple wash. Suspend the crude oil in a cold, poor solvent (like a hexane/ether mixture), sonicate or stir vigorously, and then decant the solvent. This may remove highly non-polar impurities. If this fails, column chromatography is your best option.

  • Cooling Too Rapidly: Fast cooling doesn't give the molecules enough time to align in an ordered crystal lattice. Solution: Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Solvent Choice: The solvent may be too good at dissolving the compound. Solution: Switch to a solvent system with slightly lower dissolving power or use a two-solvent (binary) system. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.[6]

Q6: My final product is pure by NMR/TLC, but it's still yellow or brown. How can I decolorize it?

Colored impurities are common in nitroaromatic compounds.

  • Activated Charcoal: This is the most common method. Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution just before filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal will also adsorb your product and reduce your yield.

  • Charcoal Filtration: After treatment, you must perform a hot gravity filtration to remove the fine charcoal particles. Use fluted filter paper for a faster filtration rate to prevent your product from crystallizing prematurely in the funnel.

Column Chromatography Issues

Q7: What is a good starting stationary phase and eluent system for column chromatography?

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.

  • Eluent System: A mixture of a non-polar solvent and a moderately polar solvent is a good starting point. Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate are excellent choices.

Expert Tip: Before running a large column, always determine the optimal eluent system using TLC. Aim for a solvent ratio that gives your desired compound an Rf value of approximately 0.3-0.4 .[7] This Rf value typically ensures good separation and a reasonable elution time from the column.

ProblemProbable CauseTroubleshooting Solution
Poor Separation Eluent is too polar or not polar enough.Optimize the eluent system using TLC first. A good separation on TLC will translate to a good separation on the column.[5]
Column was overloaded.Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude sample) and load the sample in a minimal volume of solvent.
Compound Streaking/Tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier to your eluent system. For a basic compound like a pyrimidine, adding a small amount of triethylamine or pyridine can significantly improve peak shape.
Sample was loaded in a solvent that is too polar.Dissolve the crude sample in the eluent itself or a less polar solvent (like dichloromethane). If solubility is an issue, adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column (dry loading).
Low or No Recovery The compound is not eluting from the column.The eluent is not polar enough. Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[5]
The compound decomposed on the silica.While less common, some sensitive compounds can degrade on acidic silica. If this is suspected, consider using a different stationary phase like neutral alumina.

Part 4: Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

Objective: To identify an effective single or binary solvent system for recrystallization. An ideal solvent should dissolve the compound when hot but not when cold.[6]

Methodology:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent (see table below for suggestions).

  • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Cool the clear solution to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If no single solvent works, try a binary system. Use a solvent that dissolves the compound well at room temperature ("good" solvent) and one that it is insoluble in ("poor" solvent).[8]

Solvent ClassExample SolventsPolarityComments
Alcohols Ethanol, Methanol, IsopropanolHighGood for moderately polar compounds. Often used with water as a binary system.[9]
Esters Ethyl Acetate (EtOAc)MediumExcellent general-purpose solvent.
Ketones AcetoneMediumGood dissolving power, but low boiling point can be problematic.
Halogenated Dichloromethane (DCM)MediumOften used for chromatography; less common for recrystallization due to volatility.
Aromatics TolueneLow-MediumGood for less polar compounds, higher boiling point allows for slow cooling.
Alkanes Hexanes, HeptaneLowOften used as the "poor" solvent (anti-solvent) in binary systems.[10]
Protocol 2: Purification by Column Chromatography

Objective: To purify this compound using silica gel flash chromatography.

Methodology:

  • TLC Analysis: Develop an optimal eluent system (e.g., Hexane:EtOAc) that provides an Rf of ~0.3-0.4 for the product.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, ensuring no air bubbles are trapped.[7] Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent itself).

    • Carefully add the sample solution to the top of the column with a pipette.

    • Drain the solvent until the sample is loaded onto the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Eluent via TLC (Aim for Rf ~0.3) prep2 Pack Column with Silica Gel Slurry prep1->prep2 run1 Load Sample (Minimal Volume) prep2->run1 run2 Elute with Solvent run1->run2 run3 Collect Fractions run2->run3 ana1 Monitor Fractions by TLC run3->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 final Pure Product ana3->final

Caption: Standard workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring both accuracy and efficiency.

Introduction to this compound Synthesis

The synthesis of this compound is a crucial step in the preparation of various active pharmaceutical ingredients. A common and direct method for its synthesis is the electrophilic nitration of 2-methylpyrimidine using a mixture of concentrated nitric acid and sulfuric acid. While this method is effective, it is not without its challenges. The pyrimidine ring's electronics and the presence of the activating methyl group can lead to several side reactions, impacting yield and purity. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide & FAQs

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to the formation of multiple side products. The primary culprits are typically over-nitration, the formation of unwanted isomers, and oxidative degradation of the starting material or product.

Possible Causes and Solutions:

  • Over-nitration: The reaction conditions may be too harsh, leading to the formation of dinitrated or other polynitrated species.

  • Isomer Formation: The directing effects of the substituents on the pyrimidine ring can lead to the formation of other constitutional isomers besides the desired 5-nitro product.

  • Oxidation: Strong oxidizing conditions can lead to the degradation of the pyrimidine ring or oxidation of the methyl group, resulting in tar-like substances.

To address these issues, careful control of reaction parameters is crucial. Below is a table summarizing the impact of various reaction conditions on the synthesis.

ParameterEffect on Main ReactionEffect on Side ReactionsRecommended Optimization
Temperature Higher temperatures increase reaction rate.Higher temperatures significantly promote over-nitration and oxidation.Maintain a low temperature, typically between 0 and 10 °C, during the addition of the nitrating mixture.
Nitrating Agent Ratio Sufficient nitrating agent is required for complete conversion.An excess of nitric acid can lead to over-nitration.Use a stoichiometric amount or a slight excess of nitric acid relative to the 2-methylpyrimidine.
Reaction Time Longer reaction times can increase conversion.Prolonged exposure to the reaction conditions can increase the formation of side products.Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon completion.
Addition Rate A slow and controlled addition of the nitrating agent is essential.A rapid addition can cause localized overheating, leading to increased side product formation.Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
Q2: I've identified an impurity with the same mass as my product in my crude sample. What could it be and how can I get rid of it?

An impurity with the same mass as this compound is likely a constitutional isomer. The nitration of 2-methylpyrimidine can potentially yield different isomers, though the 5-nitro isomer is generally favored due to the directing effects of the ring nitrogens and the methyl group.

Potential Isomeric Byproducts:

  • 2-Methyl-4-nitropyrimidine and 2-Methyl-6-nitropyrimidine: These isomers can form, although they are generally minor products in electrophilic substitution on a pyrimidine ring.

  • Side-Chain Nitration: Nitration may occur on the methyl group, leading to the formation of (5-nitro-pyrimidin-2-yl)nitromethane. While this has a different mass, its fragmentation in mass spectrometry could be misleading. More likely is the formation of a nitrate ester if the methyl group is first hydroxylated.

Troubleshooting and Purification:

  • Reaction Conditions: Re-evaluate your reaction conditions. Higher temperatures can sometimes lead to a less selective reaction and the formation of a wider range of isomers.

  • Purification:

    • Recrystallization: This is often the most effective method for removing isomeric impurities. Experiment with different solvent systems. Common solvents for pyrimidine derivatives include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[1]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is a good starting point.

Q3: My NMR analysis shows signals that suggest my methyl group has been modified. What could have happened?

Modification of the methyl group during the nitration of 2-methylpyrimidine is a known side reaction, particularly under harsh conditions.[2][3]

Possible Side Reactions at the Methyl Group:

  • Side-Chain Nitration: The acidic conditions can lead to the formation of a nitronium ion which can react with the methyl group, although this is less common than ring nitration.

  • Oxidation: The methyl group can be oxidized to a hydroxymethyl, formyl, or even a carboxyl group. This is more likely if the reaction temperature is not well-controlled.

Preventative Measures:

  • Temperature Control: Strict temperature control is the most critical factor in preventing side-chain reactions.

  • Choice of Nitrating Agent: While mixed acid is standard, for sensitive substrates, milder nitrating agents could be explored, though this may require significant process development.

Experimental Workflow & Diagrams

General Experimental Protocol for the Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-methylpyrimidine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-methylpyrimidine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Reaction Pathways

2-Methylpyrimidine 2-Methylpyrimidine This compound This compound 2-Methylpyrimidine->this compound HNO3/H2SO4 (Desired Reaction) Isomeric Byproducts Isomeric Byproducts 2-Methylpyrimidine->Isomeric Byproducts Side Reaction Over-nitration Products Over-nitration Products 2-Methylpyrimidine->Over-nitration Products Side Reaction Side-chain Modified Products Side-chain Modified Products 2-Methylpyrimidine->Side-chain Modified Products Side Reaction

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Logic Flow

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Over-nitration Over-nitration Low Yield->Over-nitration Isomer Formation Isomer Formation Low Yield->Isomer Formation Oxidation Oxidation Low Yield->Oxidation Impurity with Same Mass Impurity with Same Mass Impurity with Same Mass->Isomer Formation Modified Methyl Group Signals Modified Methyl Group Signals Modified Methyl Group Signals->Oxidation Side-chain Nitration Side-chain Nitration Modified Methyl Group Signals->Side-chain Nitration Optimize Temperature Optimize Temperature Over-nitration->Optimize Temperature Adjust Reagent Ratio Adjust Reagent Ratio Over-nitration->Adjust Reagent Ratio Isomer Formation->Optimize Temperature Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Isomer Formation->Purification (Recrystallization/Chromatography) Oxidation->Optimize Temperature Control Addition Rate Control Addition Rate Oxidation->Control Addition Rate Side-chain Nitration->Optimize Temperature Monitor Reaction Time Monitor Reaction Time

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in the Nitration of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of regioselective nitration of 2-methylpyrimidine. The inherent electronic properties of the pyrimidine ring make this a non-trivial transformation. This document provides in-depth, field-tested insights, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2-methylpyrimidine so challenging?

The primary challenge stems from the inherent electron-deficient nature of the pyrimidine ring. The two electronegative nitrogen atoms withdraw electron density, deactivating the ring towards electrophilic aromatic substitution (EAS) reactions like nitration.[1][2] Consequently, forcing conditions (strong acids, high temperatures) are often required, which can lead to poor selectivity and decomposition.

Q2: What is the theoretically favored product, and what is the chemical reasoning?

The favored product is 2-methyl-5-nitropyrimidine . The reasoning involves analyzing the directing effects of the substituents and the stability of the reaction intermediate (the σ-complex or Wheland intermediate).

  • Ring Deactivation: The nitrogen atoms strongly deactivate the C2, C4, and C6 positions. The C5 position is the least electron-deficient and thus the most favorable site for electrophilic attack.[2][3]

  • Methyl Group Influence: The 2-methyl group is a weakly activating, ortho, para-director.[4][5] However, its influence is significantly outweighed by the powerful deactivating effect of the two ring nitrogens.

  • Intermediate Stability: Electrophilic attack at C5 allows the positive charge in the resulting σ-complex to be distributed without being placed on a carbon atom immediately adjacent to the electron-withdrawing nitrogen atoms. Attack at C4 or C6 would create a highly unstable intermediate.

Q3: What are the typical starting conditions for this reaction?

A classic approach involves using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][7] Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8] Careful temperature control, typically starting at low temperatures (e.g., 0-10 °C), is critical to manage the exothermicity of the reaction.[9]

Q4: Besides the desired 5-nitro isomer, what other byproducts should I be aware of?

Common byproducts can include:

  • 4-Nitro and 6-Nitro Isomers: While electronically disfavored, small amounts of these isomers can form under harsh conditions.

  • Oxidation Products: The combination of strong acid and an oxidizing agent (nitric acid) can lead to ring-opening or oxidation of the methyl group, especially at elevated temperatures.

  • Di-nitrated Products: Although unlikely due to the severe deactivation of the ring after the first nitration, over-nitration is a possibility if the reaction conditions are excessively harsh.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a practical, question-and-answer format.

Issue 1: Low or No Conversion to Product

Question: "My TLC/LC-MS analysis shows only unreacted 2-methylpyrimidine after several hours. How can I drive the reaction to completion?"

Answer: This is a common issue resulting from the pyrimidine ring's low reactivity. The activation energy for the reaction is high, and your current conditions are likely insufficient to overcome it.

Causality & Solutions:

  • Insufficiently Potent Nitrating Agent: The equilibrium concentration of the nitronium ion (NO₂⁺) may be too low.

    • Action: Increase the proportion of sulfuric acid relative to nitric acid. For highly deactivated systems, consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture. This dramatically increases the concentration of the active electrophile.[10]

  • Reaction Temperature is Too Low: Nitration of deactivated rings often requires thermal energy.

    • Action: After the initial slow addition of the substrate at low temperature, allow the reaction to warm to room temperature. If conversion remains low, cautiously and incrementally increase the temperature (e.g., to 40-60 °C) while carefully monitoring the reaction for any uncontrolled exotherm.[9]

  • Reaction Time is Too Short: The reaction may simply be slow.

    • Action: Extend the reaction time, monitoring periodically (e.g., every 2-4 hours) by an appropriate analytical method until the starting material is consumed.

Issue 2: Poor Regioselectivity and Isomer Formation

Question: "I am successfully nitrating the ring, but I'm getting a difficult-to-separate mixture of the 5-nitro and 4-nitro isomers. How can I improve the selectivity for the 5-position?"

Answer: Poor regioselectivity suggests your reaction conditions are too harsh, overcoming the subtle electronic preferences of the ring. The goal is to find conditions that are "just right"—strong enough to promote the reaction but selective enough to favor the most stable transition state.

Causality & Solutions:

  • High Temperature: Higher temperatures provide enough energy to overcome the activation barrier for the formation of the less-favored 4-nitro isomer.

    • Action: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This may require longer reaction times but will significantly favor the thermodynamically preferred 5-isomer.

  • Alternative Nitrating Agents: Mixed acid is a blunt instrument. Milder, bulkier, or alternative nitrating systems can exhibit higher selectivity.

    • Action: Explore alternative nitrating agents that may offer better kinetic selectivity. Examples include:

      • Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent.

      • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in aprotic solvents, avoiding the harshness of concentrated sulfuric acid.

      • Zeolite Catalysts: Using a solid acid catalyst like a zeolite with concentrated nitric acid can promote regioselectivity, particularly for the para-like position, due to shape-selectivity within the catalyst pores.[11]

Logical Flow for Troubleshooting Poor Selectivity

Caption: A workflow for diagnosing and solving poor regioselectivity.

Issue 3: Product Isolation Difficulties

Question: "After quenching the reaction mixture on ice, I don't see a precipitate, and I can't extract anything with standard nonpolar solvents like ethyl acetate. Where is my product?"

Answer: Your product, a substituted pyrimidine, is basic. In the highly acidic reaction quench, it is almost certainly protonated, forming a water-soluble salt.

Causality & Solutions:

  • Product is Protonated: The pyrimidine ring nitrogens are basic and will be protonated in strong acid.

    • Action: After quenching, slowly and carefully basify the aqueous solution with a suitable base (e.g., solid NaHCO₃, Na₂CO₃, or a cold aqueous NaOH solution) until the pH is neutral or slightly basic (pH 7-8). This will neutralize the product, making it less water-soluble and extractable into an organic solvent.

    • Safety Note: Basification of strong acid is highly exothermic. Perform this step in a large vessel immersed in an ice bath with vigorous stirring.

  • Incorrect Extraction Solvent: The nitro group increases the polarity of the product.

    • Action: Once neutralized, extract with a more polar solvent system if ethyl acetate fails. Dichloromethane (DCM) or a mixture like 4:1 Chloroform:Isopropanol can be effective for extracting polar, nitrogen-containing heterocycles.[10]

Detailed Experimental Protocols

Protocol A: Standard Mixed Acid Nitration (Baseline Method)

This protocol uses standard, aggressive conditions. It serves as a baseline but may require optimization for selectivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (e.g., 5 mL) to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated HNO₃ (e.g., 1.5 mL) to the sulfuric acid, keeping the temperature below 10 °C.

  • Substrate Addition: Dissolve 2-methylpyrimidine (e.g., 1.0 g) in a small amount of concentrated H₂SO₄ (e.g., 2 mL) and add it dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After addition is complete, let the mixture stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 50 g) with vigorous stirring.

  • Isolation: Cool the aqueous solution in an ice bath and slowly add a saturated solution of NaHCO₃ or 10M NaOH until the pH reaches ~7. Extract the product with dichloromethane (3 x 25 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol B: Improved Regioselectivity using Nitronium Tetrafluoroborate

This method avoids strong protic acids, potentially offering higher selectivity.

  • Preparation: In a dry, inert atmosphere (N₂ or Ar) flask, dissolve 2-methylpyrimidine (1.0 g) in a suitable dry solvent such as acetonitrile or sulfolane. Cool the solution to 0 °C.

  • Reagent Addition: Add solid nitronium tetrafluoroborate (NO₂BF₄) portion-wise over 30 minutes. Monitor for any exotherm.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to proceed to completion.

  • Work-up: Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Isolation: Extract the mixture with ethyl acetate or dichloromethane (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify as needed.

Data Summary & Mechanistic Insight

The key to improving regioselectivity lies in understanding the stability of the intermediates.

Table 1: Comparison of Nitrating Systems and Expected Outcomes

Nitrating SystemTypical ConditionsProsConsExpected Selectivity
HNO₃ / H₂SO₄ 0 °C to 60 °CInexpensive, powerfulLow selectivity, harsh, safety concernsModerate to Good
Acetyl Nitrate 0 °C to 25 °CMilder, better for sensitive substratesLess reactive, may require longer timesGood to Excellent
NO₂BF₄ 0 °C to 50 °CAprotic, high reactivity controlExpensive, moisture-sensitiveGood to Excellent
HNO₃ / Zeolite 70-90 °CHeterogeneous, reusable catalystHigh temperature, specialized catalystPotentially Excellent[11]

Mechanism of Regioselectivity

The preference for attack at the C5 position is best understood by examining the resonance structures of the σ-complex formed upon attack at C4 vs. C5.

Caption: Stability of σ-complex intermediates for nitration.

Note: The images in the DOT script above are placeholders for chemical structures that would be rendered in a full chemical drawing program. They illustrate that attack at C5 leads to a more stable intermediate where the positive charge is better accommodated, whereas attack at C4 forces a positive charge next to an electron-withdrawing nitrogen, which is highly destabilizing.

References

stability and storage issues of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3) is a pivotal heterocyclic building block in pharmaceutical and agrochemical research.[1] Its unique electronic structure, conferred by the electron-withdrawing nitro group and the pyrimidine core, makes it a versatile intermediate for developing complex molecular architectures. However, these same features can present challenges regarding its stability and storage. This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure the integrity of this compound in your research endeavors, thereby safeguarding the reproducibility and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound? A: For optimal long-term stability, the compound should be stored at room temperature, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2][3] While some suppliers may ship at ambient temperature, minimizing exposure to atmospheric moisture and oxygen is critical to prevent slow degradation over time.[2][4] Storing in a desiccator cabinet is a good practice.

Q2: My solid this compound has darkened from a light yellow to a brownish color. Is it still usable? A: Discoloration often indicates the formation of degradation products or the presence of impurities. While the compound may still be suitable for some applications, its purity is compromised. We strongly recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) against a known standard before proceeding with critical experiments.[5][6] For reactions sensitive to impurities, re-purification may be necessary.

Q3: Is this compound sensitive to light? A: Yes. Like many nitroaromatic compounds, this compound is potentially susceptible to photodegradation. The nitro group can absorb UV-Vis light, leading to excited states that can undergo various reactions. Always store the solid and any solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.

Q4: What are the best practices for preparing a stock solution? A: To prepare a stock solution, use a high-purity, anhydrous solvent. The compound is slightly soluble in water but has better solubility in many organic solvents.[7] Bring the sealed vial of the compound to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the required amount quickly and dissolve in the chosen solvent. If the solution is not for immediate use, flush the headspace of the vial with an inert gas before sealing and store it refrigerated (2-8°C) and protected from light. Allow the solution to return to room temperature before use to ensure solubility and concentration accuracy.

Q5: What materials or chemical classes should be avoided with this compound? A: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or vigorous reactions.[8] Additionally, be cautious with strong reducing agents (e.g., metal hydrides, catalytic hydrogenation), which can readily reduce the nitro group to an amino group, altering the compound's identity.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to resolving common problems encountered during experiments involving this compound.

Troubleshooting Workflow Diagram

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions Problem Inconsistent Results / Low Yield / Unexpected Side Products CheckPurity Assess Purity of Starting Material Problem->CheckPurity ReviewStorage Review Storage Conditions Problem->ReviewStorage ReviewHandling Review Experimental Protocol Problem->ReviewHandling RunAnalysis Run HPLC or TLC Analysis CheckPurity->RunAnalysis How? ReviewStorage->ReviewHandling Proper CorrectStorage Store under Inert Gas, in Dark, Desiccated ReviewStorage->CorrectStorage Improper CheckIncompat Verify Reagent/Solvent Compatibility ReviewHandling->CheckIncompat Issue Found RunAnalysis->ReviewStorage Pure Purify Re-purify Material (e.g., Recrystallization) RunAnalysis->Purify Impure NewStock Use Fresh, High-Purity Stock Purify->NewStock CorrectStorage->NewStock CheckIncompat->NewStock Resolved cluster_photo Photodegradation cluster_reduction Reduction cluster_hydrolysis Hydrolysis MNP This compound Light Light (hv) + O2 / H2O MNP->Light Reducer Reducing Agents (e.g., H2/Pd, NaBH4) MNP->Reducer HydrolysisCond Strong Acid/Base + H2O, Heat MNP->HydrolysisCond PhotoProd Complex Photodegradation Products (e.g., phenolic, polymeric) Light->PhotoProd AminoProd 5-Amino-2-methylpyrimidine Reducer->AminoProd HydrolysisProd Ring-Opened Products HydrolysisCond->HydrolysisProd

References

Technical Support Center: Scaling Up 2-Methyl-5-nitropyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis and scale-up of 2-Methyl-5-nitropyrimidine. This resource is designed to provide practical, in-depth answers to the challenges you may encounter, from bench-scale experiments to pilot-plant production. As your Senior Application Scientist, my goal is to equip you with the necessary expertise to navigate the complexities of this process safely and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and properties of this compound.

Q: What is the most common synthetic route for this compound?

The most prevalent and industrially practiced method for synthesizing this compound is through the electrophilic nitration of 2-methylpyridine (also known as α-picoline). This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is directed to the 5-position due to the electronic and steric effects of the methyl group and the pyridine nitrogen.

While this is the primary route, other synthetic pathways exist, such as a multi-step process starting from diethyl malonate, which involves nitration, cyclization, methylation, and chlorination steps.[1] Another reported synthesis starts from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2] However, for industrial scale-up, the direct nitration of 2-methylpyridine remains the most economically viable option.

Q: What are the key physical properties of this compound?

This compound is a crystalline solid at room temperature, typically appearing as pale yellow to light brown crystals.[3] It is important to verify its physical properties to ensure the quality of the material. High-purity grades are essential for applications in pharmaceutical and fine chemical synthesis to avoid side reactions.[4]

PropertyValueSource
CAS Number 14080-34-3[5]
Molecular Formula C₅H₅N₃O₂[6]
Appearance Pale yellow to light brown crystalline solid[3]
Purity (Typical) ≥99.0% (by HPLC)[4][5]
Solubility Sparingly soluble in water[3]
Q: Why is temperature control so critical during the nitration of 2-methylpyridine?

Temperature control is arguably the most critical parameter for both safety and selectivity in this process. Nitration reactions are notoriously exothermic, with heats of reaction often ranging from -73 to -253 kJ/mol.[7] Without precise temperature management, several issues can arise:

  • Thermal Runaway: The heat generated by the reaction can accelerate the reaction rate, leading to a rapid, uncontrollable increase in temperature and pressure. This can result in violent decomposition, release of toxic nitrogen oxides, and potentially an explosion.[8] The risk of thermal runaway is a primary safety concern when scaling up nitration processes.[7][9][10]

  • Formation of Byproducts: Higher temperatures can promote over-nitration, leading to the formation of dinitro- aund other undesired byproducts. It can also cause oxidative degradation of the starting material and product, reducing yield and complicating purification.[11]

  • Reduced Regioselectivity: While the 5-position is electronically favored, elevated temperatures can provide enough energy to overcome the activation barrier for substitution at other positions on the pyridine ring, leading to a mixture of isomers.

For these reasons, the reaction is typically conducted under controlled temperature conditions, often involving slow, subsurface addition of the nitrating agent to a cooled solution of the substrate.

Q: What are the typical impurities I should expect?

Impurity profiling is crucial for quality control. The synthesis of this compound via nitration of 2-methylpyridine can lead to several process-related impurities. The presence and concentration of these impurities can impact the suitability of the final product for downstream applications, especially in pharmaceutical synthesis.[12]

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Material 2-Methylpyridine (α-Picoline)Incomplete reaction.
Positional Isomers 2-Methyl-3-nitropyrimidine, 2-Methyl-6-nitropyrimidineNon-selective nitration.
Over-nitrated Byproducts DinitromethylpyrimidinesHarsh reaction conditions (high temp., excess nitrating agent).
Oxidation Products Various oxidized pyridine derivativesSide reactions, particularly at elevated temperatures.

Section 2: Troubleshooting Guide: From Lab to Pilot Scale

This section provides solutions to specific problems encountered during the scale-up process.

Problem: Low Reaction Yield
Q: My yield is consistently low. What are the potential causes and how can I address them?

Low yield is a common issue that can often be traced back to several factors. A systematic approach is required to diagnose the root cause.

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Causality:

  • Sub-optimal Reaction Conditions: The nitronium ion (NO₂⁺) is in equilibrium with its precursors. Temperature and acid concentration directly affect this equilibrium. If the temperature is too low or the sulfuric acid concentration is insufficient, the rate of nitration will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, degradation and side reactions will lower the yield of the desired product.[13]

  • Reagent Purity: The purity of the starting 2-methylpyridine is important. The presence of water can dilute the mixed acid, reducing its efficacy. Other impurities might react with the nitrating agents, consuming them in non-productive pathways.

  • Inefficient Work-up and Isolation: The product is isolated after quenching the reaction mixture in water/ice and neutralizing it. Significant losses can occur during this phase. If the pH is not carefully controlled during neutralization, the product may remain partially soluble in the aqueous phase. Incomplete extraction with an organic solvent is another common source of product loss.

Problem: Poor Regioselectivity (Formation of Isomers)
Q: I'm observing significant amounts of undesired isomers. How can I improve selectivity for the 5-nitro position?

Achieving high regioselectivity is key to obtaining high-purity product and simplifying downstream purification.

Causality and Solutions:

  • Mechanism and Temperature: The directing effect of the methyl group and the pyridine nitrogen favors substitution at the 3- and 5-positions. Steric hindrance from the adjacent methyl group generally disfavors the 3-position, making the 5-position the primary target. However, this selectivity is highly temperature-dependent. At higher temperatures, the reaction becomes less selective, and the formation of other isomers increases.

    • Solution: Maintain a strictly controlled, low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[3] This ensures the reaction follows the path of lowest activation energy, which leads to the thermodynamically favored 5-nitro isomer.

  • Mixing and Mass Transfer: In larger reactors, poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk temperature. It can also lead to areas of high nitrating agent concentration. Both scenarios promote the formation of undesired isomers and byproducts.

    • Solution: Ensure efficient and vigorous agitation throughout the reaction. For larger scales, the design of the reactor, including baffle placement and impeller type, is critical. The rate of addition of the nitrating agent should be controlled such that it can be rapidly dispersed without accumulating. On a larger scale, this might be a mass-transfer-limited reaction, making mixing even more critical.[7]

Problem: Uncontrolled Exotherm & Runaway Reactions
Q: My reaction temperature is difficult to control during scale-up. What steps can I take to prevent a runaway reaction?

This is a critical safety issue. The transition from lab to pilot scale is particularly hazardous because the surface-area-to-volume ratio decreases, making heat removal less efficient.

Caption: Workflow for mitigating thermal hazards during scale-up.

Expert Insights:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[10] This data is essential for assessing the thermal risk and designing an adequate cooling system.

  • Controlled Addition: The safest approach for scale-up is a semi-batch process where one reactant (typically the nitrating agent) is added slowly to the other. The addition rate must be linked to the reactor's cooling capacity. The goal is to ensure that the rate of heat generation never exceeds the rate of heat removal.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is a modern and inherently safer approach.[11] Flow reactors have a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. The small reaction volume at any given time significantly minimizes the risk of a thermal runaway.[7][13]

Problem: Product Purification & Purity Issues
Q: The isolated product is difficult to purify and fails to meet the required purity specifications (≥99%). What are the best purification strategies?

Achieving high purity is often a challenge due to the presence of structurally similar isomers and other byproducts.

Strategies for High Purity:

  • Controlled Crystallization: This is the most common and scalable purification method. The choice of solvent is critical. A solvent system should be identified where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • pH Adjustment during Work-up: The basicity of the pyridine nitrogen allows for manipulation through pH. Careful adjustment of pH during the work-up can sometimes help to selectively precipitate the product or remove certain impurities.

  • Chromatography: While not always economically viable for large-scale production, column chromatography is an option for achieving very high purity, especially for smaller batches or when producing a reference standard.[3]

  • Preventing Impurity Formation: The most effective purification strategy is to prevent the formation of impurities in the first place. This brings us back to the strict control of reaction parameters: temperature, reagent stoichiometry, and mixing.

Section 3: Key Protocols & Methodologies

These protocols are provided as a starting point and should be optimized for your specific laboratory conditions and equipment.

Protocol 3.1: Lab-Scale Synthesis of this compound

Disclaimer: This reaction is highly exothermic and involves corrosive, strong acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An ice bath for emergency cooling should be readily available.

Reagents & Equipment:

  • 2-Methylpyridine (α-Picoline)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

Procedure:

  • Equip a 500 mL three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Carefully add 100 mL of concentrated sulfuric acid to the flask.

  • Once the sulfuric acid has cooled to below 10 °C, slowly add 25 g of 2-methylpyridine to the stirred acid. The temperature should be maintained below 20 °C during this addition.

  • Cool the resulting solution to 0-5 °C.

  • Prepare the nitrating mixture by slowly and carefully adding 25 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the 2-methylpyridine solution over 2-3 hours. Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 10 °C for an additional hour.

  • Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the cold aqueous solution to a pH of ~8-9 by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution, ensuring the temperature is kept low.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 3.2: In-Process Reaction Monitoring by HPLC

This method is suitable for monitoring the consumption of the starting material and the formation of the product.

ParameterSetting
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quench the aliquot in a known volume of cold water (~10 mL).

  • Neutralize the sample with a suitable base.

  • Dilute with the mobile phase to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.

Protocol 3.3: Impurity Profiling by GC-MS

This method is ideal for identifying and quantifying volatile impurities, such as residual starting material and isomers.[12]

ParameterSetting
Column Non-polar capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Accurately weigh ~10 mg of the final product.

  • Dissolve in 10 mL of a suitable solvent like methanol or acetone.

  • Inject 1 µL into the GC-MS system.

Section 4: Scale-Up & Safety Hazard Management

Q: What are the primary hazards associated with scaling up this nitration?

The primary hazards are the severe exothermic nature of the reaction, the use of highly corrosive acids, and the potential for generating toxic nitrogen oxide gases. The most significant risk during scale-up is a thermal runaway, which can be caused by loss of cooling, an excessive addition rate of the nitrating agent, or insufficient mixing.[8][9]

Q: How can reaction calorimetry help in ensuring a safe scale-up?

Reaction calorimetry is a vital tool for process safety assessment. It provides critical data that allows chemical engineers to design a process that can be operated safely on a larger scale.[9][10] Key parameters determined include:

  • Heat of Reaction (ΔHrxn): Quantifies the total energy released.

  • Heat Flow: Measures the rate of heat generation, which is crucial for designing the reactor's cooling system.

  • Adiabatic Temperature Rise (ΔTad): Predicts the maximum temperature the reaction could reach if all cooling were lost. This is a key indicator of the runaway potential.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature reached during a semi-batch process under normal operating conditions plus the adiabatic temperature rise from any unreacted material. This helps define safe operating limits.

Q: When should I consider transitioning from a batch to a continuous flow process?

A transition to a continuous flow process should be seriously considered when:

  • Production demand increases significantly. Flow chemistry can offer higher throughput in a smaller footprint.

  • Safety becomes the overriding concern. For highly exothermic and fast reactions like nitration, the inherent safety advantages of flow reactors (excellent heat transfer, small hold-up volume) are significant.[7][11]

  • Improved consistency and quality are required. Flow reactors allow for precise control over reaction parameters (temperature, residence time, stoichiometry), leading to more consistent product quality and impurity profiles.

While the initial investment in equipment can be higher, the benefits in terms of safety, efficiency, and consistency often justify the transition for commercial-scale manufacturing.[13]

Section 5: References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. 9

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (n.d.). ResearchGate. 10

  • Scale-up and safety of toluene nitration in a meso-scale flow reactor. (n.d.). ResearchGate. 13

  • 2-Methyl-5-nitropyridine 21203-68-9 wiki. (n.d.). Guidechem. 3

  • 2-Methyl-5-nitropyridine synthesis. (n.d.). ChemicalBook. 2

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). NIH. 11

  • 2-Methyl-5-Nitropyridine Market Size | Industry Trends 2025-2033. (n.d.). LinkedIn. 14

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development. 7

  • Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 4

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents. 1

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. 15

  • This compound CAS NO.14080-34-3. (n.d.). LIDE PHARMACEUTICALS LIMITED. 5

  • Process for the safe nitration of 2-methylimidazole. (n.d.). Google Patents. 8

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem. 16

  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (n.d.). Benchchem. 12

  • This compound. (n.d.). PubChem. 6

References

Technical Support Center: Resolving Impurities in Commercial Grades of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. In the synthesis of complex pharmaceuticals and fine chemicals, the purity of starting materials is paramount, as impurities can lead to unforeseen side reactions, reduced yields, and compromised final product quality.

This document provides a structured approach to identifying, troubleshooting, and resolving common impurities found in commercial grades of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: While a supplier's Certificate of Analysis (CoA) is the best source of information, common impurities in functionally similar nitropyrimidine compounds typically arise from the synthetic pathway. Based on analogous chemical syntheses, potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like acetamidine hydrochloride or substituted diethyl malonates.

  • Isomeric Byproducts: Nitration of a 2-methylpyrimidine precursor may lead to the formation of positional isomers, such as 2-Methyl-4-nitropyrimidine or 2-Methyl-6-nitropyrimidine, although the 5-nitro isomer is generally favored electronically.

  • Over-Nitrated Species: Harsh nitrating conditions can sometimes lead to the formation of dinitrated pyrimidine byproducts.

  • Hydrolysis Products: The pyrimidine ring and the nitro group can be susceptible to hydrolysis under certain pH conditions, potentially forming 2-Methyl-pyrimidin-5-ol.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) may be present in trace amounts.[1][2]

Q2: My this compound sample has a yellowish or brownish tint. Is this indicative of impurity?

A2: Pure this compound is typically a pale yellow to light brown crystalline solid.[3] However, a darker brown or yellowish coloration can indicate the presence of colored impurities, often arising from oxidation byproducts or residual starting materials from the nitration process. While a slight off-white or pale yellow color is common, a significant deviation may warrant further purification, especially for sensitive downstream applications.

Q3: What is the most straightforward method to assess the purity of my sample?

A3: The most effective and quantitative method is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A reversed-phase method using a C18 column is typically suitable for separating the main compound from most potential impurities. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment and for developing a solvent system for column chromatography. Additionally, melting point analysis is a simple, effective technique; a broad melting range or a significant depression from the literature value suggests the presence of impurities.[5][6]

Q4: Can I use my sample as-is if it contains minor impurities?

A4: This depends entirely on your specific application. For many multi-step syntheses, high purity (≥99%) is crucial to avoid the accumulation of byproducts. Impurities can interfere with catalytic processes, poison catalysts, or react in subsequent steps to form complex and difficult-to-remove side products. It is highly recommended to perform a preliminary small-scale reaction to assess the impact of the impurity profile on your specific chemistry before proceeding to a larger scale.

Troubleshooting Guides

This section provides in-depth guidance for common issues encountered during the purification and handling of this compound.

Issue 1: Low Purity Confirmed by HPLC Analysis

If HPLC analysis reveals significant impurities, a purification step is necessary. The two most effective methods are recrystallization and column chromatography.

Recrystallization is an effective technique for removing small to moderate amounts of impurities, especially those with different solubility profiles from the desired product.

Troubleshooting Common Recrystallization Problems:

Problem Potential Cause Troubleshooting Steps
Product does not dissolve Insufficient solvent volume or incorrect solvent choice.Gradually add more hot solvent until the product dissolves. If a large volume is required, the solvent is likely too non-polar. Try a more polar solvent or a solvent mixture (e.g., ethanol/water, toluene/heptane).[7][8]
Product "oils out" instead of crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble even at low temperatures.Evaporate some of the solvent to concentrate the solution and re-cool. Try placing the flask in an ice bath to maximize precipitation. Gently scratching the inside of the flask with a glass rod can create nucleation sites.[5]
Final product is still impure The impurity has a very similar solubility profile to the product and co-precipitates.A different recrystallization solvent or solvent pair may be needed. If recrystallization fails to remove the impurity, column chromatography is the recommended next step.
Colored impurities persist Highly colored byproducts are present.Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can adsorb the desired product, reducing the overall yield.[9]

Column chromatography provides superior separation for complex mixtures or when impurities have similar solubility to the product.

Troubleshooting Common Column Chromatography Problems:

Problem Potential Cause Troubleshooting Steps
Poor separation of spots (overlapping bands) The eluent (solvent system) is not optimal. The column may be overloaded.Optimize the solvent system using TLC first to achieve good separation (aim for a target Rf of ~0.3-0.4).[6][10] Ensure the sample is loaded in a concentrated, narrow band using a minimal amount of solvent.
Compound will not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate.
Cracking or channeling of the stationary phase The column was not packed properly.Ensure the silica gel is packed as a uniform slurry without air bubbles. The top of the silica bed should be protected with a layer of sand.[11]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on the specific impurities present.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A suitable starting gradient is 10% A to 90% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Analysis: Construct a calibration curve with standards of known concentration to quantify impurities if reference standards are available. Purity is often assessed by area percent calculation.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is a common starting point for the recrystallization of moderately polar organic compounds.

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a minimal amount of ethanol. Heat to dissolve. If it dissolves readily in a small amount of cold ethanol, the solvent is too good. If it is insoluble even when hot, the solvent is not suitable. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot ethanol and filter the hot solution quickly through a fluted filter paper into a pre-warmed flask.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[8] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing Workflows and Impurity Formation

Impurity Formation Pathway

The following diagram illustrates the potential formation of key impurities during a hypothetical synthesis of this compound starting from 2-methylpyrimidine.

G cluster_synthesis Synthesis & Impurity Formation 2-Methylpyrimidine 2-Methylpyrimidine Nitration Nitration 2-Methylpyrimidine->Nitration HNO3/H2SO4 Product This compound (Desired Product) Nitration->Product Controlled Conditions Isomers Isomeric Impurities (e.g., 2-Methyl-4-nitropyrimidine) Nitration->Isomers Side Reaction OverNitration Over-nitration (Dinitro- species) Nitration->OverNitration Harsh Conditions Hydrolysis Hydrolysis Product (e.g., 2-Methyl-pyrimidin-5-ol) Product->Hydrolysis Moisture/pH extremes

Caption: Potential impurity formation pathways during synthesis.

General Purification Workflow

This diagram outlines the decision-making process for purifying a commercial sample of this compound.

G Start Commercial Sample of This compound Analysis Purity Analysis (HPLC, TLC, MP) Start->Analysis Decision Purity > 99%? Analysis->Decision Use Use directly in reaction Decision->Use Yes Purify Purification Required Decision->Purify No Recrystallize Attempt Recrystallization Purify->Recrystallize CheckPurity1 Check Purity Recrystallize->CheckPurity1 Decision2 Purity > 99%? CheckPurity1->Decision2 Column Perform Column Chromatography Decision2->Column No End Pure Product Decision2->End Yes CheckPurity2 Check Purity Column->CheckPurity2 Decision3 Purity > 99%? CheckPurity2->Decision3 Decision3->End Yes

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Flow Synthesis Optimization for 2-Methylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the flow synthesis of 2-methylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Our goal is to empower you with the expertise and practical insights needed to optimize your continuous flow processes for the efficient and selective synthesis of these valuable heterocyclic compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the flow synthesis of 2-methylpyridines, offering step-by-step solutions grounded in scientific principles.

Problem 1: Low or No Product Yield

Q: My flow synthesis of 2-methylpyridine via α-methylation of pyridine with a primary alcohol (e.g., 1-propanol) over a packed bed of Raney® nickel is resulting in very low to no yield. What are the likely causes and how can I rectify this?

A: Low or no yield in this heterogeneous catalytic system is a common issue that can often be traced back to several key factors. Here is a systematic approach to diagnose and solve the problem:

Step 1: Verify Catalyst Activity

  • The "Why": Raney® nickel is a highly active catalyst, but its performance can degrade over time due to several factors, including poisoning, oxidation, and sintering.[1] Deactivation can be caused by impurities in the reagents or solvent, or even by the storage solvent itself.[1][2] For instance, storing Raney® nickel in ethanol can lead to the formation of acetaldehyde, which can poison the catalyst.[2]

  • The "How-To":

    • Fresh Catalyst: If you have been using an old batch of catalyst, try the reaction with a fresh, properly stored batch of Raney® nickel.

    • Activation Procedure: Ensure the catalyst is properly activated before use. While many commercial Raney® nickel products come pre-activated, some may require a specific activation procedure. Refer to the supplier's instructions.

    • Catalyst Loading: Check that the correct amount of catalyst is packed into the column reactor. Insufficient catalyst will lead to incomplete conversion. A typical setup might involve a stainless steel column (e.g., 150 × 4.6 mm) packed with around 5.5 g of Raney® nickel.[3]

Step 2: Optimize Reaction Temperature

  • The "Why": The α-methylation of pyridines in flow often requires high temperatures to proceed efficiently.[3] Continuous flow processing allows for the superheating of solvents above their boiling points, a key advantage over batch reactions.[1][3] If the temperature is too low, the reaction rate will be negligible.

  • The "How-To":

    • Temperature Verification: Ensure your heating system (e.g., sand bath, column heater) is accurately reaching and maintaining the target temperature. Use an external thermometer to verify the temperature of the reactor itself.

    • Target Temperature: For the α-methylation with 1-propanol, a temperature of >180 °C is often required for high conversion.[3]

    • Back-Pressure Regulator: A back-pressure regulator is essential to maintain the solvent in a liquid state at these high temperatures and ensure a uniform flow.[3] Check that your back-pressure regulator is functioning correctly and set to an appropriate pressure (e.g., 1000 psi).[4]

Step 3: Evaluate Residence Time

  • The "Why": Residence time, the duration the reaction mixture spends in the heated catalyst bed, is a critical parameter in flow chemistry. Insufficient residence time will result in incomplete reaction.

  • The "How-To":

    • Flow Rate Adjustment: Residence time is inversely proportional to the flow rate. To increase residence time, decrease the flow rate of your pumps.

    • Optimization: Start with a conservative (slower) flow rate (e.g., 0.1 mL/min) and then gradually increase it to find the optimal balance between conversion and throughput.[3]

Step 4: Check Reagent and Solvent Purity

  • The "Why": Impurities in your pyridine starting material or the alcohol solvent can act as catalyst poisons, deactivating the Raney® nickel.

  • The "How-To":

    • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.

    • Degassing: Degassing the solvent prior to use can remove dissolved oxygen, which can contribute to catalyst oxidation.

Problem 2: Poor Regioselectivity (Formation of 3- and 4-methylpyridines)

Q: I am observing the formation of a mixture of 2-, 3-, and 4-methylpyridines, with low selectivity for the desired 2-methylpyridine. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in pyridine alkylation.[3] The formation of multiple isomers indicates that the reaction conditions are not optimal for directing the methylation to the C2 position.

Step 1: Re-evaluate the Reaction Mechanism and Catalyst Choice

  • The "Why": The high regioselectivity for 2-methylation over Raney® nickel with a primary alcohol is thought to proceed through either a heterogeneous catalysis mechanism involving the generation of a reactive methylating species on the catalyst surface or a Ladenburg rearrangement.[3][4] Other methods, such as those involving the generation of methyl radicals in the gas phase, often exhibit poor regioselectivity.[3]

  • The "How-To":

    • Confirm Your Method: Ensure you are following a protocol known for high 2-selectivity, such as the one described by Manansala and Tranmer.[3]

    • Alternative Catalysts: While Raney® nickel is effective, other catalysts have been explored. However, many, like certain Ni-Co ferrite or MnFe₂O₄ catalysts, have been reported to produce significant amounts of 3-methylpyridine.[3] Sticking with a well-established catalyst for 2-methylation is advisable.

Step 2: Optimize Reaction Temperature and Residence Time

  • The "Why": Temperature and residence time can influence the reaction pathway and, consequently, the product distribution.

  • The "How-To":

    • Systematic Screening: Perform a systematic optimization of temperature and flow rate (residence time). It is possible that at certain temperatures, alternative reaction pathways leading to other isomers become more favorable.

    • Lower Temperatures First: Begin with the lower end of the effective temperature range (e.g., 180 °C) and analyze the product mixture. Gradually increase the temperature and monitor the change in the isomer ratio.

Step 3: Consider Steric Hindrance

  • The "Why": The α-methylation is generally favored at the sterically less hindered 2-position of the pyridine ring.[4]

  • The "How-To":

    • Substituted Pyridines: If you are using a substituted pyridine as a starting material, consider the steric and electronic effects of the substituent. A bulky substituent at the 3-position might further enhance selectivity for the 2-position.

Problem 3: Reactor Clogging and Pressure Fluctuations

Q: My packed-bed reactor is experiencing frequent clogging, leading to a rapid increase in back pressure and unstable flow. What can I do to prevent this?

A: Clogging is one of the most significant challenges in continuous flow chemistry, especially when dealing with heterogeneous catalysts or reactions that produce solid byproducts.[5][6]

Step 1: Identify the Source of Clogging

  • The "Why": Clogging can be caused by several factors: catalyst particle fragmentation, precipitation of byproducts, or crystallization of the product itself.

  • The "How-To":

    • Visual Inspection: If possible and safe, visually inspect the reactor inlet and outlet for any solid accumulation.

    • Solubility Analysis: Check the solubility of your starting materials, product, and any potential byproducts in the reaction solvent at the reaction temperature.

Step 2: Implement Pre-Reaction Filtration

  • The "Why": Particulates in the incoming reagent streams can accumulate at the head of the catalyst bed.

  • The "How-To":

    • In-line Filters: Install in-line filters (with a pore size smaller than your catalyst particles) before the pump and before the reactor inlet.

Step 3: Modify Reactor Packing

  • The "Why": The way the catalyst is packed can influence flow dynamics and the likelihood of clogging.

  • The "How-To":

    • Frits and Column End-Fittings: Ensure that the frits at the inlet and outlet of your column have a pore size that retains the catalyst particles without being easily blocked.

    • Bed Uniformity: Pack the catalyst bed uniformly to avoid channeling and localized high-pressure points.

Step 4: Employ Anti-Clogging Techniques

  • The "Why": Active methods can be used to prevent or mitigate the formation of blockages.

  • The "How-To":

    • Ultrasonication: Placing the reactor in an ultrasonic bath can help to break up aggregates and prevent them from forming a solid blockage.[6]

    • Solvent Optimization: If byproduct precipitation is the issue, consider a co-solvent that can help to keep all components in solution. However, this may require re-optimization of the reaction conditions.[6]

Step 5: Manage Pressure with the Ergun Equation in Mind

  • The "Why": The pressure drop across a packed bed is described by the Ergun equation, which relates the pressure drop to factors like flow rate, particle size, and fluid viscosity.[7][8] Understanding these relationships can help in troubleshooting.

  • The "How-To":

    • Particle Size: Using catalyst particles with a larger and more uniform size distribution can help to reduce the pressure drop.

    • Flow Rate: A higher flow rate will lead to a greater pressure drop. If pressure is approaching the system's limit, reducing the flow rate is a necessary step.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of synthesizing 2-methylpyridines in a flow reactor compared to a traditional batch process?

A: The primary advantages of using a continuous flow setup for this synthesis include:

  • Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing the risks associated with high temperatures and flammable solvents.[3] The handling of pyrophoric catalysts like Raney® nickel can also be made safer.[3]

  • Shorter Reaction Times: The high surface area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to significantly faster reactions compared to batch processes.[4]

  • Improved Yield and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields and better selectivity.[4]

  • Ease of Scale-up: Scaling up production in a flow system is typically achieved by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.[9]

  • Reduced Waste and Greener Process: Flow synthesis can be more resource-efficient, often requiring less solvent and simplifying work-up procedures, which aligns with the principles of green chemistry.[3][10]

Q2: What is the proposed reaction mechanism for the α-methylation of pyridine using Raney® nickel and a primary alcohol?

A: The exact mechanism is not definitively established, but two primary pathways are proposed[4][9]:

  • Heterogeneous Catalysis: This involves the generation of a highly reactive methylating species on the surface of the Raney® nickel catalyst. This species then attacks the pyridine ring, preferentially at the sterically less hindered 2-position.

  • Ladenburg Rearrangement: In this pathway, a pyridinium species is formed, which then undergoes a Ladenburg rearrangement at high temperatures to yield the α-methylated product.

The high regioselectivity observed in this reaction suggests a mechanism that is more controlled than simple radical methylation.

Q3: Can I reuse the Raney® nickel catalyst in my packed-bed reactor?

A: Yes, one of the advantages of this flow setup is the ability to reuse the catalyst column for multiple runs, which limits the handling of the pyrophoric Raney® nickel.[3] However, the catalyst will eventually deactivate. The number of times it can be reused will depend on the purity of the reagents and the reaction conditions. If you observe a significant drop in conversion, it is time to repack the column with fresh catalyst.

Q4: Are there alternative methods for the flow synthesis of 2-methylpyridines?

A: Yes, other methods exist, although they may have different challenges. Some alternatives include:

  • From Acetaldehyde and Ammonia: This is a common industrial method that can be adapted to flow conditions.[11] However, it may require different catalysts (e.g., zeolites) and can produce a mixture of pyridine and picolines.[12]

  • From Acetylene and Acetonitrile: This route can offer high yields but often requires specialized catalysts, such as cobalt complexes, and may operate under higher pressure.[12]

  • Gas-Phase Methylation: Methods using methanol or CO/H₂ as the methyl source have been reported, but they often require specialized vapor-phase reactors and may suffer from low conversions and poor selectivity.[3]

Q5: How do I purify the 2-methylpyridine from the reaction mixture after it exits the flow reactor?

A: One of the benefits of the α-methylation using a low-boiling-point alcohol like 1-propanol is the simplified work-up.[3][10] In many cases, simply collecting the eluent from the reactor and removing the solvent via rotary evaporation yields a product that is of sufficient purity for many subsequent applications.[4] If further purification is required, standard techniques such as distillation or column chromatography can be employed. An acid wash can also be used to isolate the basic pyridine product.[3]

Experimental Protocols & Data

Table 1: Optimized Reaction Conditions for α-Methylation of Pyridines in Flow
EntryStarting PyridineProductYield (%)[4]
1Pyridine2-Methylpyridine78
23-Methylpyridine2,5-Dimethylpyridine84
34-Methylpyridine2,4-Dimethylpyridine87
43,5-Dimethylpyridine2,3,5-Trimethylpyridine90
53-Phenylpyridine2-Methyl-3-phenylpyridine96
64-Phenylpyridine2-Methyl-4-phenylpyridine97
74-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine91

Conditions: 0.05 M solution of pyridine in 1-propanol, flow rate of 0.1 mL/min, temperature >180 °C, Raney® nickel packed column.

Protocol: General Flow Procedure for the Synthesis of 2-Methylpyridines[3]
  • System Setup: Assemble the continuous flow system consisting of an HPLC pump, a sample injection loop, a stainless steel column (150 x 4.6 mm) packed with 5.5 g of Raney® nickel, a heating unit (e.g., sand bath on a hot plate), and a back-pressure regulator (set to ~1000 psi).

  • Catalyst Conditioning: Before introducing the substrate, pump the solvent (1-propanol) through the heated column (>180 °C) at a flow rate of 0.3 mL/min for approximately 30 minutes to condition the catalyst.

  • Reagent Preparation: Prepare a 0.05 M solution of the desired pyridine starting material in 1-propanol.

  • Reaction Initiation: Set the pump flow rate to 0.1 mL/min. Load the prepared pyridine solution into the sample injection loop.

  • Execution: Inject the sample from the loop into the flowing stream, which will then carry it through the heated catalyst bed.

  • Collection: Collect the eluent from the reactor outlet.

  • Work-up: Remove the solvent from the collected fraction using a rotary evaporator to obtain the 2-methylated pyridine product. The product is often of high purity and may not require further purification.[3][10]

Diagrams

Workflow for Troubleshooting Low Yield

G start Low Yield Observed catalyst Check Catalyst Activity start->catalyst temp Verify Reaction Temperature (>180 °C) catalyst->temp Catalyst OK success Yield Improved catalyst->success Fresh Catalyst Works res_time Optimize Residence Time (Flow Rate) temp->res_time Temp OK temp->success Temp Adjustment Works purity Check Reagent/Solvent Purity res_time->purity Residence Time OK res_time->success Flow Rate Adjustment Works bpr Ensure Back-Pressure Regulator is Functional purity->bpr Purity OK purity->success Pure Reagents Work bpr->success BPR OK bpr->success BPR Fixed

Caption: A decision tree for troubleshooting low yield in the flow synthesis of 2-methylpyridines.

Proposed Reaction Pathways for α-Methylation

G cluster_A Pathway A: Heterogeneous Catalysis cluster_B Pathway B: Ladenburg Rearrangement A1 Pyridine + 1-Propanol A2 Raney® Ni Surface A1->A2 A3 Generation of Reactive Methylating Species (*CH₃) A2->A3 A4 Attack at C2 Position A3->A4 A5 2-Methylpyridine A4->A5 B1 Pyridine + 1-Propanol B2 Formation of Pyridinium Species B1->B2 B3 Ladenburg Rearrangement (High Temperature) B2->B3 B4 2-Methylpyridine B3->B4

Caption: Proposed reaction mechanisms for the selective α-methylation of pyridine.[4]

References

Technical Support Center: Managing Exothermic Reactions in Nitration Processes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitration, a cornerstone of organic synthesis for the production of pharmaceuticals, dyes, and explosives, is inherently hazardous due to its highly exothermic nature.[1] The uncontrolled release of heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, creating a positive feedback loop that can result in equipment failure, fire, or explosion.[2] This guide provides critical troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to safely manage these energetic reactions, ensuring both experimental success and laboratory safety.

This technical support center is structured to address specific issues you may encounter during nitration experiments, providing not just solutions but also the underlying scientific principles to foster a deeper understanding of the process.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during nitration experiments, presented in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and is unresponsive to my cooling system. What immediate actions should I take, and what are the likely causes?

Answer: An uncontrolled temperature increase is a clear indicator of a thermal runaway reaction, which is an extremely dangerous situation requiring immediate and decisive action.[3][4]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent or any other reactants.[2][3]

  • Maximize Cooling: Enhance the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. If your reactor has a cooling jacket, ensure the maximum flow of coolant.[2]

  • Prepare for Emergency Quench: As a last resort, if the temperature continues to escalate dramatically, be prepared to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[3] Caution: Quenching a nitration reaction with water is itself a hazardous operation due to the highly exothermic nature of diluting concentrated sulfuric acid.[5] This should only be performed as a final measure in accordance with your laboratory's established emergency protocols.

  • Alert and Evacuate: Inform your supervisor and colleagues immediately. Follow all established laboratory emergency procedures, which may include evacuating the immediate area.[6]

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction. Ensure you are using an appropriate cooling medium (e.g., an ice-salt bath for temperatures below 0°C).[7]

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[3][7] A slow, dropwise addition with continuous monitoring of the internal reaction temperature is crucial.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway that can propagate throughout the mixture.[2][7] Vigorous and consistent agitation is essential.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can significantly increase the reaction's exothermicity.[3]

  • Accumulation of Unreacted Reagent: If the reaction temperature is too low, the nitration rate may be slow, leading to an accumulation of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid and violent reaction.[2]

Issue 2: Low Yield of the Desired Nitro Product

Question: My nitration reaction has resulted in a disappointingly low yield. What are the possible reasons for this?

Answer: Low yields in nitration reactions can be attributed to several factors, ranging from incomplete reaction to product loss during the work-up phase.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or a temperature that is too low. Consider extending the reaction time or cautiously increasing the temperature while diligently monitoring for any significant exotherm.[8]

  • Side Reactions: The formation of byproducts, such as dinitro- or oxidized products, can consume your starting material and reduce the yield of the desired compound.[8] (See Issue 3 for more details on managing selectivity).

  • Product Loss During Work-up: The desired product may be partially soluble in the aqueous phase during quenching and washing steps.[8] When quenching the reaction with ice water, ensure the product has fully precipitated. Washing the precipitate with cold water can help minimize solubility losses.

  • Poor Phase Mixing (for heterogeneous reactions): If your aromatic substrate is not soluble in the acid mixture, efficient mixing is critical to maximize the interfacial area where the reaction occurs.[3]

Issue 3: Formation of Significant Byproducts (e.g., Dinitro Compounds, Oxidation Products)

Question: I am observing the formation of a significant amount of dinitro- and other side products in my reaction. How can I improve the selectivity towards my desired mononitro product?

Answer: The formation of byproducts is a common challenge in nitration and is heavily influenced by reaction conditions.

Strategies to Improve Selectivity:

  • Precise Temperature Control: Higher temperatures often favor polynitration and oxidation.[9] Maintaining a lower reaction temperature is one of the most effective ways to improve selectivity. For example, the nitration of benzene is typically carried out below 50°C to minimize the formation of dinitrobenzene.[10]

  • Controlled Reagent Addition: Adding the nitrating agent slowly and in a controlled manner prevents localized areas of high concentration, which can lead to over-nitration.[9]

  • Substrate-Specific Conditions: The reactivity of the aromatic substrate plays a crucial role.

    • Activated Substrates (e.g., phenols, anilines): These are highly reactive and require very low temperatures (e.g., -10°C to 5°C) to prevent oxidation and polysubstitution.[9]

    • Deactivated Substrates: These may require more forcing conditions, such as higher temperatures or the use of fuming nitric or sulfuric acid (oleum), to achieve a reasonable reaction rate.[3]

  • Protecting Groups: For highly activated substrates like anilines, protecting the activating group (e.g., by converting an amino group to an amide) can moderate its reactivity and lead to a cleaner reaction. The protecting group can be removed in a subsequent step.[8]

Frequently Asked Questions (FAQs)

Q1: What is a "mixed acid" and why is it used in nitration?

A1: "Mixed acid" is a solution of concentrated nitric acid in concentrated sulfuric acid.[11] Sulfuric acid is a stronger acid than nitric acid and acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in aromatic nitrations.[12] The sulfuric acid also serves to absorb the water that is produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.

Q2: What are the primary safety hazards associated with mixed acid?

A2: Mixed acid is extremely corrosive and a strong oxidizing agent.[11][13] It can cause severe burns on contact with skin and eyes and can ignite combustible materials.[14][15] It also reacts violently with water, releasing a significant amount of heat.[13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling mixed acid.[14]

Q3: How can I safely prepare mixed acid?

A3: The preparation of mixed acid is a highly exothermic process. It should always be done by slowly adding the concentrated nitric acid to the concentrated sulfuric acid while cooling the mixture in an ice bath. Never add sulfuric acid to nitric acid , as this can cause a dangerous temperature increase and splashing.

Q4: How should I properly quench a nitration reaction at the end of the experiment?

A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or into vigorously stirred ice-water.[5] This method serves to both dilute the acids, effectively stopping the reaction, and to dissipate the significant heat of dilution.

Q5: Are there safer alternatives to traditional mixed acid nitration?

A5: Yes, several alternative nitrating systems have been developed to improve safety. These include:

  • Nitrate salts in sulfuric acid: Using an inorganic nitrate salt (e.g., potassium nitrate) in sulfuric acid can be a milder alternative. The temperature increase upon mixing is less significant than with mixed acid.[16]

  • Continuous Flow Nitration: Performing nitrations in microreactors or continuous flow systems offers superior heat transfer due to a high surface-area-to-volume ratio. This allows for better temperature control and significantly enhances safety, especially for highly exothermic reactions.[4][17][18]

  • Non-acid type nitration processes: Research is ongoing into nitration processes that do not use mixed acids, thereby avoiding the generation of spent waste acid.[19]

Data Presentation

Table 1: Recommended Temperature Ranges for Aromatic Nitration
Substrate ReactivityExample CompoundsTypical Temperature Range (°C)Key Considerations
Highly Activated Phenol, Aniline Derivatives-10 to 5Prone to oxidation and polynitration.[9]
Moderately Activated Toluene, Alkylbenzenes0 to 30Good temperature control needed to ensure regioselectivity.
Unactivated Benzene25 to 50Temperature must be kept below 50-60°C to prevent dinitration.[10]
Deactivated Nitrobenzene, Benzoic Acid50 to 100+May require higher temperatures and/or stronger nitrating agents (e.g., oleum).[3]

Experimental Protocols & Visualizations

General Experimental Workflow for Aromatic Nitration

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_acid Prepare Nitrating Mixture (Add HNO₃ to H₂SO₄ in ice bath) add_acid Slow, Dropwise Addition of Nitrating Mixture prep_acid->add_acid prep_substrate Prepare Substrate Solution (Dissolve aromatic compound in solvent if needed) cool_substrate Cool Substrate Solution (e.g., 0-5°C) prep_substrate->cool_substrate cool_substrate->add_acid monitor_temp Continuously Monitor Internal Temperature add_acid->monitor_temp stir Maintain Vigorous Agitation add_acid->stir quench Quench Reaction (Pour onto ice-water) add_acid->quench After complete addition and reaction time isolate Isolate Crude Product (Filtration or Extraction) quench->isolate wash Wash Product (e.g., with NaHCO₃ solution) isolate->wash purify Purify Product (e.g., Recrystallization, Chromatography) wash->purify

Caption: General experimental workflow for a typical aromatic nitration.

Decision Tree for Troubleshooting a Temperature Excursion

TempExcursion start Uncontrolled Temperature Rise Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_stabilized Is Temperature Stabilizing or Decreasing? max_cooling->temp_stabilized continue_monitoring Continue Monitoring and Maintain Cooling temp_stabilized->continue_monitoring Yes temp_rising Temperature Continues to Rise Rapidly temp_stabilized->temp_rising No safe_state Reaction in Safe State continue_monitoring->safe_state prepare_quench Prepare for Emergency Quench temp_rising->prepare_quench alert_supervisor Alert Supervisor & Follow Emergency Protocols prepare_quench->alert_supervisor quench Execute Quench (Last Resort) alert_supervisor->quench

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-nitropyrimidine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Analysis of 2-Methyl-5-nitropyrimidine and Its Analogues

This guide provides an in-depth comparative analysis of this compound and its structurally related analogues. As a Senior Application Scientist, this document is structured to deliver not just data, but a logical narrative that explains the causality behind experimental choices and provides a framework for future research in this area. We will delve into the synthesis, chemical properties, and, most importantly, the comparative biological activities of these compounds, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a nitro group at the 5-position. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and many synthetic drugs. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyrimidine ring, making it a key pharmacophore in medicinal chemistry. This guide will explore how modifications to this core structure impact its biological activity, with a focus on anticancer and antimicrobial applications.

Synthesis and Chemical Properties

This compound and its analogues are typically synthesized through multi-step reactions. A common synthetic route involves the condensation of a suitable amidine with a β-dicarbonyl compound, followed by nitration. The reactivity of the pyrimidine ring is heavily influenced by its substituents. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This reactivity is a key consideration in the design and synthesis of new analogues.

Comparative Biological Activity: A Focus on Anticancer Properties

The exploration of this compound analogues has revealed promising potential in the realm of oncology. The structural modifications of the pyrimidine core can lead to significant variations in antiproliferative activity. A key area of investigation has been the substitution at the 2- and 4-positions of the 5-nitropyrimidine scaffold.

Structure-Activity Relationship of 2,4-Disubstituted-5-nitropyrimidines

A study on a series of novel 5-nitropyrimidine-2,4-diamine derivatives bearing an alkyl acetate moiety has provided valuable insights into their structure-activity relationship (SAR) as potential anticancer agents. The general structure of these analogues involves amino groups at the 2- and 4-positions, with one of the amino groups further functionalized.

Table 1: Comparative Anticancer Activity of 2,4-Diamino-5-nitropyrimidine Analogues

Compound IDIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. MCF-7
7w H-(CH₂)₂-O-Ac10.37 21.4525.6730.12
Fluorouracil --31.2528.7635.4340.21

Data synthesized from findings reported in the European Journal of Medicinal Chemistry (2016).[1]

The data clearly indicates that compound 7w , a 2,4-diamino-5-nitropyrimidine derivative with a 2-acetoxyethylamino side chain at the 4-position, exhibits significantly higher potency against the HepG2 (human liver cancer) cell line compared to the commercial anticancer drug fluorouracil.[1] This highlights the potential of this class of compounds. Flow cytometry analysis revealed that compound 7w induced cell cycle arrest in the G2/M phase in HepG2 cells, suggesting a mechanism of action involving the disruption of cell division.[1]

The SAR from this study suggests that the nature of the substituent at the 4-position plays a crucial role in determining the anticancer activity. The presence of the alkyl acetate moiety appears to be a key contributor to the enhanced potency of compound 7w .

Experimental Protocol: MTT Assay for Anticancer Activity

To ensure the reproducibility and validity of the antiproliferative data, a standardized protocol such as the MTT assay is employed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Anticancer Assay cluster_sar Analysis synthesis Synthesis of This compound Analogues purification Purification & Characterization (NMR, MS) synthesis->purification treatment Treatment with Analogues purification->treatment cell_culture Cancer Cell Line Culture (e.g., HepG2) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for the synthesis and anticancer evaluation of this compound analogues.

Comparative Biological Activity: A Focus on Antimicrobial Properties

While the primary focus of recent research has been on anticancer activity, the nitroaromatic scaffold is also well-known for its antimicrobial properties. The nitro group can undergo bioreduction in microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

  • Lipophilicity: The ability of the molecule to penetrate the microbial cell wall.

  • Redox Potential: The ease with which the nitro group is reduced.

  • Substituent Effects: The electronic and steric effects of other substituents on the pyrimidine ring.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

General Mechanism of Nitroaromatic Antimicrobial Activity

G Compound Nitroaromatic Compound (e.g., this compound) Penetration Cell Wall/ Membrane Penetration Compound->Penetration Reduction Intracellular Nitroreductase Penetration->Reduction Reactive_Species Generation of Reactive Nitrogen Species (e.g., nitroso, hydroxylamino) Reduction->Reactive_Species Damage Damage to DNA, Proteins, and other macromolecules Reactive_Species->Damage Death Bacterial Cell Death Damage->Death

Caption: Simplified pathway of nitroaromatic antimicrobial action.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound and its analogues as a scaffold for the development of new therapeutic agents. The presented data on 2,4-diamino-5-nitropyrimidine derivatives demonstrates their promising anticancer activity, with compound 7w showing superior potency against HepG2 cells compared to fluorouracil.[1]

Future research should focus on a more systematic exploration of the structure-activity relationships of 2-substituted-5-nitropyrimidines. This includes:

  • Synthesis and evaluation of a broader range of analogues with diverse substitutions at the 2-, 4-, and 6-positions to further probe the SAR for both anticancer and antimicrobial activities.

  • Direct comparative studies that include this compound as a reference compound to accurately assess the impact of structural modifications.

  • Mechanistic studies to elucidate the specific molecular targets and pathways affected by the most potent analogues.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in preclinical models.

By adopting a logical and data-driven approach to the design and evaluation of this compound analogues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Biological Activity of 2-Methyl-5-nitropyrimidine and Other Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. As a privileged heterocyclic motif, its derivatives have been extensively explored, yielding a wide array of therapeutic agents with diverse biological activities.[1][2][3] This guide provides an in-depth technical comparison of the anticipated biological activity of 2-Methyl-5-nitropyrimidine against other key pyrimidine alternatives, grounded in established structure-activity relationships (SAR) and supported by available experimental data for analogous compounds.

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance.[1][2] The therapeutic potential of pyrimidine derivatives is broad, with documented anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The nature, position, and combination of substituents on the pyrimidine core are critical determinants of the resulting biological activity.[4] This guide will focus on the influence of the 2-methyl and 5-nitro substitutions.

Structure-Activity Relationship (SAR) Analysis: The Influence of 2-Methyl and 5-Nitro Substituents

The biological activity of a pyrimidine derivative is intricately linked to the electronic and steric properties of its substituents. The introduction of a methyl group at the C2 position and a nitro group at the C5 position on the pyrimidine ring is expected to significantly modulate its pharmacological profile compared to the unsubstituted pyrimidine core and other analogs.

The Role of the 2-Methyl Group

Substitution at the C2 position of the pyrimidine ring is a common strategy in the design of bioactive molecules. A methyl group, being a small, lipophilic, and electron-donating group, can influence the molecule's interaction with biological targets in several ways:

  • Enhanced Lipophilicity: The methyl group can increase the compound's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

  • Steric Effects: The presence of the methyl group can influence the conformation of the molecule, which may either enhance or hinder its binding to a specific target protein.

  • Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.

The Impact of the 5-Nitro Group

The 5-nitro substitution is a strong electron-withdrawing group and is known to be a key pharmacophore in many antimicrobial and anticancer agents.[7] Its influence on biological activity is multifaceted:

  • Bio-reduction and Reactive Intermediates: In the low-oxygen environment of many microbial and tumor cells, the nitro group can be reduced to form highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage by interacting with DNA and proteins, leading to cytotoxic effects.[7]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group significantly alters the electron distribution within the pyrimidine ring, which can affect its binding affinity to target enzymes or receptors.

  • Hydrogen Bonding Potential: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially facilitating interactions with biological macromolecules.

Comparative Biological Activity Profile

Due to the limited availability of direct experimental data for this compound, this comparison is based on the known activities of related pyrimidine derivatives and the principles of SAR.

Antimicrobial Activity

Pyrimidine derivatives are a well-established class of antimicrobial agents.[8] The presence of a 5-nitro group is a common feature in many potent antimicrobial compounds. Therefore, this compound is predicted to exhibit significant antimicrobial activity.

Comparison with Other Pyrimidines:

CompoundKey FeaturesReported/Expected Antimicrobial Activity
Pyrimidine Unsubstituted coreGenerally considered to have weak or no intrinsic antimicrobial activity.
2-Methylpyrimidine C2-methyl substitutionExpected to have minimal antimicrobial activity on its own, but serves as a key building block for more complex active compounds.
5-Nitropyrimidine C5-nitro substitutionExpected to possess antimicrobial properties due to the presence of the bioreducible nitro group.
This compound C2-methyl and C5-nitro substitutionsPredicted to have enhanced antimicrobial activity compared to 5-nitropyrimidine alone, potentially due to improved cellular uptake conferred by the methyl group.
5-Fluorouracil 5-fluoro and 2,4-dioxo substitutionsA clinically used anticancer and antifungal agent, demonstrating the impact of halogen substitution at the C5 position.[1]
Anticancer Activity

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs.[9][10][11] The 5-nitro group, with its potential for bioreductive activation in the hypoxic environment of solid tumors, makes this compound a candidate for investigation as a cytotoxic agent.[7]

Comparison with Other Pyrimidines:

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluorouracil VariousCell-line dependent[12]
Thiazolo[4,5-d]pyrimidine Derivatives A375 (Melanoma)0.02 - 1.5[6]
Pyrazolo[3,4-d]pyrimidine Derivatives LoVo (Colon)0.08 - 15.4[6]
2,4-disubstituted pyrimidines (II-9OH) MCF-7 (Breast)1.64 (ERα binding)[6]
This compound (Predicted)Expected to exhibit cytotoxicity, particularly against hypoxic tumor cells.-

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To empirically validate the predicted biological activities of this compound and enable a direct comparison with other pyrimidines, the following standard in vitro assays are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]

Methodology:

  • Preparation of Stock Solutions: Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and comparator compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[16]

Visualizing Structure-Activity Relationships and Workflows

SAR_Antimicrobial cluster_PyrimidineCore Pyrimidine Core cluster_Substituents Substituents cluster_Properties Physicochemical Properties cluster_Activity Predicted Biological Activity Pyrimidine Pyrimidine C2_Methyl C2-Methyl Group C5_Nitro C5-Nitro Group Lipophilicity Increased Lipophilicity C2_Methyl->Lipophilicity Electron_Withdrawing Strong Electron- Withdrawing Effect C5_Nitro->Electron_Withdrawing Bioreduction Potential for Bioreduction C5_Nitro->Bioreduction Antimicrobial Enhanced Antimicrobial Activity Lipophilicity->Antimicrobial Electron_Withdrawing->Antimicrobial Cytotoxicity Potential Cytotoxicity (especially in hypoxic cells) Electron_Withdrawing->Cytotoxicity Bioreduction->Antimicrobial Bioreduction->Cytotoxicity Experimental_Workflow start Compound Synthesis (this compound & Comparators) stock Preparation of Stock Solutions start->stock antimicrobial_assay Antimicrobial Susceptibility Testing (Broth Microdilution) stock->antimicrobial_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT Assay) stock->cytotoxicity_assay mic Determine Minimum Inhibitory Concentration (MIC) antimicrobial_assay->mic ic50 Calculate IC50 Value cytotoxicity_assay->ic50 data_analysis Comparative Data Analysis mic->data_analysis ic50->data_analysis conclusion Conclusion on Relative Biological Activity data_analysis->conclusion

References

comparing synthetic routes for substituted nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes for Substituted Nitropyrimidines: A Comparative Analysis for Drug Development Professionals

Substituted nitropyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The presence of the nitro group, a powerful electron-withdrawing group, profoundly influences the pyrimidine ring's reactivity, making these compounds versatile intermediates for constructing complex molecular architectures.[3] They serve as key building blocks for a range of therapeutic agents, including antimicrobials, anticancer agents, and kinase inhibitors.[4][5]

This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted nitropyrimidines. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The synthesis of substituted nitropyrimidines can be broadly categorized into three main approaches:

  • Direct Nitration of a Pre-existing Pyrimidine Ring: The introduction of a nitro group onto a pre-formed pyrimidine scaffold.

  • De Novo Ring Construction from Acyclic Nitro-Precursors: Building the pyrimidine ring from smaller, non-cyclic components, where one or more already contain the nitro functionality.

  • Post-Synthetic Modification via Nucleophilic Aromatic Substitution (SNAr): Functionalizing a halo-nitropyrimidine intermediate by displacing halide leaving groups with various nucleophiles.

Start Target: Substituted Nitropyrimidine S1 Strategy 1: Direct Nitration Start->S1 S2 Strategy 2: De Novo Ring Construction Start->S2 S3 Strategy 3: Functionalization (SNAr) Start->S3 S1->Start Nitrating Agent sub1 Pyrimidine Precursor S1->sub1 S2->Start Cyclization sub2 Acyclic Nitro-Precursor S2->sub2 S3->Start Nucleophile sub3 Halo-Nitropyrimidine Intermediate S3->sub3

Caption: Overview of primary synthetic approaches to nitropyrimidines.

Strategy 1: Direct Nitration of Pyrimidine Derivatives

Direct nitration is the most straightforward conceptual approach. However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution.[6] Consequently, forcing conditions and highly reactive nitrating agents are typically required, often leading to low yields and potential side reactions.[6][7]

Causality Behind Experimental Choices:

  • Nitrating Agents: Standard nitric acid/sulfuric acid mixtures are often ineffective.[6] More potent systems, such as nitric acid in trifluoroacetic anhydride, are employed to generate a more powerful electrophile.[8]

  • Substrate Activation: The presence of electron-donating groups (EDGs) on the pyrimidine ring can facilitate nitration. However, the deactivating effect of the ring nitrogens is strong. For instance, nitration of 5-acetamido-2-phenylpyrimidine resulted in nitration on the appended phenyl ring rather than the pyrimidine core, demonstrating the ring's profound deactivation.[9]

Limitations:

  • Harsh reaction conditions limit functional group tolerance.

  • Low yields are common.

  • Controlling regioselectivity can be challenging.

  • Risk of over-nitration or degradation of the starting material.

Due to these significant drawbacks, direct nitration is often a less preferred method unless the pyrimidine substrate is sufficiently activated or simpler methods are unavailable.

Strategy 2: De Novo Ring Construction from Acyclic Nitro-Precursors

A more versatile and widely adopted strategy involves constructing the pyrimidine ring from acyclic precursors where the nitro group is introduced at an early stage. This approach offers superior control over the final substitution pattern. A common and effective pathway begins with the nitration of a 1,3-dicarbonyl compound, followed by cyclization with an amidine or related synthon.

A representative example is the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine, a valuable and versatile intermediate.[10][11]

A Diethyl Malonate B 4,6-Dihydroxy- 2-methylpyrimidine A->B Cyclization (Acetamidine HCl, NaOMe) C 4,6-Dihydroxy-2-methyl- 5-nitropyrimidine B->C Nitration (HNO3, H2SO4) D 4,6-Dichloro-2-methyl- 5-nitropyrimidine C->D Chlorination (POCl3)

Caption: Workflow for the de novo synthesis of a key nitropyrimidine intermediate.

This multi-step process provides a reliable and scalable route to highly functionalized nitropyrimidines. The initial cyclization forms the core pyrimidine heterocycle, which is then activated for subsequent nitration at the C5 position by the two hydroxyl groups. The final chlorination step converts the dihydroxy intermediate into a highly reactive dichloro derivative, primed for further modification.

StepReactantsKey ReagentsSolventYieldReference
1. Cyclization Acetamidine HCl, Diethyl MalonateSodium MethoxideMethanol91.2%[11]
2. Nitration 4,6-dihydroxy-2-methylpyrimidineNitric Acid, Acetic Acid, Trichloroacetic AcidN/A88.3%[11]
3. Chlorination 4,6-dihydroxy-2-methyl-5-nitropyrimidinePhosphorus Oxychloride (POCl₃)POCl₃ (reagent & solvent)82.6%[11]
Overall Yield ~66% [11]
Detailed Experimental Protocol: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine[10][11]

Part 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

  • To a 1.0 L reaction flask, add acetamidine hydrochloride (47.3 g, 0.50 mol), diethyl malonate (76.5 g, 0.52 mol), and methanol (200 ml).

  • With stirring at room temperature, add a 30% solution of sodium methoxide in methanol (275.5 g, 1.53 mol).

  • Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, filter the precipitate, and wash the filter cake with water and methanol.

  • Dissolve the filter cake in 350 ml of water and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.

  • Allow to stand, then filter, wash with water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine as an off-white solid (Yield: 57.5 g, 91.2%).[10][11]

Part 2: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine

  • In a flask equipped with a stirrer and thermometer, add 4,6-dihydroxy-2-methylpyrimidine (20.0 g, 0.16 mol) to a mixture of trichloroacetic acid (40 ml) and acetic acid (40 ml).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid (16 ml) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at 5-10 °C for 2 hours.

  • Pour the reaction mixture into 400 ml of ice water.

  • Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to obtain 4,6-dihydroxy-2-methyl-5-nitropyrimidine (Yield: 25.4 g, 88.3%).[11]

Part 3: Synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine

  • In a reaction flask fitted with a reflux condenser, add 4,6-dihydroxy-2-methyl-5-nitropyrimidine (18.5 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 100 ml).

  • Slowly add triethylamine (10.1 g, 0.1 mol) dropwise while stirring.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 ml).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4,6-dichloro-2-methyl-5-nitropyrimidine as a solid (Yield: 17.1 g, 82.6%).[11]

Strategy 3: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most powerful tool for diversifying substituted nitropyrimidines.[3] Dihalo-nitropyrimidines, such as the one prepared above, are excellent substrates for this transformation. The strong electron-withdrawing effect of the nitro group and the ring nitrogens activates the halide positions towards nucleophilic attack.[12]

A key consideration in the SNAr of 2,4-dichloropyrimidines is regioselectivity . Nucleophilic attack preferentially occurs at the C4 position over the C2 position.[13][14]

Mechanistic Insight into Regioselectivity:

The preference for C4 attack can be explained by examining the stability of the anionic intermediate (Meisenheimer complex). Attack at C4 allows the negative charge to be delocalized onto both the adjacent ring nitrogen (N3) and the para-nitro group, resulting in a more stable intermediate compared to attack at C2.[14]

Caption: Regioselectivity in the SNAr of 2,4-dichloro-5-nitropyrimidine.

This predictable regioselectivity is a significant advantage, allowing for the sequential and controlled introduction of different nucleophiles at the C4 and then C2 positions to build molecular complexity. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed.[13][15]

Advanced Methods: Transition Metal Catalysis

While SNAr is excellent for C-N, C-O, and C-S bond formation, modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) have expanded the scope to include C-C and more complex C-N bond formations.[16][17] Similarly, Ullmann-type condensations, which are copper-catalyzed, provide a classic but still relevant method for forming C-N and C-O bonds, often under conditions complementary to palladium-catalyzed systems.[18][19] These methods typically use a halo-nitropyrimidine as the electrophilic partner.

Comparative Summary

Synthetic StrategyKey AdvantagesKey DisadvantagesBest Suited For
Direct Nitration Atom-economical, potentially few steps.Harsh conditions, low yield, poor regioselectivity, limited substrate scope.Simple, robust pyrimidine substrates that are sufficiently activated.
De Novo Ring Construction Excellent control of substitution pattern, high yields, scalable.Multi-step sequences, may require optimization of each step.Creating highly substituted or complex nitropyrimidine cores from simple starting materials.
SNAr Functionalization High yields, excellent functional group tolerance, predictable regioselectivity.Requires a pre-synthesized halo-nitropyrimidine intermediate.Rapid library synthesis and lead optimization by introducing diverse nucleophiles.
Transition Metal Catalysis Enables C-C bond formation, broad scope.Catalyst cost, ligand sensitivity, potential for metal contamination in the final product.Introducing aryl, alkyl, and alkyne groups that are inaccessible via SNAr.

Conclusion

The synthesis of substituted nitropyrimidines is a mature field with a robust toolbox of methodologies available to the modern chemist. While direct nitration serves a niche role, the most reliable and versatile approaches involve a de novo ring construction strategy to build a core intermediate, followed by SNAr functionalization to introduce molecular diversity. This combination provides an unparalleled level of control, efficiency, and scalability, making it the cornerstone of synthetic campaigns targeting novel nitropyrimidine-based compounds for drug discovery and development. The judicious selection of a synthetic route, grounded in a firm understanding of the underlying reaction mechanisms and substrate reactivities, is paramount to achieving research objectives efficiently and effectively.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The introduction of a nitro group onto this privileged scaffold gives rise to nitropyrimidine derivatives, a class of compounds demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Understanding the nuanced relationship between the structure of these molecules and their biological function—the structure-activity relationship (SAR)—is paramount for the rational design of more potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the SAR of various nitropyrimidine derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel drug candidates.

The Decisive Role of the Nitro Group and Substituent Effects

The potent biological activities of nitropyrimidine derivatives are intrinsically linked to the electron-withdrawing nature of the nitro group, which significantly influences the electronic properties of the pyrimidine ring. The position of the nitro group, most commonly at the C5 position, creates an electron-deficient center, making the molecule susceptible to nucleophilic attack and potentially influencing its interaction with biological targets. The SAR of these compounds is further modulated by the nature and position of other substituents on the pyrimidine ring.

Anti-Inflammatory Activity: Targeting the Flames of Inflammation

Nitropyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.[3] A notable class of these compounds is the 5-nitropyrimidine-2,4-dione derivatives.

Key SAR Insights for Anti-Inflammatory Activity:

  • Electron-Releasing Groups: The introduction of electron-releasing substituents on the pyrimidine ring of 5-nitropyrimidine-2,4-dione derivatives has been shown to enhance anti-inflammatory activity.[4]

  • Mechanism of Action: Many pyrimidine-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[3][4]

Comparative Analysis of Biological Activity

To provide a clearer perspective on the therapeutic potential of nitropyrimidine derivatives, the following tables summarize the biological activities of representative compounds from different structural classes.

Compound ID Structure Biological Activity IC50/MIC (µM) Cell Line/Organism Reference
NP-1 2-Anilino-5-nitropyrimidineAnticancer5.2MCF-7 (Breast Cancer)Fictional Data
NP-2 4-(4-Chlorophenyl)-5-nitropyrimidineAnticancer2.8A549 (Lung Cancer)Fictional Data
NP-3 2,4-Diamino-5-nitropyrimidineAntimicrobial16Staphylococcus aureusFictional Data
NP-4 2-Thio-5-nitropyrimidineAntimicrobial8Escherichia coliFictional Data
NP-5 4-Hydroxy-5-nitropyrimidineAnti-inflammatory12.5COX-2 InhibitionFictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols: A Practical Guide

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative nitropyrimidine derivative and its subsequent biological evaluation.

Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine

This protocol describes a four-step synthesis starting from diethyl malonate.[6]

Step 1: Nitration of Diethyl Malonate

  • To a stirred solution of diethyl malonate, slowly add concentrated nitric acid at a controlled temperature.

  • After the addition is complete, continue stirring for the specified time.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain diethyl 2-nitromalonate.

Step 2: Cyclization with Thiourea

  • Dissolve sodium metal in ethanol to prepare a solution of sodium ethoxide.

  • Add thiourea to the sodium ethoxide solution and stir until dissolved.

  • Slowly add diethyl 2-nitromalonate to the reaction mixture.

  • After the reaction is complete, cool the mixture and dissolve the precipitate in water.

  • Adjust the pH to 5-6 with hydrochloric acid to precipitate the product, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

  • Filter, wash, and dry the solid.

Step 3: Methylation

  • Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide.

  • Add dimethyl sulfate and stir the reaction mixture.

  • Monitor the reaction for completion.

  • Isolate the methylated product.

Step 4: Chlorination

  • To the methylated product, add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture under reflux.

  • After completion, carefully quench the reaction mixture with ice water.

  • Extract the product, 4,6-dichloro-2-methylthio-5-nitropyrimidine, with an organic solvent.

  • Purify the product by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of a compound against a cancer cell line.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final testing concentration.

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the SAR Landscape

The following diagrams illustrate the key structural features of nitropyrimidine derivatives that influence their biological activity, providing a visual guide for medicinal chemists.

SAR_Anticancer cluster_pyrimidine Nitropyrimidine Core cluster_substituents Substituent Effects Pyrimidine Pyrimidine Ring NO2 5-Nitro Group (Key for Activity) Pyrimidine->NO2 Electron-withdrawing effect R1 Position 2 - Amino group often enhances activity - Thio group can impart antimicrobial properties Pyrimidine->R1 Modulates target binding R2 Position 4 - Aryl groups are common - Halogen substitution can increase potency Pyrimidine->R2 Influences lipophilicity and steric interactions

Caption: Key SAR features of nitropyrimidines for anticancer activity.

Experimental_Workflow Start Design & Synthesis of Nitropyrimidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Start->Purification Screening Biological Screening Purification->Screening Anticancer In Vitro Cytotoxicity Assay (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Screening->Anti_inflammatory Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitropyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of nitropyrimidines—a class of compounds with significant biological activity and potential as therapeutic agents or as critical impurities—is paramount. The choice of analytical methodology can profoundly impact the reliability of data, influencing everything from preclinical pharmacokinetic studies to final product release. This guide provides an in-depth, objective comparison of the principal analytical techniques for nitropyrimidine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

As a Senior Application Scientist, my objective is not merely to present a list of methods but to dissect the causality behind experimental choices, empowering you to select and, critically, to cross-validate the most appropriate analytical tools for your specific needs. This guide is built on the pillars of scientific integrity, providing you with the foundational knowledge to develop self-validating systems for robust and reproducible quantification of nitropyrimidines.

The Analytical Arsenal: A Comparative Overview

The selection of an analytical technique for nitropyrimidine quantification is a decision guided by the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the method.[1] Each technique offers a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV detection is often the workhorse of pharmaceutical analysis.[2] It is particularly well-suited for non-volatile and thermally labile compounds, a category into which many nitropyrimidines fall.[1] Its robustness, cost-effectiveness, and ease of use make it a staple in quality control laboratories for routine analysis.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) elevates the capabilities of HPLC by coupling it with a mass spectrometer. This hyphenated technique provides not only quantitative data but also invaluable structural information, enhancing specificity and sensitivity.[4][5] For impurity profiling, where identification of unknown species is as crucial as quantification, LC-MS is an indispensable tool.[6] The high sensitivity of LC-MS/MS makes it ideal for trace-level quantification.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[3] While some nitropyrimidines may require derivatization to increase their volatility, GC-MS can offer exceptional separation efficiency and sensitivity, particularly for the analysis of volatile impurities.[8]

Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field.[9] This technique offers high separation efficiency, rapid analysis times, and minimal sample and reagent consumption.[9] For charged nitropyrimidine species or in situations where matrix effects are a significant concern in LC-based methods, CE can provide a valuable orthogonal separation mechanism.

Performance Characteristics: A Data-Driven Comparison

The following tables summarize the typical performance characteristics of HPLC, LC-MS, GC-MS, and CE for the analysis of nitropyrimidines and structurally related nitroaromatic compounds. It is important to note that these values are representative and can vary depending on the specific analyte, sample matrix, and instrumentation.

Table 1: Performance Characteristics of Analytical Methods for Nitropyrimidine Quantification

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE-UV)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation by LC followed by mass-to-charge ratio analysis.[4]Separation of volatile compounds in the gas phase followed by mass analysis.[2]Separation based on electrophoretic mobility in an electric field.
Applicability Well-suited for non-volatile and thermally labile compounds.Broad applicability, especially for polar and non-volatile compounds; provides structural information.[5]Ideal for volatile and thermally stable compounds (derivatization may be required).[1]Suitable for charged analytes; offers orthogonal selectivity to chromatography.
Linearity (R²) ≥ 0.999[10]> 0.99[7]≥ 0.995[1]≥ 0.99[11]
Accuracy (% Recovery) 98.0% to 102.0%[10]85 - 115%[7]95.0% to 105.0%[1]95.0% to 105.0%
Precision (% RSD) ≤ 2.0%[10]< 15%[7]≤ 5.0%[1]≤ 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range[7]pg/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range[7]pg/mL to ng/mL rangeng/mL range

The Imperative of Cross-Validation

Relying on a single analytical method, no matter how well-validated, carries an inherent risk of systematic error. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of robust data generation.[12] This practice is essential for:

  • Ensuring Inter-laboratory Reproducibility: Critical for method transfer between research and quality control laboratories.[13]

  • Supporting Regulatory Compliance: Regulatory bodies such as the FDA and EMA expect comprehensive validation data, and cross-validation strengthens the submission package.

  • Confirming Method Reliability: Provides confidence that the method is free from unforeseen matrix effects or interferences.

  • Strengthening Data Integrity: Increases the overall confidence in critical decisions made based on the analytical data.

The use of "orthogonal" methods—those that employ fundamentally different separation or detection principles—is particularly powerful in cross-validation.[14][15] For example, comparing the results from an HPLC-UV method (based on polarity and UV absorbance) with a GC-MS method (based on volatility and mass-to-charge ratio) provides a high degree of confidence in the accuracy of the quantification.

Experimental Protocols for Cross-Validation

A successful cross-validation study requires a well-defined protocol that outlines the experiments, samples, and acceptance criteria. Below is a detailed, step-by-step methodology for a cross-validation study comparing HPLC-UV and LC-MS/MS for the quantification of a nitropyrimidine drug substance.

Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting protocol Develop Cross-Validation Protocol samples Prepare Homogeneous Sample Batch protocol->samples standards Prepare Certified Reference Standards samples->standards hplc_val Analyze Samples by Validated HPLC-UV Method standards->hplc_val lcms_val Analyze Samples by Validated LC-MS/MS Method standards->lcms_val data_comp Compile and Compare Results hplc_val->data_comp lcms_val->data_comp stat_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) data_comp->stat_analysis report Generate Cross-Validation Report stat_analysis->report

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Develop a Cross-Validation Protocol:

    • Define the objective, scope, and acceptance criteria for the study.

    • Specify the two analytical methods to be compared (e.g., a primary HPLC-UV method and an orthogonal LC-MS/MS method).

    • Outline the validation parameters to be assessed (e.g., accuracy, precision, linearity).

    • Detail the statistical methods that will be used to compare the results.

  • Prepare Homogeneous Samples:

    • Use a single, well-characterized batch of the nitropyrimidine drug substance.

    • Prepare samples at a minimum of three concentration levels spanning the expected analytical range (e.g., 80%, 100%, and 120% of the target concentration).

    • For each concentration level, prepare a sufficient number of replicates (e.g., n=6) for analysis by both methods.

  • Analyze Samples by Each Method:

    • Ensure that both the HPLC-UV and LC-MS/MS methods have been individually validated according to ICH guidelines.[16]

    • Perform a system suitability test before each analytical run to ensure the instruments are performing correctly.

    • Analyze the prepared samples in a randomized order to minimize any time-dependent bias.

  • Data Comparison and Statistical Analysis:

    • Tabulate the quantitative results obtained from both analytical methods for each sample.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each concentration level for both methods.

    • Perform statistical tests to compare the results. A Student's t-test can be used to determine if there is a significant difference between the means of the two methods. A Bland-Altman plot can be used to assess the agreement between the two methods across the analytical range.

  • Generate a Cross-Validation Report:

    • Summarize the results of the study, including the raw data, statistical analysis, and any deviations from the protocol.

    • State whether the acceptance criteria have been met.

Navigating the Choice of Analytical Technique

The decision of which analytical technique to employ for nitropyrimidine quantification is a critical one. The following logical decision-making process can guide your selection.

MethodSelection start Start: Need to Quantify Nitropyrimidine volatility Is the analyte volatile and thermally stable? start->volatility gcms Consider GC-MS volatility->gcms Yes hplc Consider HPLC-UV volatility->hplc No cross_validate Cross-validate with an orthogonal method gcms->cross_validate sensitivity Is trace-level quantification required? hplc->sensitivity lcms Consider LC-MS/MS sensitivity->lcms Yes matrix Are there significant matrix effects with LC? sensitivity->matrix No lcms->cross_validate ce Consider Capillary Electrophoresis matrix->ce Yes matrix->cross_validate No ce->cross_validate

Caption: Decision tree for selecting an analytical method for nitropyrimidine quantification.

Conclusion

The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity and reliability of data in drug development. For the quantification of nitropyrimidines, a thoughtful selection of orthogonal techniques such as HPLC, LC-MS, GC-MS, and Capillary Electrophoresis, coupled with a rigorous cross-validation protocol, will provide the highest level of confidence in your analytical results. By understanding the underlying principles and performance characteristics of each method, researchers and scientists can build a robust analytical framework that supports the development of safe and effective pharmaceutical products.

References

Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the comparative efficacy of pyrimidine-based enzyme inhibitors. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind experimental choices and to provide robust, self-validating protocols.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for designing potent and selective enzyme inhibitors.[1][2] Its structural features allow for interactions with a wide array of enzyme active sites, leading to therapeutic agents for cancer, autoimmune disorders, and infectious diseases.[3][4] This guide provides a comparative analysis of pyrimidine-based inhibitors against three distinct and therapeutically relevant enzyme classes: kinases, metabolic enzymes, and viral polymerases.

Kinase Inhibitors: Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Expertise & Experience: Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell cancers and autoimmune diseases.[1][5] Several pyrimidine-based irreversible inhibitors have been developed to covalently bind to a cysteine residue (Cys481) in the BTK active site, leading to sustained target inhibition.[5] Comparing these inhibitors requires not just an assessment of their potency (IC50) but also their rate of covalent modification, often expressed as k_inact/K_i.[1]

Comparative Efficacy of Pyrimidine-Based BTK Inhibitors

The following table summarizes key kinetic parameters for leading BTK inhibitors. The choice to compare irreversible inhibitors necessitates looking beyond simple IC50 values, as the efficiency of covalent bond formation (k_inact/K_i) is a more telling parameter of their efficacy.[1]

InhibitorTarget EnzymeIC50 (nM)k_inact/K_i (M⁻¹s⁻¹)Inhibition Type
Ibrutinib Bruton's Tyrosine Kinase (BTK)0.5328,000Irreversible
Acalabrutinib Bruton's Tyrosine Kinase (BTK)5.1Not ReportedIrreversible
Zanubrutinib Bruton's Tyrosine Kinase (BTK)<1.0Not ReportedIrreversible

Data sourced from multiple studies and compiled for comparison.[1]

Signaling Pathway Visualization

Trustworthiness: Understanding the biological context is crucial. The diagram below illustrates the B-cell receptor signaling pathway, highlighting the pivotal role of BTK and the point of intervention for these pyrimidine-based inhibitors. This validates the therapeutic strategy of targeting BTK.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->BTK Irreversibly Inhibits Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Cofactor DHFR->THF NADPH→NADP⁺ TS->DHF dTMP dTMP (Thymidine) TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor Pyrimidine-Based Inhibitor Inhibitor->DHFR Inhibits PRA_Workflow Step1 1. Cell Seeding Seed confluent monolayer of host cells (e.g., MDCK) Step2 2. Virus Infection Infect cells with virus at a known dilution Step1->Step2 Step3 3. Compound Treatment Add overlay medium containing serial dilutions of inhibitor Step2->Step3 Step4 4. Incubation Incubate for 48-72 hours to allow plaque formation Step3->Step4 Step5 5. Staining & Visualization Fix cells and stain with crystal violet to visualize plaques Step4->Step5 Step6 6. Data Analysis Count plaques and calculate EC50 value Step5->Step6

References

Nitropyrimidines: A Comparative Guide to Computational and Experimental Property Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Dual Role of Nitropyrimidines

Nitropyrimidines represent a fascinating class of heterocyclic compounds, standing at the crossroads of pharmacology and materials science. The pyrimidine core is a fundamental building block of life, forming the basis for nucleobases like cytosine, thymine, and uracil.[1] The introduction of one or more nitro (–NO₂) groups onto this scaffold dramatically alters its electronic properties, leading to a diverse range of applications. In drug development, nitropyrimidine derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Conversely, the high nitrogen content and the energetic nature of the nitro group make these compounds candidates for advanced energetic materials, where properties like thermal stability and detonation performance are paramount.[4][5]

For researchers in either field, an accurate understanding of a molecule's physicochemical properties is non-negotiable. This guide provides an in-depth comparison of the two primary methodologies used to elucidate these properties: computational modeling and experimental characterization. We will explore the strengths, limitations, and synergistic relationship between these approaches, offering field-proven insights into why specific methods are chosen and how the data they generate can be critically evaluated.

The Synergy of Simulation and Synthesis: A Modern Workflow

The modern research paradigm no longer treats computational chemistry and benchtop experimentation as separate disciplines. Instead, they form a powerful feedback loop. Computational screening allows for the rapid in silico evaluation of dozens or even hundreds of candidate molecules, predicting their properties before a single gram is synthesized. This predictive power saves significant time and resources, allowing researchers to prioritize the most promising candidates for experimental validation. Experimental data, in turn, provides the definitive real-world validation of these predictions and helps refine computational models for greater accuracy.

G comp_design In Silico Design of Nitropyrimidine Derivatives comp_props Prediction of Properties (DFT, QSAR) comp_design->comp_props Calculate comp_screen Screening & Prioritization of Candidates comp_props->comp_screen Analyze exp_synth Synthesis of Prioritized Compounds comp_screen->exp_synth exp_char Experimental Characterization (Spectroscopy, Thermal Analysis) exp_synth->exp_char Characterize exp_validate Validation of Predictions exp_char->exp_validate Compare Data exp_validate->comp_design Refine Models

Caption: A typical integrated workflow for nitropyrimidine research.

Part 1: Structural and Spectroscopic Properties

The precise arrangement of atoms and the resulting electronic environment are fundamental to a molecule's function. Spectroscopic techniques provide an experimental window into this structure, while computational methods can predict these signatures from first principles.

Experimental Approach: The Spectroscopic Toolkit

Experimental spectroscopy offers direct, empirical evidence of a molecule's structure. For nitropyrimidines, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is standard practice.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. The chemical shift of each proton and carbon is highly sensitive to its local electronic environment, which is strongly influenced by the electron-withdrawing nitro group. For example, protons on the pyrimidine ring near a nitro group will be deshielded and appear at a higher chemical shift (further downfield). This allows for the unambiguous differentiation between positional isomers.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For nitropyrimidines, the key signals are the strong, characteristic asymmetric and symmetric stretching vibrations of the N–O bonds in the nitro group, typically found in the 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation patterns, confirming the elemental composition.[1]

Computational Approach: Predicting Spectra

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become remarkably accurate at predicting spectroscopic properties.[7]

  • Methodology: A common and effective approach involves geometry optimization of the molecule's structure followed by frequency and NMR chemical shift calculations. The B3LYP functional with a 6-31G(d,p) or larger basis set is a widely used level of theory that provides a good balance of accuracy and computational cost for these types of molecules.[7][8]

  • Causality and Correlation: DFT calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (like TMS). Calculated vibrational frequencies correspond to the IR absorption bands. While there can be systematic deviations between calculated and experimental values (often due to solvent effects not perfectly captured by the model), the trends and relative positions are typically very well reproduced.[7] This predictive power is invaluable for interpreting complex experimental spectra or for confirming that the synthesized compound is indeed the desired target.

Data Comparison: Computational vs. Experimental
PropertyExperimental MethodTypical Result (Hypothetical)Computational MethodPredicted Result (Hypothetical)
¹H NMR Chemical Shift 400 MHz NMR (DMSO-d₆)H2: 9.5 ppm, H4/6: 9.3 ppmDFT (B3LYP/6-31G(d,p))H2: 9.4 ppm, H4/6: 9.2 ppm
¹³C NMR Chemical Shift 100 MHz NMR (DMSO-d₆)C5-NO₂: 150 ppmDFT (B3LYP/6-31G(d,p))C5-NO₂: 152 ppm
IR Absorption (NO₂) FTIR (ATR)1560 cm⁻¹ (asym), 1350 cm⁻¹ (sym)DFT (B3LYP/6-31G(d,p))1590 cm⁻¹ (asym), 1375 cm⁻¹ (sym)

Part 2: Thermal Stability and Decomposition

For applications in energetic materials, thermal stability is a critical safety parameter. For pharmaceuticals, it dictates shelf-life and storage conditions.[9]

Experimental Approach: Thermal Analysis

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA: This technique measures the change in mass of a sample as it is heated. The onset temperature of mass loss is a key indicator of the decomposition temperature.

  • DSC: This technique measures the heat flow into or out of a sample as it is heated. It reveals melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[10] For many energetic nitropyrimidines, decomposition is a highly exothermic event.

The furnace atmosphere (inert vs. oxidizing) can significantly impact decomposition pathways. Studies have shown that some nitrogen-rich heterocycles are paradoxically more stable in an oxidizing atmosphere, as oxygen can interact with the material to form more thermally stable radical species.[9]

Computational Approach: Bond Dissociation Energy

Computationally, thermal stability is often correlated with the Bond Dissociation Energy (BDE) of the weakest bond in the molecule. For many nitroaromatic compounds, the initial step in thermal decomposition is the homolytic cleavage of the C–NO₂ bond.[11]

  • Methodology: The BDE can be calculated as the enthalpy difference between the parent molecule and the two resulting radicals (the pyrimidine radical and •NO₂). High-level quantum chemical methods are required for accurate BDE calculations.

  • Interpretation: A lower calculated BDE for the C–NO₂ bond suggests that the bond is weaker and that the molecule will likely have a lower decomposition temperature. This allows for the rapid in silico screening of different isomers or substituted derivatives to identify those with potentially higher thermal stability. For instance, the electronic effects of other substituents on the pyrimidine ring can strengthen or weaken the C–NO₂ bond, a phenomenon that can be efficiently explored computationally.

Data Comparison: Thermal Properties
PropertyExperimental MethodTypical Result (Hypothetical)Computational MethodPredicted Correlate (Hypothetical)
Decomposition Onset TGA (N₂ atmosphere)Td = 250 °CDFT (B3LYP/6-31G(d,p))C–NO₂ BDE = 60 kcal/mol
Melting Point DSC (N₂ atmosphere)Tm = 180 °C (endotherm)N/A (Solid-state property)N/A (Not a direct correlate)
Decomposition Energy DSC (N₂ atmosphere)Exotherm at 255 °CN/A (Reaction coordinate)N/A (Not a direct correlate)

Part 3: Physicochemical Properties (pKa)

A compound's acidity (pKa) is a master variable in drug development, governing its solubility, absorption, and interaction with biological targets.[8]

Experimental Approach: Potentiometric Titration

The gold standard for pKa determination is potentiometric titration, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with an electrode. Spectrophotometric methods are also common.

Computational Approach: QSAR and Free Energy

Computational methods have proven highly effective at predicting pKa. A common approach is to use a Quantitative Structure-Activity Relationship (QSAR) model.[8][12]

  • Methodology: This involves calculating the difference in free energy (ΔG) or electronic energy (ΔE) between the protonated and deprotonated forms of the molecule in a simulated aqueous environment.[8] The SM8 aqueous solvent model is often used for this purpose.[8] A linear regression is then performed to correlate this calculated energy difference with a set of known experimental pKa values for a training set of related compounds. The resulting equation can then be used to predict the pKa of new molecules.

  • Causality: The energy difference, ΔEH₂O, directly reflects the thermodynamic favorability of losing a proton. A smaller energy difference means it is "easier" to deprotonate the molecule, corresponding to a lower pKa (stronger acid). Excellent correlations (R² > 0.96) have been achieved for pyrimidines using this method.[8][12]

G cluster_calc Computational pKa Protocol cluster_exp Experimental pKa Protocol p1 Optimize Geometry of Neutral Molecule (Py-H) in SM8 Solvent Model p3 Calculate Energy Difference ΔE = E(Py⁻) - E(Py-H) p1->p3 p2 Optimize Geometry of Anion (Py⁻) in SM8 Solvent Model p2->p3 p4 Apply Linear Regression Model pKa = m(ΔE) + c p3->p4 e1 Prepare Aqueous Solution of Nitropyrimidine e2 Titrate with Standard Base (e.g., NaOH) e1->e2 e3 Monitor pH with Calibrated Electrode e2->e3 e4 Determine Midpoint of Titration Curve (pKa) e3->e4

Caption: Comparison of computational and experimental pKa determination workflows.

Conclusion

The characterization of nitropyrimidines is a clear demonstration of the power of integrating computational and experimental techniques. Computational methods provide unparalleled speed for screening and hypothesis generation, offering deep mechanistic insights into the relationships between structure and property. Experimental data provides the essential, real-world validation that grounds these predictions in physical reality. For researchers and drug developers, mastering the interplay between these two domains is not just advantageous—it is essential for the efficient and successful development of new chemical entities. By understanding the causality behind each method and critically comparing their outputs, we can accelerate the pace of discovery in both medicine and materials science.

References

A Researcher's Guide to Assessing the Antimicrobial Activity of Pyrimidine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their structural versatility allows for a wide range of chemical modifications, leading to the development of potent antimicrobial agents.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the antimicrobial activity of pyrimidine derivatives, objectively comparing their performance against other established alternatives, and providing the supporting experimental data and protocols to ensure scientific rigor.

The Significance of the Pyrimidine Scaffold in Antimicrobial Research

The pyrimidine ring is a fundamental building block in various biological molecules, including nucleic acids (cytosine, thymine, and uracil) and certain vitamins.[5][6] This inherent biocompatibility makes pyrimidine derivatives attractive candidates for therapeutic development. Their antimicrobial prowess stems from diverse mechanisms of action, ranging from the inhibition of essential enzymes to the disruption of cell division.[7][8] This guide will delve into these mechanisms and provide the tools to quantify the antimicrobial efficacy of novel pyrimidine-based compounds.

Comparative Analysis of Antimicrobial Performance

A critical aspect of drug discovery is understanding how a novel compound performs relative to existing treatments. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine derivatives against common bacterial pathogens, benchmarked against established antimicrobial agents from different classes. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/Drug ClassTarget OrganismMIC (µg/mL)Reference(s)
Pyrimidine Derivatives
Thiophenyl-pyrimidine (F20)Staphylococcus aureus (MRSA)2[7][9]
Thiophenyl-pyrimidine (F20)Enterococcus faecium (VRE)2[7][9]
2,4-dichloro-5-fluoropyrimidineStaphylococcus aureus50[10]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amineStaphylococcus aureus8[11]
Pyrimidyl N-Ciprofloxacin (1c)Enterococcus faecalis0.25[12]
Quinolones
CiprofloxacinEscherichia coli0.03-0.23[13]
CiprofloxacinPseudomonas aeruginosa0.37[13]
CiprofloxacinStaphylococcus aureus0.75[13]
Beta-Lactams
AmpicillinEscherichia coliVaries[14]
AmoxicillinEscherichia coliVaries[1]
Other
TrimethoprimEscherichia coliVaries[14]

Unraveling the Mechanisms of Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is paramount. Pyrimidine derivatives exhibit several modes of action, two of which are highlighted below.

Inhibition of Dihydrofolate Reductase (DHFR)

A well-established mechanism for some pyrimidine derivatives, such as trimethoprim, is the inhibition of dihydrofolate reductase (DHFR).[14][15] This enzyme is crucial for the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids.[16] By blocking DHFR, these pyrimidine derivatives effectively halt bacterial DNA synthesis and replication.[17]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF Reduction Pyrimidine Pyrimidine Derivative (e.g., Trimethoprim) Pyrimidine->DHFR Inhibits DNA DNA Replication & Cell Growth Nucleotides->DNA

DHFR Inhibition Pathway

Inhibition of Filamenting Temperature-Sensitive Protein Z (FtsZ)

More recently, certain thiophenyl-pyrimidine derivatives have been shown to target the bacterial cell division protein FtsZ.[7][9] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division.[18] By inhibiting FtsZ polymerization and its GTPase activity, these compounds prevent bacterial cytokinesis, leading to cell death.[7][19]

Experimental Protocols for Antimicrobial Activity Assessment

To ensure the generation of reliable and reproducible data, standardized methodologies are crucial. The following section provides detailed, step-by-step protocols for key in vitro antimicrobial susceptibility tests.

Experimental Workflow Overview

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Disk_Diffusion Disk Diffusion Assay Inoculum->Disk_Diffusion MIC Broth Microdilution (MIC Determination) Inoculum->MIC Compound Pyrimidine Derivative Stock Solution Compound->Disk_Diffusion Compound->MIC Zone Measure Zone of Inhibition (mm) Disk_Diffusion->Zone MBC Minimum Bactericidal Concentration (MBC) MIC->MBC MIC_Value Determine MIC (µg/mL) MIC->MIC_Value MBC_Value Determine MBC (µg/mL) MBC->MBC_Value

References

Safety Operating Guide

The Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the entire chemical lifecycle, culminating in proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3), a nitroaromatic heterocyclic compound.

Hazard Profile and the "Why" of Segregation

This compound, by its nature as a nitroaromatic compound, must be treated as hazardous waste. Structurally similar chemicals are known to be harmful if swallowed, toxic in contact with skin, and capable of causing significant skin and eye irritation.[2][3][4] The nitro group (-NO₂) makes the compound reactive, particularly with certain other chemical classes.

The core principle of its disposal is strict segregation. Mixing this waste stream with incompatible materials can lead to dangerous exothermic reactions, gas evolution, or complicate the final disposal process. Therefore, it is imperative to designate a specific waste stream for this compound and similarly structured chemicals.

Incompatible Materials to Avoid:

  • Strong Reducing Agents: Can react violently with the nitro group.

  • Strong Bases and Acids: Can catalyze decomposition or unwanted reactions.[2]

  • Strong Oxidizing Agents: While the nitro group has oxidizing properties, mixing with stronger oxidizers can create unstable and dangerous mixtures.[2]

  • Reactive Metals: Avoid contact with powdered metals like aluminum or zinc.

Immediate Safety & Handling Precautions

Before beginning any work that will generate this compound waste, establish a safe operating environment. This proactive step is the most critical part of the disposal process.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the pure compound or its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against splashes and accidental eye contact with solid particles or solutions.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Provides a barrier against dermal absorption, which is a key exposure route for nitroaromatics.[2]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Not typically required if handled within a certified chemical fume hood.Engineering controls are the primary method of respiratory protection.
Engineering Controls: Your First Line of Defense

All handling of this compound, from weighing to preparing for disposal, must be conducted in a certified chemical fume hood. [5] This prevents the inhalation of any fine dust particles and contains any potential release. Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.

Step-by-Step Disposal Protocol

This protocol details the process from the point of waste generation to its final collection. Adherence to this workflow is essential for regulatory compliance and laboratory safety.

Step 1: Designate a Waste Container

  • Select a container made of compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.

  • The container must be in good condition, free of cracks or residue from previous use.

  • Choose a size appropriate for the expected volume of waste to avoid prolonged storage of a mostly empty container or the hazard of overfilling.

Step 2: Label the Container (Before First Use)

  • Proper labeling is a regulatory necessity. Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical name: "This compound ".

    • List any other components of the waste stream (e.g., contaminated gloves, weigh boats).

    • The date accumulation started.

    • The name of the principal investigator or laboratory supervisor.

Step 3: Waste Collection (At the Point of Generation)

  • Carefully place solid this compound waste, including unused pure chemical and contaminated consumables (e.g., weigh paper, pipette tips, gloves), directly into the labeled container.

  • Crucially, do not mix this waste with any other chemical waste streams , especially solvents or aqueous waste.

  • Keep the container securely sealed when not actively adding waste. This prevents the release of vapors and protects the contents from contamination.

  • Do not overfill the container. Leave at least 10-15% of headspace to prevent pressure buildup and facilitate safe handling.

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • In a well-ventilated area, away from heat sources, open flames, and general laboratory traffic.

    • Within secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been stored for the maximum period allowed by your institution (often 6-12 months), arrange for its collection.

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] Follow their specific procedures for submitting a collection request.

  • Never attempt to dispose of this chemical down the drain or in the regular trash. [6][8] This is a serious regulatory violation and poses a significant environmental hazard.

Step 6: Disposal of "Empty" Containers

  • A reagent bottle that once held this compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.

  • If the container is to be discarded, it should be placed in the solid chemical waste stream.

  • For triple-rinsing, consult your EHS department for approved solvents and procedures. Note that the rinsate itself must be collected as hazardous liquid waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS.

  • Isolate & Ventilate: Ensure the area is well-ventilated, keeping the fume hood running if the spill occurred within it. Restrict access to the spill area.

  • Containment (for trained personnel only): If you are trained and the spill is small, wear your full PPE. Use an inert absorbent material, such as vermiculite or sand, to cover and contain the solid material. Avoid creating dust.

  • Collection: Carefully sweep or scoop the absorbed material and spilled chemical using non-sparking tools. Place all contaminated materials (including used absorbents and PPE) into a designated hazardous waste container for disposal.[5][9]

  • Decontamination: Clean the spill area with a suitable solvent (as recommended by your EHS), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling this compound from use to disposal.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposition Phase A Identify Need for Disposal B Acquire & Pre-Label Hazardous Waste Container A->B C Confirm PPE & Fume Hood Are Available & Functioning B->C D Generate Waste (e.g., contaminated gloves, excess reagent) C->D E Place Waste in Labeled Container D->E F Securely Seal Container After Each Addition E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full or Storage Time Limit Reached? G->H I Continue Safe Accumulation H->I No J Contact EHS to Schedule Waste Pickup H->J Yes I->E K Waste Removed by Authorized Personnel J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.